N,N-Dimethyl(2-thienylmethyl)amine
Description
Properties
IUPAC Name |
N,N-dimethyl-1-thiophen-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-8(2)6-7-4-3-5-9-7/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQUVKALZASWTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180665 | |
| Record name | N,N-Dimethyl(2-thienylmethyl)amine | |
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Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26019-17-0 | |
| Record name | N,N-Dimethyl-2-thiophenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26019-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N-Dimethyl-1-(thiophen-2-yl)methanamine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26019-17-0 | |
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| Record name | 26019-17-0 | |
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| Record name | N,N-Dimethyl(2-thienylmethyl)amine | |
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| Record name | N,N-dimethyl(2-thienylmethyl)amine | |
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| Record name | N,N-DIMETHYL-1-(THIOPHEN-2-YL)METHANAMINE | |
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Foundational & Exploratory
An In-Depth Technical Guide to N,N-Dimethyl(2-thienylmethyl)amine (CAS: 26019-17-0): Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
N,N-Dimethyl(2-thienylmethyl)amine, a tertiary amine featuring a thiophene heterocycle, is a pivotal building block in synthetic organic and medicinal chemistry. Its strategic importance lies in the dimethylaminomethyl group, which serves as a powerful directing group in ortho-lithiation reactions, enabling regioselective functionalization of the thiophene ring at the C3 position. This unique reactivity profile makes it an invaluable precursor for the synthesis of a wide array of complex thiophene derivatives with significant potential in drug discovery and materials science. This guide provides a comprehensive overview of its physicochemical properties, established synthetic protocols, key chemical reactivities, and applications, with a particular focus on its role in the development of novel therapeutic agents.
Compound Identification and Core Properties
Nomenclature and Identifiers
A clear and unambiguous identification of a chemical entity is paramount for researchers. The following table summarizes the key identifiers for N,N-Dimethyl(2-thienylmethyl)amine.
| Identifier | Value |
| Common Name | N,N-Dimethyl(2-thienylmethyl)amine |
| IUPAC Name | N,N-dimethyl-1-(thiophen-2-yl)methanamine[1] |
| CAS Number | 26019-17-0[1][2] |
| Synonyms | 2-(Dimethylaminomethyl)thiophene[1][2], N,N-Dimethyl(2-thienylmethyl)amine[1] |
| PubChem CID | 95702[1] |
| EC Number | 247-410-8[1] |
| UNII | 30WP6FJ13W[1] |
Physicochemical Properties
Understanding the physical and chemical properties of N,N-Dimethyl(2-thienylmethyl)amine is crucial for its appropriate handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NS | PubChem[1] |
| Molecular Weight | 141.24 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid | Generic |
| Boiling Point | Data not readily available | |
| Density | Data not readily available | |
| Solubility | Soluble in many organic solvents such as alcohols, ethers, and chlorinated solvents. | ChemBK |
Synthesis and Mechanistic Insights
The synthesis of N,N-Dimethyl(2-thienylmethyl)amine is most commonly achieved through reductive amination, a robust and high-yielding method in organic synthesis.
Primary Synthetic Route: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction provides a direct and efficient pathway to N,N-Dimethyl(2-thienylmethyl)amine from the corresponding primary amine, 2-thiophenemethylamine. This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.
Causality Behind Experimental Choices: The preference for the Eschweiler-Clarke reaction stems from its use of inexpensive and readily available reagents, high yields, and straightforward work-up procedures. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by formate. The in-situ generation of the reducing agent and the irreversible nature of the final step drive the reaction to completion.
Detailed Experimental Protocol:
-
To a stirred solution of 2-thiophenemethylamine (1 equivalent) in formic acid (excess, ~5-10 equivalents), add aqueous formaldehyde (37% solution, ~2.5-3 equivalents).
-
Heat the reaction mixture to reflux (approximately 100 °C) for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a strong base (e.g., concentrated NaOH or KOH solution) until the pH is >12. Caution: This neutralization is highly exothermic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation to yield N,N-Dimethyl(2-thienylmethyl)amine as a colorless to pale yellow liquid.
Workflow of Eschweiler-Clarke Synthesis:
Caption: Synthetic workflow for N,N-Dimethyl(2-thienylmethyl)amine via Eschweiler-Clarke reaction.
Key Chemical Reactivity: Directed Ortho-Metalation (DoM)
The most significant chemical property of N,N-Dimethyl(2-thienylmethyl)amine in synthetic chemistry is its ability to undergo directed ortho-metalation (DoM). The dimethylaminomethyl group at the C2 position acts as a powerful directed metalation group (DMG), coordinating to an organolithium base (typically n-butyllithium or s-butyllithium) and directing deprotonation to the adjacent C3 position of the thiophene ring with high regioselectivity.
Mechanistic Insight: The nitrogen atom of the dimethylamino group coordinates to the lithium ion of the organolithium reagent, delivering the base to the proximate C3 proton. This chelation-assisted deprotonation is kinetically favored over deprotonation at other positions of the thiophene ring, leading to the formation of a stable 3-lithiated intermediate. This intermediate can then be quenched with a wide variety of electrophiles to introduce a diverse range of functional groups at the C3 position.
General Experimental Protocol for DoM:
-
Dissolve N,N-Dimethyl(2-thienylmethyl)amine (1 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a solution of an organolithium reagent (e.g., n-butyllithium, ~1.1 equivalents) dropwise, maintaining the low temperature.
-
Stir the reaction mixture at low temperature for 1-2 hours to ensure complete lithiation.
-
Add a solution of the desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO₂) and continue stirring for several hours, allowing the mixture to slowly warm to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Perform a standard aqueous work-up and purify the product by column chromatography or distillation.
Directed Ortho-Metalation (DoM) and Electrophilic Quench:
Caption: Mechanism of directed ortho-metalation and subsequent electrophilic quench.
Applications in Drug Development
The dimethylamine moiety is a common pharmacophore found in a wide range of FDA-approved drugs, contributing to their pharmacological activity and pharmacokinetic properties.[3][4] N,N-Dimethyl(2-thienylmethyl)amine, as a versatile synthetic intermediate, plays a crucial role in the synthesis of novel thiophene-containing compounds with potential therapeutic applications. The thiophene ring is a well-established bioisostere for the benzene ring and is present in numerous marketed drugs.
The ability to selectively functionalize the thiophene ring at the C3 position via DoM makes N,N-Dimethyl(2-thienylmethyl)amine a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. These derivatives have been explored for a variety of biological activities, including as antagonists for various receptors.
Safety and Handling
N,N-Dimethyl(2-thienylmethyl)amine should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe vapors or mist. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
References
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ChemBK. N,N-DIMETHYL-N'-THIOPHEN-2-YLMETHYL-ETHANE-1,2-DIAMINE. Available at: [Link]
-
Stenutz. dimethyl[(thiophen-2-yl)methyl]amine. Available at: [Link]
-
PubChem. N,N-Dimethyl-1-(thiophen-2-yl)methanamine. Available at: [Link]
-
RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available at: [Link]
-
PubMed Central. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. alkylamines.com [alkylamines.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.nl [fishersci.nl]
"synthesis route for N,N-Dimethyl(2-thienylmethyl)amine"
An In-depth Technical Guide to the Synthesis of N,N-Dimethyl(2-thienylmethyl)amine
Abstract
N,N-Dimethyl(2-thienylmethyl)amine is a valuable tertiary amine intermediate, serving as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. Its thiophene core and dimethylaminomethyl moiety are key pharmacophores that impart specific biological activities. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, designed for researchers, chemists, and process development professionals. We will delve into the mechanistic underpinnings, experimental protocols, and comparative analysis of the most effective synthetic strategies, including nucleophilic substitution and reductive amination pathways. Each method is evaluated for its efficiency, scalability, safety, and economic viability, providing a robust framework for laboratory-scale synthesis and industrial production.
Introduction: The Significance of N,N-Dimethyl(2-thienylmethyl)amine
The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous blockbuster drugs. When functionalized with a dimethylaminomethyl group at the 2-position, the resulting molecule, N,N-Dimethyl(2-thienylmethyl)amine, becomes a versatile precursor for more complex molecular architectures. Its structural motifs are found in compounds such as the H2-receptor antagonist Nizatidine and other biologically active agents. The efficient and reliable synthesis of this intermediate is therefore a subject of considerable interest in synthetic organic chemistry. This guide explores the most prominent and practical methodologies for its preparation.
Primary Synthesis Route: Nucleophilic Substitution
One of the most direct and widely employed methods for synthesizing N,N-Dimethyl(2-thienylmethyl)amine is the nucleophilic substitution (SN2) reaction between a reactive 2-thienylmethyl electrophile and dimethylamine. The success of this approach hinges on the efficient preparation of the key intermediate, 2-(chloromethyl)thiophene.
Synthesis of the Key Precursor: 2-(Chloromethyl)thiophene
The stability of 2-(chloromethyl)thiophene is a critical consideration; it is known to be susceptible to decomposition and self-condensation, especially in the presence of acid or heat.[1][2] Proper handling and storage, including stabilization with an amine base like dicyclohexylamine and distillation at reduced pressure, are crucial for obtaining a pure, reactive precursor.[1]
Two primary methods for its synthesis are prevalent:
Method A: Chlorination of 2-Thiophenemethanol
This route involves the conversion of the commercially available alcohol, 2-thiophenemethanol, into the corresponding chloride using a chlorinating agent. Thionyl chloride (SOCl₂) in the presence of a base like pyridine is a common choice.[3][4]
-
Mechanism: The alcohol's hydroxyl group attacks the sulfur atom of thionyl chloride, which, after a series of steps involving the departure of sulfur dioxide and chloride, results in the desired 2-(chloromethyl)thiophene. The pyridine acts as a scavenger for the HCl generated during the reaction.
Method B: Direct Chloromethylation of Thiophene
This industrial-scale method involves the reaction of thiophene with formaldehyde and hydrogen chloride, often in a biphasic system.[1][5] This reaction is a classic example of an electrophilic aromatic substitution (Blanc chloromethylation).
-
Causality: The reaction proceeds by the in-situ formation of a highly electrophilic chloromethyl cation (or its equivalent), which then attacks the electron-rich thiophene ring, primarily at the more reactive 2-position. Careful temperature control (typically below 5°C) is essential to minimize the formation of byproducts such as bis(2-thienyl)methane and the 2,5-disubstituted product.[1][6]
Caption: Comparative routes to 2-(chloromethyl)thiophene.
| Parameter | Method A: From 2-Thiophenemethanol | Method B: Direct Chloromethylation |
| Starting Material | 2-Thiophenemethanol | Thiophene |
| Reagents | Thionyl chloride, Pyridine | Formaldehyde, HCl |
| Typical Yield | 60-76%[3] | 40-80%[1][5] |
| Advantages | Milder conditions, higher purity | Lower cost of raw materials, scalable |
| Disadvantages | More expensive starting material | Harsh acidic conditions, byproduct formation |
| Safety Concerns | Use of corrosive SOCl₂ | Generation of HCl gas, unstable product[1] |
-
Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-thiophenemethanol (1 eq.) and anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture over crushed ice. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the resulting oil by vacuum distillation to obtain pure 2-(chloromethyl)thiophene.
Alkylation of Dimethylamine: The Final Step
With the reactive chloride in hand, the final step is a straightforward SN2 reaction with dimethylamine. Dimethylamine can be used as an aqueous solution, a solution in an organic solvent (like THF or ethanol), or as a gas.
-
Mechanism: The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. This single-step concerted reaction displaces the chloride ion, forming the C-N bond and yielding N,N-Dimethyl(2-thienylmethyl)amine. Using an excess of dimethylamine helps to minimize the formation of a quaternary ammonium salt byproduct.
Caption: SN2 synthesis of the target compound.
-
Setup: In a pressure-resistant flask equipped with a magnetic stirrer, dissolve 2-(chloromethyl)thiophene (1 eq.) in tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0°C and add an aqueous solution of dimethylamine (40%, 2-3 eq.).
-
Reaction: Seal the flask and stir the mixture at room temperature overnight. The reaction progress can be monitored by GC-MS.
-
Work-up: Add water to the reaction mixture and extract with diethyl ether or ethyl acetate (3x).
-
Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure N,N-Dimethyl(2-thienylmethyl)amine.
Alternative Route: Reductive Amination
Reductive amination is a powerful and highly versatile method for C-N bond formation.[7][8] This approach synthesizes the target amine by reacting thiophene-2-carboxaldehyde with dimethylamine in the presence of a reducing agent. This "one-pot" procedure is often preferred for its operational simplicity and high efficiency.
Mechanism and Rationale
The reaction proceeds in two distinct stages within the same pot:
-
Iminium Ion Formation: Thiophene-2-carboxaldehyde first reacts with dimethylamine (a secondary amine) to form a carbinolamine intermediate. This intermediate readily dehydrates under the reaction conditions to form a transient, electrophilic iminium ion.
-
Reduction: A reducing agent present in the mixture then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product.
The choice of reducing agent is critical. Mild reducing agents are preferred as they selectively reduce the iminium ion without reducing the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is mild, tolerant of slightly acidic conditions that favor iminium ion formation, and does not reduce the aldehyde. Other common reagents include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C).[9]
Caption: Two-stage mechanism of reductive amination.
-
Setup: To a round-bottom flask, add thiophene-2-carboxaldehyde (1 eq.), dimethylamine (2M solution in THF, 1.5 eq.), and dichloromethane (DCM) as the solvent.
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Reaction: Continue stirring at room temperature for 4-12 hours until the starting aldehyde is consumed (monitor by TLC or GC).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 15 minutes until gas evolution ceases.
-
Isolation: Separate the organic layer and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the target amine.
Classical Named Reactions: The Eschweiler-Clarke Approach
The Eschweiler-Clarke reaction is a classic method for the N-methylation of primary or secondary amines.[10][11] It uses an excess of formic acid and formaldehyde to convert amines into their corresponding tertiary methylamines.[12] A key advantage is that the reaction stops cleanly at the tertiary amine stage without forming quaternary ammonium salts.[11]
To synthesize N,N-Dimethyl(2-thienylmethyl)amine via this route, one must first prepare the primary amine precursor, 2-thenylamine. This can be achieved through methods like the reduction of 2-thiopheneacetonitrile.[13]
-
Mechanism: The reaction involves the reductive amination of the starting amine with formaldehyde, where formic acid serves as the hydride donor. The amine first forms an iminium ion with formaldehyde, which is then reduced by formate. The process repeats for a primary amine to yield the dimethylated product. The irreversible loss of carbon dioxide drives the reaction to completion.[9][11]
While elegant, this route is less direct as it requires the prior synthesis of 2-thenylamine, making it a multi-step process compared to the reductive amination of the aldehyde.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on factors such as scale, cost, available equipment, and safety requirements.
| Feature | Nucleophilic Substitution | Reductive Amination | Eschweiler-Clarke Reaction |
| Starting Materials | 2-(Chloromethyl)thiophene, Dimethylamine | Thiophene-2-carboxaldehyde, Dimethylamine | 2-Thenylamine, HCHO, HCOOH |
| Number of Steps | 1 (from chloride) | 1 (from aldehyde) | 1 (from primary amine) |
| Overall Atom Economy | Moderate | High | High |
| Reagent Toxicity | Precursor is lachrymatory/unstable[1] | NaBH(OAc)₃ is a moisture-sensitive irritant | Formic acid is corrosive |
| Scalability | Good, but precursor instability is a concern | Excellent, widely used in industry | Good, but requires precursor synthesis |
| Key Advantage | Utilizes a common and direct C-X to C-N transformation | High efficiency, one-pot, mild conditions | Avoids over-alkylation (quaternization) |
Conclusion and Recommendations
For the laboratory-scale synthesis of N,N-Dimethyl(2-thienylmethyl)amine, reductive amination of thiophene-2-carboxaldehyde stands out as the superior method. Its operational simplicity, use of readily available starting materials, mild reaction conditions, and high efficiency make it an ideal choice for researchers. The use of sodium triacetoxyborohydride as the reducing agent provides excellent selectivity and simplifies the work-up procedure.
For large-scale industrial production, the nucleophilic substitution route starting from the direct chloromethylation of thiophene may be more economically viable due to the lower cost of the raw materials.[5] However, this advantage must be carefully weighed against the challenges associated with the handling and stability of the 2-(chloromethyl)thiophene intermediate, which requires specialized equipment and stringent safety protocols.
The Eschweiler-Clarke reaction remains a valuable tool for exhaustive methylation but is less efficient for this specific target compared to the other routes due to the need for an additional step to synthesize the primary amine precursor.
References
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- Google Patents. (n.d.). CN102020631B - Synthetic method of 2-thiophene ethylamine.
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- Benchchem. (n.d.). common side products in the chloromethylation of 2-chlorothiophene.
- PMC - NIH. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources.
- PrepChem.com. (n.d.). Synthesis of N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitro-1-phenoxy-1-etheneamine.
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- 13. CN102020631B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
A Technical Guide to the Spectral Analysis of N,N-Dimethyl(2-thienylmethyl)amine
This document provides an in-depth technical guide to the spectroscopic characterization of N,N-Dimethyl(2-thienylmethyl)amine. As direct experimental data for this specific compound is not widely published, this guide synthesizes foundational spectroscopic principles with data from analogous structures to present a robust, predictive analysis. It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of how to identify and characterize this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Introduction: The Molecule in Focus
N,N-Dimethyl(2-thienylmethyl)amine is a tertiary amine featuring a thiophene ring connected to a dimethylamino group via a methylene bridge. The thiophene moiety is a common heterocyclic scaffold in medicinal chemistry, valued for its bioisosteric relationship with the benzene ring. The dimethylamino group can significantly influence the molecule's polarity, basicity, and pharmacokinetic properties. Accurate structural confirmation and purity assessment are paramount, necessitating a multi-faceted spectroscopic approach. This guide explains the causal relationships behind the expected spectral data and outlines the self-validating protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
Causality and Experimental Choices
The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving sufficient signal dispersion, particularly for resolving the coupling patterns of the thiophene ring protons. Deuterated chloroform (CDCl₃) is a common and appropriate solvent due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak. Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.0 ppm, providing a universal reference point.
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of N,N-Dimethyl(2-thienylmethyl)amine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of ~12 ppm, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-2048 scans, spectral width of ~220 ppm, relaxation delay of 2 seconds.
-
Process the data similarly and reference the CDCl₃ solvent peak to 77.16 ppm.
-
Predicted ¹H NMR Spectral Data Analysis
The structure contains three distinct proton environments: the thiophene ring, the methylene bridge, and the dimethylamino group.
-
Thiophene Protons (H3, H4, H5): The protons on the thiophene ring are in the aromatic region (δ 6.8-7.3 ppm). Due to the electron-donating nature of the alkyl substituent at the C2 position, the chemical shifts will be slightly different from unsubstituted thiophene.[1] H5 is expected to be the most downfield, appearing as a doublet of doublets due to coupling with H4 and H3. H3 will be the most upfield, and H4 will be in between.
-
Methylene Protons (-CH₂-): These protons are adjacent to both the electron-rich thiophene ring and the electron-withdrawing nitrogen atom. This "benzylic-like" position results in a downfield shift, expected to appear as a singlet around δ 3.6-3.8 ppm.
-
N,N-Dimethyl Protons (-N(CH₃)₂): The six protons of the two methyl groups are chemically equivalent and deshielded by the adjacent nitrogen. They will appear as a sharp singlet, typically in the δ 2.2-2.6 ppm range.[2]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|---|
| H5 (Thiophene) | ~7.20 | dd | 1H | J₅,₄ ≈ 5.1 Hz, J₅,₃ ≈ 1.2 Hz |
| H4 (Thiophene) | ~6.95 | dd | 1H | J₄,₅ ≈ 5.1 Hz, J₄,₃ ≈ 3.5 Hz |
| H3 (Thiophene) | ~6.90 | dd | 1H | J₃,₄ ≈ 3.5 Hz, J₃,₅ ≈ 1.2 Hz |
| Methylene (-CH₂-) | ~3.70 | s | 2H | - |
| Dimethyl (-N(CH₃)₂) | ~2.30 | s | 6H | - |
Predicted ¹³C NMR Spectral Data Analysis
The molecule has five distinct carbon environments. Proton decoupling is used to simplify the spectrum, resulting in a single peak for each unique carbon.
-
Thiophene Carbons: The carbon attached to the substituent (C2) is expected around δ 140-144 ppm. The other thiophene carbons (C3, C4, C5) will appear in the aromatic region, typically between δ 123-128 ppm.[3][4]
-
Methylene Carbon (-CH₂-): This carbon is deshielded by the adjacent nitrogen and the thiophene ring, with an expected chemical shift in the range of δ 55-60 ppm.
-
Dimethyl Carbon (-N(CH₃)₂): The two equivalent methyl carbons are deshielded by the nitrogen and are expected to appear around δ 45 ppm.[5]
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (Thiophene, substituted) | ~142.0 |
| C5 (Thiophene) | ~127.0 |
| C4 (Thiophene) | ~125.5 |
| C3 (Thiophene) | ~124.0 |
| Methylene (-CH₂-) | ~58.0 |
| Dimethyl (-N(CH₃)₂) | ~45.5 |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an excellent technique for identifying the functional groups present.
Causality and Experimental Choices
For a liquid or solid sample, the Attenuated Total Reflectance (ATR) method is a modern, rapid, and reliable choice, requiring minimal sample preparation. As a tertiary amine, N,N-Dimethyl(2-thienylmethyl)amine will lack the characteristic N-H stretching bands seen in primary and secondary amines, which is a key identifying feature.[6][7] The analysis will instead focus on C-H, C=C, and C-N vibrations.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: Place a small drop of the neat liquid or a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000-600 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
-
Predicted IR Spectral Data Analysis
The IR spectrum can be divided into key regions corresponding to specific molecular vibrations.
-
C-H Stretching Region:
-
C=C Stretching Region: The stretching vibrations of the C=C bonds within the thiophene ring will produce one or more bands in the 1600-1400 cm⁻¹ region.[10]
-
Fingerprint Region:
-
C-N Stretch: The C-N stretching vibration for a tertiary aliphatic amine is a key diagnostic peak, expected in the 1250–1020 cm⁻¹ range.[6]
-
C-H Bends: Various C-H bending (scissoring, wagging) modes for the CH₂ and CH₃ groups will appear in the 1470-1360 cm⁻¹ range.
-
Thiophene Ring Bends: Out-of-plane C-H bending from the 2-substituted thiophene ring gives rise to strong absorptions in the 900-700 cm⁻¹ region, which can be characteristic of the substitution pattern.[8]
-
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |
|---|---|---|---|
| ~3070 | C-H Stretch | Thiophene Ring | Medium-Weak |
| 2950-2800 | C-H Stretch | -CH₂- and -N(CH₃)₂ | Medium-Strong |
| ~1540, ~1430 | C=C Stretch | Thiophene Ring | Medium |
| ~1460 | C-H Bend (Scissor) | -CH₂- and -CH₃ | Medium |
| ~1150 | C-N Stretch | Aliphatic Tertiary Amine | Medium |
| ~710 | C-H Bend (Out-of-plane) | 2-Substituted Thiophene | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the molecular weight of the compound and crucial information about its structure through the analysis of fragmentation patterns.
Causality and Experimental Choices
Electron Ionization (EI) is a common, high-energy ionization technique that induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" for the molecule. The most fundamental principle guiding the fragmentation of amines is alpha-cleavage , where the bond between the carbon alpha to the nitrogen and the adjacent carbon (in this case, the Cα-C(thiophene) bond) breaks. This cleavage is favored because it results in a resonance-stabilized iminium cation.[2]
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or the gas chromatography (GC-MS) inlet.
-
Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV.
-
Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Detection: Scan a mass range (e.g., m/z 35-300) to detect the molecular ion and all relevant fragment ions.
-
Data Presentation: The data is presented as a mass spectrum, a plot of relative intensity versus m/z.
Predicted Mass Spectrum and Fragmentation Analysis
The molecular formula is C₈H₁₃NS, giving a monoisotopic mass of 155.08 Da .
-
Molecular Ion (M⁺•): A peak at m/z 155 corresponding to the intact molecule minus one electron is expected. Due to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent.
-
Base Peak (α-Cleavage): The most favorable fragmentation is the cleavage of the bond between the methylene group and the thiophene ring. This results in the loss of a thienyl radical (•C₄H₃S) and the formation of a highly stable, resonance-stabilized dimethyliminium cation (CH₂=N⁺(CH₃)₂ ) at m/z 58 . This is very likely to be the base peak (most intense peak) in the spectrum.
-
Thienylmethyl Cation: An alternative, less dominant fragmentation pathway is the cleavage of the C-N bond to generate the thienylmethyl cation ([C₄H₄S-CH₂]⁺) at m/z 97 . This is analogous to the formation of the benzyl cation (m/z 91) in benzylamine fragmentation.[11][12]
Table 4: Predicted Key Ions in the Mass Spectrum
| m/z | Predicted Ion Structure | Fragmentation Pathway |
|---|---|---|
| 155 | [C₈H₁₃NS]⁺• | Molecular Ion (M⁺•) |
| 97 | [C₅H₅S]⁺ | Thienylmethyl Cation (Loss of •N(CH₃)₂) |
| 58 | [C₃H₈N]⁺ | Dimethyliminium Cation (Loss of •C₅H₅S) |
Visualization of Structure and Fragmentation
Caption: Predicted EI mass spectrometry fragmentation pathway.
Conclusion
The structural elucidation of N,N-Dimethyl(2-thienylmethyl)amine is reliably achieved through a combination of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra are expected to confirm the precise arrangement and environment of all atoms. IR spectroscopy serves to verify the presence of the key functional groups (thiophene, tertiary amine, alkyl chains) and the notable absence of N-H bonds. Finally, mass spectrometry confirms the molecular weight and provides strong evidence for the structure through a predictable fragmentation pattern dominated by alpha-cleavage, leading to a base peak at m/z 58. Together, these methods provide a self-validating and comprehensive characterization of the target molecule.
References
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Bouchoux, G., & Bourcier, S. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(4), 365-375. Available at: [Link]
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Goyal, S. S., & Tway, C. L. (2012). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 23(10), 1746-1754. Available at: [Link]
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Stevens Institute of Technology. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Available at: [Link]
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Fujieda, K., Takahashi, K., & Sone, T. (1973). The C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 46(10), 3227-3228. Available at: [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Available at: [Link]
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PubChem. (n.d.). 2-Thiophenemethanol. PubChem Compound Summary for CID 69467. Available at: [Link]
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Maruyama, M., & Sone, T. (1959). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 80(8), 847-851. Available at: [Link]
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University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]
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OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of dimethylamine. Available at: [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]
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Abraham, R. J., & Byrne, J. J. (2006). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (8), 1595-1603. Available at: [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
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An In-Depth Technical Guide to N,N-Dimethyl(2-thienylmethyl)amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl(2-thienylmethyl)amine is a tertiary amine featuring a thiophene ring, a structural motif of significant interest in medicinal chemistry. The presence of the electron-rich thiophene ring and the dimethylamino group imparts unique electronic and steric properties to the molecule, making it a valuable building block in the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of N,N-Dimethyl(2-thienylmethyl)amine, detailed synthetic protocols, and an exploration of its applications, particularly within the realm of drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N,N-Dimethyl(2-thienylmethyl)amine is fundamental to its application in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential therapeutic agents.
Core Molecular Attributes
| Property | Value | Source |
| CAS Number | 26019-17-0 | |
| Molecular Formula | C₇H₁₁NS | |
| Molecular Weight | 141.24 g/mol | |
| IUPAC Name | N,N-dimethyl-1-(thiophen-2-yl)methanamine |
Physical Characteristics
While experimentally determined physical constants for N,N-Dimethyl(2-thienylmethyl)amine are not widely published, data for the closely related N-Methyl-(2-thienylmethyl)amine provides a useful estimation. It is important to note that the additional methyl group in the target compound will slightly alter these values.
| Property | Estimated Value | Source (for N-Methyl-(2-thienylmethyl)amine) |
| Boiling Point | 75-80 °C (at 4 Torr) | |
| Appearance | Light yellow to brown liquid |
The tertiary nature of N,N-Dimethyl(2-thienylmethyl)amine means it cannot act as a hydrogen bond donor, which generally results in a lower boiling point compared to its primary and secondary amine counterparts. However, the nitrogen's lone pair of electrons allows it to act as a hydrogen bond acceptor.
Solubility Profile
As a tertiary amine with a relatively small alkyl chain, N,N-Dimethyl(2-thienylmethyl)amine is expected to be soluble in a range of common organic solvents. This solubility is crucial for its use in various reaction conditions.
-
High Solubility: Methanol, Ethanol, Dichloromethane, Ethyl Acetate, Tetrahydrofuran (THF)
-
Limited Solubility: Water (tertiary amines with increasing alkyl substitution show decreasing water solubility)
-
Insoluble: Hexanes (generally)
Synthesis of N,N-Dimethyl(2-thienylmethyl)amine
The synthesis of N,N-Dimethyl(2-thienylmethyl)amine can be efficiently achieved through several established methodologies for the formation of tertiary amines. The choice of synthetic route often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two prominent and reliable methods are the Eschweiler-Clarke reaction and reductive amination.
Method 1: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary or secondary amines to their corresponding tertiary amines using formic acid and formaldehyde.[1][2] This one-pot procedure is advantageous as it avoids the formation of quaternary ammonium salts.[2]
Reaction Scheme:
Caption: Eschweiler-Clarke synthesis of N,N-Dimethyl(2-thienylmethyl)amine.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-thiophenemethylamine (1 equivalent).
-
Reagent Addition: Add an excess of formic acid (e.g., 2.5 equivalents) and formaldehyde (as a 37% aqueous solution, e.g., 2.5 equivalents). The use of excess reagents drives the reaction to completion.[1]
-
Heating: Heat the reaction mixture to 80-100 °C and maintain this temperature for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC). The evolution of carbon dioxide will be observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure N,N-Dimethyl(2-thienylmethyl)amine.
-
Method 2: Reductive Amination
Reductive amination is a versatile and widely used method for the synthesis of amines. This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction to the corresponding amine.
Reaction Scheme:
Caption: Reductive amination synthesis of N,N-Dimethyl(2-thienylmethyl)amine.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene-2-carboxaldehyde (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add a solution of dimethylamine (e.g., 2 M in THF, 1.5 equivalents) to the reaction mixture.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to facilitate the formation of the iminium ion.
-
Reducing Agent Addition: After stirring for a short period (e.g., 15-30 minutes), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise. The choice of this reagent is critical as it is selective for the reduction of iminium ions in the presence of aldehydes.
-
Reaction Monitoring: Stir the reaction at room temperature for several hours (typically 2-12 hours) and monitor its progress by TLC.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of N,N-Dimethyl(2-thienylmethyl)amine. The following sections detail the expected spectral features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule.
-
Thiophene Protons: Three distinct signals in the aromatic region (typically δ 6.8-7.5 ppm) corresponding to the three protons on the thiophene ring. The coupling patterns (doublet of doublets, doublet) will be characteristic of a 2-substituted thiophene.
-
Methylene Protons (-CH₂-): A singlet in the range of δ 3.5-3.8 ppm, corresponding to the two protons of the methylene group linking the thiophene ring and the nitrogen atom.
-
Dimethyl Protons (-N(CH₃)₂): A sharp singlet integrating to six protons in the range of δ 2.2-2.5 ppm, characteristic of the N,N-dimethyl group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Thiophene Carbons: Four signals in the aromatic region (typically δ 120-145 ppm) corresponding to the four carbons of the thiophene ring. The carbon attached to the methylene group will be a quaternary carbon and may show a weaker signal.
-
Methylene Carbon (-CH₂-): A signal in the range of δ 55-65 ppm.
-
Dimethyl Carbons (-N(CH₃)₂): A signal in the range of δ 40-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule. As a tertiary amine, N,N-Dimethyl(2-thienylmethyl)amine will not show the characteristic N-H stretching vibrations seen in primary and secondary amines.[3]
-
C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) corresponding to the C-H bonds of the thiophene ring.
-
C-H Stretching (Aliphatic): Medium to strong bands just below 3000 cm⁻¹ (typically 2980-2800 cm⁻¹) corresponding to the C-H bonds of the methylene and methyl groups.
-
C=C Stretching (Aromatic): Weak to medium bands in the region of 1600-1450 cm⁻¹ due to the carbon-carbon double bonds within the thiophene ring.
-
C-N Stretching: A medium to weak band in the range of 1250-1020 cm⁻¹ for the aliphatic C-N bond.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): A peak at m/z = 141, corresponding to the molecular weight of the compound.
-
Major Fragmentation Pathways:
-
Alpha-Cleavage: The most characteristic fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[2] In this case, cleavage of the benzylic-like C-N bond would lead to the formation of a stable thienylmethyl cation (m/z = 97) and a dimethylaminyl radical.
-
Loss of a Methyl Group: Loss of a methyl radical (CH₃•) from the molecular ion to give a fragment at m/z = 126.
-
Chemical Reactivity
The chemical reactivity of N,N-Dimethyl(2-thienylmethyl)amine is governed by the interplay of the nucleophilic tertiary amine and the electron-rich aromatic thiophene ring.
Reactions at the Nitrogen Atom
The lone pair of electrons on the nitrogen atom makes it a good nucleophile and a base.
-
Salt Formation: It readily reacts with acids to form quaternary ammonium salts.
-
Alkylation: Further alkylation with alkyl halides can lead to the formation of quaternary ammonium salts. However, this is generally less facile than the alkylation of primary or secondary amines due to steric hindrance.
Reactions involving the Thiophene Ring
The thiophene ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. The -(CH₂)N(CH₃)₂ group is an activating, ortho-, para-directing group. In the case of the 2-substituted thiophene, electrophilic attack is favored at the 5-position.
-
Electrophilic Aromatic Substitution: The molecule can undergo reactions such as halogenation, nitration, and Friedel-Crafts acylation, primarily at the 5-position of the thiophene ring.[4]
-
Lithiation: The thiophene ring can be deprotonated at the 5-position using strong bases like n-butyllithium, forming a lithiated intermediate that can then react with various electrophiles to introduce a wide range of functional groups.
Caption: Key reaction types for N,N-Dimethyl(2-thienylmethyl)amine.
Applications in Drug Development
The structural features of N,N-Dimethyl(2-thienylmethyl)amine make it a valuable scaffold in medicinal chemistry. The thiophene ring is a well-known bioisostere for the benzene ring and can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule. The dimethylamino group can participate in key interactions with biological targets and improve water solubility.
A notable application of structurally related compounds is in the development of antihistamines. For instance, N,N-dimethyl-N'-(2-pyridyl)-N'-(2-thenyl)ethylenediamine is a known antihistamine agent, highlighting the potential of the N,N-Dimethyl(2-thienylmethyl)amine moiety in modulating histamine receptor activity.[5][6]
Derivatives of this amine are also being investigated for a range of other biological activities, leveraging the diverse chemistry of the thiophene ring to create libraries of compounds for screening against various therapeutic targets.
Safety and Handling
N,N-Dimethyl(2-thienylmethyl)amine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N,N-Dimethyl(2-thienylmethyl)amine is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis, well-defined spectroscopic properties, and predictable reactivity make it an attractive starting material for the development of novel compounds with potential therapeutic applications. The combination of the thiophene ring and the dimethylamino group provides a unique structural and electronic profile that can be exploited in the design of new drug candidates. This guide has provided a comprehensive overview of its key characteristics to aid researchers and scientists in its effective utilization.
References
-
PubChem. N,N-Dimethyl-1-(thiophen-2-yl)methanamine. [Link]
-
Grokipedia. Eschweiler–Clarke reaction. [Link]
-
University of California, Los Angeles. IR: amines. [Link]
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Wikipedia. Eschweiler–Clarke reaction. [Link]
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BYJU'S. Chemical Reactions of Amines – Electrophilic Substitution. [Link]
-
Lee, H. M., Dinwiddie, W. G., & Chen, K. K. (1947). The antihistamine action of N-(2-pyridyl)-N-(2-thenyl)-N', N'-dimethylethylenediamine hydrochloride. Journal of Pharmacology and Experimental Therapeutics, 90(1), 83–87. [Link]
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Clark, J. H., Clapp, R. C., et al. (1949). Antihistamine agents; substituted N,N-dimethyl-N'-(2-pyridyl)-N'-thenylethylenediamines as antihistamine agents. The Journal of Organic Chemistry, 14(2), 216–227. [Link]
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"solubility of N,N-Dimethyl(2-thienylmethyl)amine in organic solvents"
An In-depth Technical Guide Topic: Solubility of N,N-Dimethyl(2-thienylmethyl)amine in Organic Solvents Audience: Researchers, scientists, and drug development professionals.
Abstract
N,N-Dimethyl(2-thienylmethyl)amine is a tertiary amine incorporating a thiophene moiety, making it a valuable intermediate in pharmaceutical and fine chemical synthesis.[1] A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction design, purification processes, and formulation development. This technical guide provides a comprehensive framework for understanding and predicting the solubility of this compound. It delves into the theoretical principles governing its dissolution, based on its specific physicochemical properties, and presents detailed, field-proven protocols for both qualitative and quantitative solubility determination. By synthesizing molecular structure analysis with practical experimental methodologies, this guide serves as an essential resource for scientists working with N,N-Dimethyl(2-thienylmethyl)amine.
Compound Profile: N,N-Dimethyl(2-thienylmethyl)amine
A foundational understanding of the molecule's properties is the first step in predicting its behavior in different solvent environments.
Chemical Identity
-
IUPAC Name: N,N-dimethyl-1-(thiophen-2-yl)methanamine[2]
-
Common Synonyms: 2-(Dimethylaminomethyl)thiophene, N,N-Dimethyl(2-thenyl)amine[2]
-
CAS Number: 26019-17-0[2]
-
Molecular Formula: C₇H₁₁NS[2]
Physicochemical Properties
The key to predicting solubility lies in the molecule's physical and chemical characteristics, which dictate the nature and strength of its potential intermolecular interactions with a solvent.
| Property | Value | Source | Significance for Solubility |
| Molecular Weight | 141.24 g/mol | [2] | Influences the energy required to overcome the crystal lattice energy. |
| XLogP3 | 1.7 | [2] | Indicates a moderate lipophilic (oil-loving) character, suggesting better solubility in nonpolar solvents than in water. |
| Hydrogen Bond Donor Count | 0 | [2] | As a tertiary amine, it cannot donate hydrogen bonds, which limits its interaction with certain solvents.[3][4] |
| Hydrogen Bond Acceptor Count | 2 | [2] | The nitrogen lone pair and sulfur atom can accept hydrogen bonds from protic solvents (e.g., alcohols).[4] |
| Topological Polar Surface Area | 31.5 Ų | [2] | A relatively small polar surface area, consistent with its moderate lipophilicity. |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the guiding tenet for solubility prediction.[5] This concept is governed by the intermolecular forces between the solute (N,N-Dimethyl(2-thienylmethyl)amine) and the solvent.
Analysis of Molecular Structure
N,N-Dimethyl(2-thienylmethyl)amine is a molecule with distinct regions, each contributing to its overall solubility profile:
-
The Tertiary Amine Group (-N(CH₃)₂): This is the primary polar and basic center of the molecule. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, enabling interactions with protic solvents.[4][6]
-
The Thiophene Ring: This heterocyclic aromatic ring contributes to the molecule's van der Waals forces and potential π-π stacking interactions with aromatic solvents like benzene or toluene. The sulfur atom adds a degree of polarity.
-
The Methylene Bridge and Methyl Groups: These alkyl components are nonpolar and hydrophobic. Their presence increases the compound's affinity for nonpolar organic solvents.[7][8]
Logical Flow for Solubility Prediction
The interplay between the solute's structural features and the solvent's properties determines solubility. The following diagram illustrates the decision-making process for predicting solubility in a given solvent class.
Caption: Step-by-step workflow for the quantitative shake-flask method.
Causality and Self-Validation:
-
Why excess solid? Adding an amount of solute that is known to be in excess of its saturation point ensures that the final solution is genuinely saturated.
-
Why isothermal agitation? Maintaining a constant temperature is critical as solubility is temperature-dependent. Continuous agitation for 24-48 hours ensures that the system reaches thermodynamic equilibrium.
-
Why filtration? Using a sub-micron filter (e.g., 0.45 µm PTFE) is a crucial step to remove all undissolved microscopic particles, ensuring that only the dissolved solute is measured. This is a key self-validating step; without it, the measurement would be erroneously high.
-
Why a validated analytical method? Using a pre-validated technique like HPLC or GC with a proper calibration curve ensures that the final concentration measurement is accurate and reproducible.
Summary of Predicted Solubility
While experimental data is the ultimate authority, the following table summarizes the predicted solubility based on the theoretical principles discussed. This serves as a practical starting point for researchers.
| Solvent Class | Example Solvent | Predicted Solubility | Primary Intermolecular Forces |
| Protic | Methanol, Ethanol | High | Hydrogen Bonding (Acceptor), Dipole-Dipole, Van der Waals |
| Aromatic | Toluene | Good | Van der Waals, π-π Interactions |
| Ethers | THF, Diethyl Ether | Good | Dipole-Dipole, Van der Waals |
| Halogenated | Dichloromethane | High | Dipole-Dipole, Van der Waals |
| Ketones | Acetone | Good | Dipole-Dipole, Van der Waals |
| Alkanes | n-Hexane | Low to Moderate | Van der Waals |
Conclusion
N,N-Dimethyl(2-thienylmethyl)amine exhibits a versatile solubility profile, a direct consequence of its hybrid structure containing polar (tertiary amine), aromatic-like (thiophene), and nonpolar (alkyl) functionalities. High solubility is anticipated in polar protic and aprotic solvents, as well as chlorinated and aromatic solvents. Its solubility is predicted to be lower in highly nonpolar aliphatic solvents. The provided theoretical framework allows for rational solvent selection, while the detailed experimental protocols offer a clear path to generating robust, quantitative solubility data essential for advancing research, development, and manufacturing activities involving this compound.
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Góral, M., Mączyński, A., & Shaw, D. G. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. Journal of Physical and Chemical Reference Data, 41(4). Retrieved from [Link]
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Navigating the Safety Profile of N,N-Dimethyl(2-thienylmethyl)amine: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations for N,N-Dimethyl(2-thienylmethyl)amine. In the absence of a dedicated Material Safety Data Sheet (MSDS) for this specific compound, this document synthesizes available data from structurally related molecules, including thiophene derivatives and tertiary amines, to offer a robust framework for safe handling and use in a laboratory setting. The information herein is intended to empower researchers to conduct their work with a high degree of safety awareness and to implement appropriate control measures.
Hazard Identification and Risk Assessment
N,N-Dimethyl(2-thienylmethyl)amine is a tertiary amine containing a thiophene moiety. An analysis of these structural components allows for an informed assessment of its potential hazards.
Based on aggregated GHS information for N,N-Dimethyl-1-(thiophen-2-yl)methanamine, a closely related compound, the primary hazards are identified as follows[1]:
-
Flammability: It is classified as a flammable liquid and vapor[1].
-
Irritation: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1].
These classifications necessitate careful handling to avoid ignition sources and direct contact.
Anticipated Toxicological Profile
-
Thiophene Moiety: Thiophene and its derivatives can be metabolized in the body through oxidative reactions, potentially forming reactive intermediates. These metabolites can then be conjugated with glutathione and excreted[2]. Some thiophene-containing compounds have been associated with toxicity, and it is prudent to handle all such derivatives with care[2].
-
Tertiary Amine Group: Tertiary amines as a class can be irritating to the skin, eyes, and respiratory tract.[3] Some aromatic amines are known to have more significant health effects, including potential carcinogenicity, though this is highly structure-dependent[4].
Given these considerations, N,N-Dimethyl(2-thienylmethyl)amine should be handled as a substance with the potential for moderate acute toxicity and as a significant irritant.
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is critical for the safe handling of N,N-Dimethyl(2-thienylmethyl)amine.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate aerosols or vapors, a certified chemical fume hood is mandatory.
-
Containment: For larger quantities or high-energy operations (e.g., sonication, heating), the use of a glove box or other closed system should be considered.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Recommended Equipment |
| Hand Protection | Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the substance. |
| Eye Protection | Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles[5]. |
| Skin and Body Protection | A flame-resistant lab coat should be worn at all times. For procedures with a significant risk of splashing, a chemically resistant apron or suit is recommended. |
| Respiratory Protection | For routine handling in a fume hood, respiratory protection is typically not required. If there is a potential for exposure outside of a fume hood, or in the case of a spill, a NIOSH-approved respirator with an organic vapor cartridge should be used. |
Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols for handling, storage, and disposal is fundamental to mitigating the risks associated with N,N-Dimethyl(2-thienylmethyl)amine.
Handling Procedures
-
Avoid Ignition Sources: Due to its flammability, keep the compound away from open flames, hot surfaces, and sparks[1]. Use non-sparking tools and ensure all equipment is properly grounded.
-
Minimize Contact: Avoid direct contact with skin, eyes, and clothing. Do not breathe vapors or mists.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.
Storage Requirements
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. A flammable liquids storage cabinet is recommended.
Waste Disposal
-
Classification: Dispose of N,N-Dimethyl(2-thienylmethyl)amine and any contaminated materials as hazardous chemical waste.
-
Procedure: Follow all local, state, and federal regulations for the disposal of flammable and potentially toxic organic compounds. Do not pour down the drain.
Emergency Procedures: A Proactive Approach
Preparedness is key to effectively managing any unforeseen incidents.
Spill Response
The appropriate response to a spill will depend on its size and location.
Caption: Workflow for chemical spill response.
Small Spills:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Clean-up: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Large Spills:
-
Evacuate: Evacuate the entire laboratory and restrict access.
-
Alert: Notify your institution's emergency response team immediately.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Do not attempt to clean up a large spill without proper training and equipment.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures
As a flammable liquid, a clear fire response plan is necessary.
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers, but a direct water jet may spread the fire.
-
Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
-
Hazardous Combustion Products: Combustion may produce toxic gases, including oxides of carbon, nitrogen, and sulfur.
Reactivity and Stability
Understanding the chemical stability and reactivity of N,N-Dimethyl(2-thienylmethyl)amine is vital for preventing hazardous reactions.
-
Stability: The compound is expected to be stable under normal laboratory conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids. Tertiary amines can react exothermically with acids.
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of nitrogen oxides and sulfur oxides.
Conclusion
While a specific, comprehensive safety data sheet for N,N-Dimethyl(2-thienylmethyl)amine is not publicly available, a thorough analysis of its structural components provides a solid foundation for its safe handling. By treating this compound as a flammable liquid and a potential irritant with unknown long-term toxic effects, and by implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can significantly mitigate the associated risks. A culture of safety, proactive planning, and adherence to established laboratory safety practices are paramount when working with any chemical, including N,N-Dimethyl(2-thienylmethyl)amine.
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PubChem. (n.d.). N,N-Dimethyl-1-(thiophen-2-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
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University of Toronto. (n.d.). Chemical Spill Procedures. Environmental Health & Safety. Retrieved from [Link]
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The Strategic Utility of N,N-Dimethyl(2-thienylmethyl)amine in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Thiophene Building Block
In the landscape of contemporary organic synthesis, the quest for regioselective functionalization of aromatic and heteroaromatic systems remains a paramount challenge. Among the myriad of tools available to the synthetic chemist, directed ortho-metalation (DoM) has emerged as a powerful and predictable strategy for the introduction of a wide array of substituents onto a heteroaromatic core. This technical guide delves into the core applications of a particularly effective reagent in this field: N,N-Dimethyl(2-thienylmethyl)amine.
This unassuming tertiary amine, featuring a thiophene nucleus, serves as a potent and versatile building block, primarily through its ability to act as a powerful directed metalation group (DMG). The strategic placement of the dimethylaminomethyl moiety at the 2-position of the thiophene ring provides a reliable handle for orchestrating regioselective deprotonation, thereby unlocking a gateway to a diverse range of substituted thiophenes. This guide will explore the fundamental principles governing its reactivity, provide insights into experimental design, and showcase its applications in the synthesis of complex molecular architectures, with a particular focus on its relevance to drug discovery and development.
The Core Principle: Directed ortho-Metalation (DoM)
The primary application of N,N-Dimethyl(2-thienylmethyl)amine lies in its role as a substrate for directed ortho-metalation.[1][2] This reaction involves the deprotonation of the thiophene ring at the position ortho to the directing group by a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi).[3][4] The nitrogen atom of the dimethylamino group coordinates to the lithium cation of the organolithium reagent, positioning the base in close proximity to the C3 proton of the thiophene ring. This chelation-assisted deprotonation significantly enhances the kinetic acidity of the C3 proton, leading to highly regioselective lithiation.[4][5]
Figure 1: General workflow for the directed ortho-metalation of N,N-Dimethyl(2-thienylmethyl)amine and subsequent electrophilic quench.
This generated organolithium intermediate is a potent nucleophile that can react with a wide variety of electrophiles to introduce a diverse range of functional groups at the 3-position of the thiophene ring. This high degree of regioselectivity is a significant advantage over classical electrophilic aromatic substitution reactions on thiophene, which often yield mixtures of 2- and 5-substituted products.[3] While C2-lithiation is typically dominant for unsubstituted thiophene, the directing group effectively overrides this intrinsic reactivity.[3]
Key Experimental Considerations and a General Protocol
The success of a directed metalation reaction hinges on careful control of experimental parameters. The choice of organolithium base, solvent, temperature, and the nature of the electrophile all play crucial roles in determining the reaction's outcome and yield.
Table 1: Key Parameters for Directed ortho-Metalation of N,N-Dimethyl(2-thienylmethyl)amine
| Parameter | Typical Conditions & Rationale |
| Organolithium Base | n-Butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) are commonly used. sec-BuLi is more reactive and can be advantageous for less acidic protons. tert-Butyllithium (t-BuLi) is generally too reactive and may lead to side reactions. |
| Solvent | Anhydrous ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential to solvate the organolithium species and prevent quenching by protic sources. |
| Temperature | Reactions are typically carried out at low temperatures, such as -78 °C, to maintain the stability of the organolithium intermediate and prevent side reactions. |
| Additives | N,N,N',N'-Tetramethylethylenediamine (TMEDA) can be added to break up organolithium aggregates and increase the basicity of the reagent, often accelerating the lithiation step.[4] |
| Electrophiles | A wide range of electrophiles can be employed, including aldehydes, ketones, esters, carbon dioxide, alkyl halides, and silyl chlorides. |
| Work-up | The reaction is typically quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any remaining organolithium species. |
General Experimental Protocol: Synthesis of 3-Substituted-2-(dimethylaminomethyl)thiophenes
The following protocol provides a generalized procedure for the directed ortho-lithiation of N,N-Dimethyl(2-thienylmethyl)amine and subsequent reaction with an electrophile.
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with N,N-Dimethyl(2-thienylmethyl)amine and anhydrous diethyl ether or tetrahydrofuran under a nitrogen atmosphere.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: A solution of n-butyllithium (typically 1.1 to 1.5 equivalents) in hexanes is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The reaction mixture is then stirred at -78 °C for a specified time (e.g., 1-2 hours) to ensure complete formation of the lithiated intermediate.
-
Electrophilic Quench: The desired electrophile (typically 1.2 to 2.0 equivalents), either neat or as a solution in the reaction solvent, is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for a period of time, and then allowed to warm to room temperature overnight.
-
Work-up and Isolation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is separated and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by an appropriate method, such as column chromatography on silica gel, to afford the desired 3-substituted-2-(dimethylaminomethyl)thiophene.
Figure 2: A step-by-step experimental workflow for the synthesis of 3-substituted-2-(dimethylaminomethyl)thiophenes.
Applications in the Synthesis of Bioactive Molecules and Complex Scaffolds
The ability to introduce a wide range of functional groups at the 3-position of the thiophene ring makes N,N-Dimethyl(2-thienylmethyl)amine a valuable building block in medicinal chemistry and materials science.[6][7] Thiophene-containing compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8]
Mechanistic Nuances and Potential Side Reactions
While directed ortho-metalation is a robust and reliable reaction, a thorough understanding of the underlying mechanism and potential side reactions is crucial for successful experimental design.
The generally accepted mechanism involves the formation of a pre-litigation complex between the organolithium reagent and the nitrogen of the dimethylamino group.[9] This complexation increases the local concentration of the base near the C3 proton and lowers the activation energy for deprotonation.
Figure 3: A simplified representation of the mechanistic pathway for directed ortho-metalation.
Potential side reactions to consider include:
-
Benzylic Metalation: Deprotonation of the methylene protons of the dimethylaminomethyl group can compete with ring metalation, although this is generally less favorable.
-
Reaction with the Directing Group: Highly reactive organolithium reagents or elevated temperatures can lead to nucleophilic attack on the directing group itself.
-
Halogen-Metal Exchange: If the thiophene ring is substituted with a halogen (Br or I), halogen-metal exchange can occur faster than deprotonation.[3]
Careful optimization of reaction conditions is therefore essential to maximize the yield of the desired ortho-lithiated product.
Conclusion and Future Outlook
N,N-Dimethyl(2-thienylmethyl)amine stands as a testament to the power of directed ortho-metalation in modern organic synthesis. Its ability to facilitate the regioselective functionalization of the thiophene ring provides a reliable and versatile platform for the synthesis of a wide array of substituted thiophenes. For researchers in drug discovery and materials science, this building block offers a strategic entry point to novel molecular scaffolds with potentially valuable biological or physical properties. As the demand for increasingly complex and diverse chemical matter continues to grow, the strategic application of reagents like N,N-Dimethyl(2-thienylmethyl)amine will undoubtedly play an increasingly important role in the advancement of chemical synthesis.
References
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- Lata, S. LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Advanced Engineering Science, 2022, 54 (02).
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Wikipedia. Directed ortho metalation. [Link].
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Pharmaceutical Technology. Synthesis of Building Blocks for Drug Design Programmes. [Link].
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A Resource for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Advantage of a Directed Approach
In the intricate world of organic synthesis, the ability to control the regiochemical outcome of a reaction is paramount. This is particularly true in the functionalization of heteroaromatic systems, which form the backbone of a vast number of pharmaceuticals and functional materials. This technical guide focuses on a key player in this arena: N,N-Dimethyl(2-thienylmethyl)amine . We will explore its role as a powerful synthetic tool, moving beyond a simple recitation of protocols to provide a deeper understanding of the principles that govern its reactivity. As a senior application scientist, the aim is to equip you with the knowledge to not only apply this reagent effectively but also to innovate and adapt its use to your specific synthetic challenges.
The Cornerstone Application: Directed ortho-Metalation (DoM)
The primary and most impactful application of N,N-Dimethyl(2-thienylmethyl)amine in organic chemistry is its function as a substrate for directed ortho-metalation (DoM) , also known as directed lithiation.[1][2] This powerful technique allows for the highly regioselective deprotonation of the thiophene ring at the C3 position, a feat not readily achievable through conventional electrophilic substitution reactions which favor the C5 position.[3]
The "Directing Group" Effect: A Story of Chelation
The N,N-dimethylaminomethyl group at the C2 position is the linchpin of this strategy. It acts as a Directed Metalation Group (DMG) .[4] The nitrogen atom's lone pair of electrons coordinates to the lithium ion of a strong organolithium base, such as n-butyllithium (n-BuLi).[4][5] This chelation event brings the base into close proximity to the C3 proton, dramatically increasing its kinetic acidity and facilitating its abstraction over other protons on the ring.[9]
Figure 1: Conceptual workflow of the directed ortho-metalation of N,N-Dimethyl(2-thienylmethyl)amine.
This regioselectivity is a powerful tool for synthetic chemists, providing a reliable method for the synthesis of 2,3-disubstituted thiophenes, which are common motifs in biologically active compounds.[8]
Practical Execution: A Guide to Experimental Protocol
The successful implementation of DoM with N,N-Dimethyl(2-thienylmethyl)amine requires meticulous attention to experimental detail. The following section outlines a robust, self-validating protocol.
Reagents and Conditions: A Tabular Summary
| Parameter | Recommended Choice | Rationale & Causality |
| Base | n-Butyllithium (n-BuLi), ~1.1 eq. | Sufficiently strong to deprotonate the C3 position without excessive side reactions. An excess ensures complete lithiation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvents are crucial for solvating the organolithium species. THF is generally a good choice for its solvating power and appropriate freezing point. |
| Temperature | -78 °C (Dry ice/acetone bath) | Essential for the stability of the lithiated intermediate, minimizing decomposition and side reactions. |
| Additive | N,N,N',N'-Tetramethylethylenediamine (TMEDA) (optional) | Can accelerate the lithiation by breaking up n-BuLi aggregates, increasing its basicity.[10] |
| Electrophile | Varies (e.g., aldehydes, ketones, CO₂, MeI, TMSCl) | The choice of electrophile determines the functional group introduced at the C3 position. |
| Quenching | Saturated aqueous NH₄Cl | A mild acid source to protonate any remaining organometallic species and neutralize the reaction mixture. |
Step-by-Step Experimental Workflow
Figure 2: Step-by-step experimental protocol for the directed lithiation and functionalization of N,N-Dimethyl(2-thienylmethyl)amine.
Synthetic Utility: A Gateway to Valuable Molecules
The true power of N,N-Dimethyl(2-thienylmethyl)amine lies in its ability to serve as a versatile building block for the synthesis of more complex and valuable molecules, particularly in the realm of medicinal chemistry.[6][7] The thiophene moiety is a well-established pharmacophore found in numerous approved drugs.[8]
While direct incorporation of N,N-Dimethyl(2-thienylmethyl)amine into a final drug product is less common, its role as a key intermediate is significant. The 3-functionalized thiophenes generated through DoM can undergo a variety of subsequent transformations:
-
Cross-Coupling Reactions: A halogen or boronic ester introduced at the C3 position can be a handle for Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions to form C-C bonds.
-
Further Functional Group Manipulation: The introduced substituent can be modified. For example, an aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol.
-
Heterocycle Formation: The newly introduced functional group, in conjunction with the directing group or another substituent, can participate in cyclization reactions to form fused ring systems.
The N,N-dimethylaminomethyl group itself can be a point of further derivatization, or in some cases, it can be removed or transformed.
Mechanistic Insights and Troubleshooting
A deeper understanding of the reaction mechanism allows for more effective troubleshooting and optimization. The coordination of the lithium to the nitrogen atom is the critical initiating step.[9] The stability of the resulting 3-lithio-2-(dimethylaminomethyl)thiophene intermediate is crucial for obtaining high yields.
Potential Pitfalls and Solutions:
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete lithiation, decomposition of the intermediate, or inefficient trapping. | Ensure strictly anhydrous conditions, use freshly titrated n-BuLi, maintain low temperature, and use a slight excess of a reactive electrophile. |
| Mixture of Products | Competing lithiation at other positions (e.g., C5), or side reactions of the electrophile. | Optimize reaction time and temperature for lithiation. Ensure the electrophile is added at low temperature. |
| Recovery of Starting Material | Insufficiently strong base or deactivation of the base by trace amounts of water or acid. | Use a stronger base like sec-BuLi/TMEDA, or ensure all reagents and glassware are scrupulously dry. |
Conclusion: A Versatile Tool for the Modern Synthetic Chemist
N,N-Dimethyl(2-thienylmethyl)amine is more than just a simple thiophene derivative; it is a strategic tool for the regioselective construction of complex molecules. Its utility in directed ortho-metalation provides a reliable and predictable method for the synthesis of 2,3-disubstituted thiophenes, which are valuable intermediates in drug discovery and materials science. By understanding the principles behind its reactivity and mastering the experimental nuances, researchers can unlock the full potential of this versatile building block to accelerate their synthetic endeavors.
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An In-depth Technical Guide to N,N-Dimethyl(2-thienylmethyl)amine and its Analogs as Ligands in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of efficient and robust catalyst systems is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex molecular architectures that are pivotal in drug discovery and materials science. This technical guide provides a comprehensive overview of N,N-Dimethyl(2-thienylmethyl)amine and its closely related analogs as ligands in catalysis, with a particular focus on palladium-catalyzed cross-coupling reactions. We will delve into the synthesis of these ligands, their coordination chemistry with palladium, and their application in Suzuki-Miyaura cross-coupling, supported by field-proven insights and detailed experimental protocols. This guide aims to equip researchers with the foundational knowledge and practical methodologies to leverage this promising class of ligands in their synthetic endeavors.
Introduction: The Emerging Role of Thiophene-Amine Ligands in Catalysis
Transition metal-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation, with the ligand playing a central role in dictating the catalyst's activity, selectivity, and stability.[1] While phosphine-based ligands have historically dominated the field, there is a growing interest in the development of phosphine-free alternatives to mitigate issues of cost, air-sensitivity, and catalyst poisoning.[2] In this context, nitrogen-donor ligands, particularly those incorporating heterocyclic scaffolds, have emerged as a versatile and powerful class of ancillary ligands.[3]
The thiophene moiety, a sulfur-containing heterocycle, offers unique electronic properties that can be harnessed in ligand design. When combined with an amine functionality, as in N,N-Dimethyl(2-thienylmethyl)amine, a bidentate N,S or a monodentate N-coordination can be envisaged, providing a versatile platform for catalyst modulation. This guide will focus on the synthesis, characterization, and catalytic application of palladium complexes bearing ligands derived from 2-thiophenecarboxaldehyde, providing a blueprint for the exploration of N,N-Dimethyl(2-thienylmethyl)amine in catalysis.
Ligand Synthesis: A Modular Approach
The synthesis of N-(2-thienylmethyl)amine ligands is typically achieved through a straightforward two-step procedure involving the condensation of 2-thiophenecarboxaldehyde with a primary or secondary amine to form the corresponding imine (Schiff base), followed by reduction to the desired amine. This modular approach allows for the facile introduction of diverse functionalities on the amine nitrogen, enabling the fine-tuning of the ligand's steric and electronic properties.
General Experimental Protocol: Synthesis of N-(2-thienylmethyl)-aniline (A representative analog)
A detailed protocol for the synthesis of a representative N-(2-thienylmethyl)-aniline ligand is provided below, based on the work of Wiedermann, J., et al.[4]
Step 1: Synthesis of N-(2-thienylmethylene)-aniline (Imine Formation)
-
To a solution of 2-thiophenecarboxaldehyde (1.0 eq) in methanol, add aniline (1.0 eq).
-
Heat the mixture at reflux for 3 hours.
-
Upon cooling to room temperature, the product crystallizes.
-
Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.
Step 2: Synthesis of N-(2-thienylmethyl)-aniline (Amine Formation)
-
Suspend the N-(2-thienylmethylene)-aniline (1.0 eq) in methanol.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the desired N-(2-thienylmethyl)-aniline.
This protocol can be adapted for the synthesis of N,N-Dimethyl(2-thienylmethyl)amine by substituting aniline with dimethylamine in the initial condensation step.
Coordination Chemistry: Palladium Complexes of N-(2-thienylmethyl)amine Ligands
The coordination of N-(2-thienylmethyl)amine ligands to palladium(II) centers typically results in the formation of square-planar complexes. The ligand can act as a neutral two-electron donor through the amine nitrogen.
Synthesis of Palladium(II) Complexes
The synthesis of palladium(II) complexes bearing these ligands is generally straightforward. A common method involves the reaction of the ligand with a suitable palladium(II) precursor, such as palladium(II) chloride (PdCl₂), in an appropriate solvent.
Experimental Protocol: Synthesis of trans-[PdCl₂(N-(2-thienylmethyl)-aniline)₂] [4]
-
Dissolve palladium(II) chloride (1.0 eq) in a minimal amount of hot, concentrated hydrochloric acid.
-
Dilute the solution with ethanol.
-
Add a solution of the N-(2-thienylmethyl)-aniline ligand (2.0 eq) in ethanol to the palladium solution.
-
Heat the mixture at reflux for 1 hour.
-
Cool the reaction mixture to room temperature, during which the palladium complex precipitates.
-
Collect the solid by filtration, wash with ethanol and diethyl ether, and dry under vacuum.
The resulting complexes are typically air-stable solids and can be fully characterized by standard analytical techniques, including NMR spectroscopy, IR spectroscopy, and single-crystal X-ray diffraction. X-ray crystallographic studies of analogous complexes have confirmed a square-planar geometry around the palladium center with the two amine ligands coordinated in a trans fashion.[4]
Catalytic Applications: Suzuki-Miyaura Cross-Coupling
Palladium complexes bearing N-(2-thienylmethyl)amine-derived ligands have demonstrated notable catalytic activity in Suzuki-Miyaura cross-coupling reactions.[4] This reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinylaryl structures from the coupling of aryl or vinyl halides with organoboron compounds.
Causality Behind Experimental Choices in Catalysis
The choice of catalyst, base, solvent, and temperature are critical parameters that dictate the efficiency of a Suzuki-Miyaura cross-coupling reaction.
-
Catalyst: The palladium complex serves as the active catalyst. The N-(2-thienylmethyl)amine ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
Base: A base is required to activate the organoboron species, typically by forming a more nucleophilic boronate species. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).
-
Solvent: The solvent must be capable of dissolving the reactants and the catalyst, and it should be stable under the reaction conditions. A mixture of an organic solvent (e.g., toluene, dioxane) and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.
-
Temperature: The reaction is typically heated to promote the catalytic turnover. The optimal temperature depends on the reactivity of the substrates and the stability of the catalyst.
Self-Validating Protocol for Suzuki-Miyaura Cross-Coupling
The following protocol is a self-validating system for the Suzuki-Miyaura cross-coupling of aryl bromides with phenylboronic acid, catalyzed by a palladium complex of an N-(2-thienylmethyl)amine analog.
Experimental Protocol: [4]
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., trans-[PdCl₂(N-(2-thienylmethyl)-aniline)₂]) (1 mol%).
-
Add the aryl bromide (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Add a degassed mixture of toluene and water (e.g., 10:1 v/v) as the solvent.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) with vigorous stirring for a predetermined time (e.g., 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance Data
The catalytic performance of these palladium complexes can be evaluated by the yield of the desired biaryl product. The following table summarizes representative data for the Suzuki-Miyaura cross-coupling of various aryl bromides with phenylboronic acid using a palladium complex of an N-(2-thienylmethyl)amine analog as the catalyst.
| Entry | Aryl Bromide | Product | Yield (%)[4] |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 95 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 92 |
| 3 | Bromobenzene | Biphenyl | 88 |
| 4 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 75 |
| 5 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 65 |
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves a Pd(0)/Pd(II) cycle. The N-(2-thienylmethyl)amine ligand is believed to play a crucial role in stabilizing the palladium species throughout this cycle.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The N-(2-thienylmethyl)amine ligand (L) coordinates to the palladium center, influencing the rates of the individual steps in the catalytic cycle. The electron-donating nature of the amine can enhance the rate of oxidative addition, while the steric bulk of the ligand can promote reductive elimination.
Conclusion and Future Outlook
N,N-Dimethyl(2-thienylmethyl)amine and its analogs represent a promising class of ligands for palladium-catalyzed cross-coupling reactions. Their modular synthesis allows for easy modification of their steric and electronic properties, making them attractive for a wide range of catalytic applications. The demonstrated success of related N-(2-thienylmethyl)-aniline ligands in Suzuki-Miyaura coupling provides a strong foundation for further exploration.
Future research in this area could focus on:
-
Expanding the Catalytic Scope: Investigating the utility of these ligands in other cross-coupling reactions, such as Heck, Sonogashira, and Buchwald-Hartwig amination.
-
Asymmetric Catalysis: The development of chiral versions of these ligands for enantioselective transformations.
-
Mechanistic Elucidation: Detailed mechanistic studies to gain a deeper understanding of the role of the thiophene and amine moieties in the catalytic cycle.
The continued development of these and other novel ligand scaffolds will undoubtedly lead to the discovery of more efficient and selective catalysts, further empowering chemists in the synthesis of molecules that impact our daily lives.
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Mandal, S., & Samanta, S. (2018). Phosphine-Free Bis(Pyrrolyl)pyridine Based NNN-Pincer Palladium(II) Complexes as Efficient Catalysts for Suzuki-Miyaura Cross-Coupling Reactions of Aryl Bromides in Aqueous Medium. ChemistrySelect, 3(32), 9204-9211. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2012). Amines as the ligands for palladium-catalyzed coupling reactions. Dalton Transactions, 41(34), 10273-10286. [Link]
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Wiedermann, J., Mereiter, K., & Kirchner, K. (2006). Palladium imine and amine complexes derived from 2-thiophenecarboxaldehyde as catalysts for the Suzuki cross-coupling of aryl bromides. Journal of Molecular Catalysis A: Chemical, 257(1-2), 67-72. [Link]
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Wiedermann, J., Mereiter, K., & Kirchner, K. (2006). Palladium imine and amine complexes derived from 2-thiophenecarboxaldehyde as catalysts for the Suzuki cross-coupling of aryl bromides. Journal of Molecular Catalysis A: Chemical, 257(1-2), 67–72. [Link]
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Al-Masri, A. A., Al-Ghamdi, M. A., & Al-Otaibi, A. A. (2020). Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. Journal of Saudi Chemical Society, 24(11), 895-905. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Fırat, T., & Gürbüz, N. (2019). Di-2-Pyridylmethylamine-Based Palladium Complexes as New Catalysts for Heck, Suzuki, and Sonogashira Reactions in Organic and Aqueous Solvents. Catalysis Letters, 149(11), 3046–3058. [Link]
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An In-depth Technical Guide to the Putative Mechanism of Action of N,N-Dimethyl(2-thienylmethyl)amine
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyl(2-thienylmethyl)amine is a tertiary amine featuring a thiophene moiety. While direct pharmacological studies on this specific compound are not extensively documented in publicly available literature, its structural analogy to a class of well-characterized first-generation antihistamines, the ethylenediamines, provides a strong basis for postulating its mechanism of action. This guide synthesizes the available information on structurally related compounds to propose a primary mechanism of action for N,N-Dimethyl(2-thienylmethyl)amine centered on the antagonism of the histamine H1 receptor. Secondary pharmacological activities, including potential anticholinergic and sedative effects, are also explored. Furthermore, this document provides a comprehensive overview of the experimental protocols necessary to validate these hypotheses and discusses the potential toxicological profile based on data from analogous compounds.
Introduction and Structural Analogy
N,N-Dimethyl(2-thienylmethyl)amine belongs to the family of thienylalkylamines. Its core structure, comprising a dimethylamino group linked by a methylene bridge to a thiophene ring, bears a significant resemblance to the pharmacophore of first-generation ethylenediamine antihistamines such as methapyrilene and thenyldiamine. These compounds are known to act as inverse agonists at the histamine H1 receptor, thereby blocking the effects of histamine in the body.[1] The structural similarities suggest that N,N-Dimethyl(2-thienylmethyl)amine is likely to exhibit a similar pharmacological profile.
Table 1: Structural Comparison of N,N-Dimethyl(2-thienylmethyl)amine and Related Ethylenediamine Antihistamines
| Compound | Structure | Key Features |
| N,N-Dimethyl(2-thienylmethyl)amine | CN(C)Cc1cccs1 | Thiophene ring, dimethylamino group |
| Methapyrilene | CN(C)CCN(C1=CC=CN=C1)Cc2cccs2 | Thiophene ring, dimethylamino group, ethylenediamine linker, pyridine ring |
| Thenyldiamine | CN(C)CCN(C1=CC=CN=C1)Cc2ccsc2 | Thiophene ring, dimethylamino group, ethylenediamine linker, pyridine ring |
Proposed Primary Mechanism of Action: Histamine H1 Receptor Antagonism
The primary proposed mechanism of action for N,N-Dimethyl(2-thienylmethyl)amine is competitive antagonism at the histamine H1 receptor. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to various physiological responses associated with allergic and inflammatory reactions.[2]
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is coupled to the Gq/11 family of G-proteins.[3] Upon histamine binding, the following cascade is initiated:
-
Activation of the Gαq subunit.
-
Activation of phospholipase C (PLC).[4]
-
Hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3]
-
Increased intracellular Ca2+ and DAG activate protein kinase C (PKC), leading to downstream cellular responses.
An antagonist like N,N-Dimethyl(2-thienylmethyl)amine is proposed to bind to the H1 receptor, preventing histamine from binding and thereby inhibiting this signaling cascade.
Caption: Proposed mechanism of H1 receptor antagonism.
Structure-Activity Relationship (SAR)
The general structure of first-generation antihistamines, which N,N-Dimethyl(2-thienylmethyl)amine partially shares, includes two aromatic rings and a tertiary amine connected by a flexible chain.[5][6] The thiophene ring in N,N-Dimethyl(2-thienylmethyl)amine can be considered one of the aromatic moieties, and the dimethylamino group serves as the tertiary amine. This structural motif is crucial for interaction with the H1 receptor binding pocket.[7][8]
Potential Secondary Mechanisms of Action
First-generation antihistamines are known for their ability to cross the blood-brain barrier, leading to off-target effects.
Anticholinergic Activity
Many first-generation antihistamines exhibit anticholinergic properties by blocking muscarinic acetylcholine receptors.[1] This action is responsible for side effects such as dry mouth, blurred vision, and urinary retention. Given its structural characteristics, N,N-Dimethyl(2-thienylmethyl)amine may also possess anticholinergic activity.
Sedative Effects
The sedative effects of first-generation antihistamines are primarily due to their antagonism of H1 receptors in the central nervous system.[2] Histaminergic neurons in the tuberomammillary nucleus of the hypothalamus play a key role in promoting wakefulness, and blocking their action leads to drowsiness.[2]
Proposed Experimental Validation
To confirm the putative mechanism of action of N,N-Dimethyl(2-thienylmethyl)amine, a series of in vitro and cellular assays are required.
Histamine H1 Receptor Binding Assay
This assay determines the affinity of the compound for the H1 receptor.[3]
Protocol: Radioligand Binding Assay
-
Materials:
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of [³H]-pyrilamine and varying concentrations of N,N-Dimethyl(2-thienylmethyl)amine.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value from the competition binding curve.
-
Caption: Radioligand binding assay workflow.
Functional Histamine H1 Receptor Assay
This assay measures the ability of the compound to inhibit the functional response to histamine, such as intracellular calcium mobilization.[10][11][12]
Protocol: Calcium Mobilization Assay
-
Materials:
-
Procedure:
-
Plate the cells in a 96-well plate and load them with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of N,N-Dimethyl(2-thienylmethyl)amine.
-
Stimulate the cells with a fixed concentration of histamine.
-
Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Anticholinergic Activity Assay
A serum anticholinergic activity (SAA) assay can be adapted to measure the anticholinergic potential of the compound in vitro.[14][15][16][17] This typically involves a radioreceptor assay using a homogenate of rat forebrain, which is rich in muscarinic receptors, and a radiolabeled muscarinic antagonist like [³H]-quinuclidinyl benzilate.[17]
In Vitro Sedative Effect Assessment
The sedative potential can be indirectly assessed in vitro by examining the compound's effect on neuronal cultures or specific receptor systems associated with sedation, such as GABA-A receptors, although this is a secondary effect of H1 antagonists.[18][19][20]
Potential Toxicological Profile
The structural similarity to methapyrilene raises concerns about potential hepatotoxicity. Methapyrilene was withdrawn from the market due to its potent hepatocarcinogenicity in rats.[21]
Methapyrilene-Induced Hepatotoxicity
The hepatotoxicity of methapyrilene is thought to be mediated by its metabolic activation by cytochrome P450 enzymes, particularly CYP2C11 in rats.[22] This bioactivation leads to the formation of reactive metabolites that can cause oxidative stress, mitochondrial dysfunction, and ultimately, cell death.[22] Studies have shown that methapyrilene toxicity is associated with increases in NADP+ levels, thiol oxidation, and a loss of cellular ATP. Interestingly, some research suggests that the toxicity is not a consequence of glutathione depletion but may involve enterohepatic recirculation of the compound and its metabolites.[23]
Table 2: Key Toxicological Endpoints for Methapyrilene
| Endpoint | Observation | Reference |
| Mechanism | Bioactivation by cytochrome P450 (CYP2C11 in rats) | [22] |
| Cellular Effects | Oxidative stress, mitochondrial dysfunction, ATP depletion | [22] |
| In Vivo Effect | Periportal necrosis in rats | [22][24] |
| Carcinogenicity | Potent hepatocarcinogen in rats | [21] |
Given these findings, a thorough toxicological evaluation of N,N-Dimethyl(2-thienylmethyl)amine, with a particular focus on hepatotoxicity and metabolic activation, would be essential in any drug development program.
Conclusion
Based on strong structural similarities to known first-generation antihistamines, the primary mechanism of action of N,N-Dimethyl(2-thienylmethyl)amine is proposed to be the competitive antagonism of the histamine H1 receptor. This would lead to the inhibition of the Gq/PLC/IP3 signaling pathway and a reduction in histamine-mediated inflammatory and allergic responses. Potential secondary effects include anticholinergic activity and sedation, which are characteristic of this class of compounds. The structural relationship with methapyrilene also highlights a potential risk of hepatotoxicity that warrants careful investigation. The experimental protocols outlined in this guide provide a framework for the empirical validation of these proposed mechanisms and the assessment of the compound's safety profile.
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Methodological & Application
Application Note: A Robust and Scalable Protocol for the Synthesis of N,N-Dimethyl(2-thienylmethyl)amine via One-Pot Reductive Amination
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of N,N-Dimethyl(2-thienylmethyl)amine, a valuable tertiary amine intermediate. The described method utilizes a direct, one-pot reductive amination of 2-thiophenecarboxaldehyde with dimethylamine, employing sodium borohydride as a mild and effective reducing agent. This protocol is designed for high efficiency, scalability, and operational simplicity, yielding the target compound with high purity. We will delve into the reaction mechanism, provide a detailed step-by-step procedure, characterization guidelines, and critical safety considerations, making it suitable for researchers in synthetic chemistry and drug development.
Introduction
N,N-Dimethyl(2-thienylmethyl)amine (T2TMA) is a key building block in medicinal chemistry and materials science. Its structural motif, featuring a thiophene ring and a dimethylaminomethyl group, makes it a precursor for various pharmaceutical agents, including antihistamines and other CNS-active compounds. The synthesis of such tertiary amines requires a method that is both high-yielding and prevents the common side reaction of over-alkylation, which can lead to the formation of quaternary ammonium salts.[1][2]
Reductive amination stands out as one of the most powerful and reliable strategies for C-N bond formation.[2][3] This method involves the condensation of a carbonyl compound with an amine to form an intermediate iminium ion, which is then reduced in situ to the desired amine.[3] This one-pot process is renowned for its efficiency, mild reaction conditions, and broad functional group tolerance.[4][5] The protocol herein employs sodium borohydride, a cost-effective and easy-to-handle reducing agent, which selectively reduces the iminium ion intermediate in the presence of the starting aldehyde.[6]
Reaction Principle and Mechanism
The synthesis proceeds via a classic reductive amination pathway. The mechanism can be dissected into two primary stages:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of dimethylamine on the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde. This forms an unstable hemiaminal intermediate. Under the slightly acidic conditions that can be generated in situ or by an additive, the hemiaminal readily dehydrates to form a resonance-stabilized electrophilic iminium ion.
-
Hydride Reduction: Sodium borohydride (NaBH₄) then serves as the hydride (H⁻) source. The hydride attacks the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final tertiary amine product, N,N-Dimethyl(2-thienylmethyl)amine.
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Application Notes and Protocols: N,N-Dimethyl(2-thienylmethyl)amine as a Ligand in Copper-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the application of N,N-Dimethyl(2-thienylmethyl)amine as a promising ligand for copper-catalyzed cross-coupling reactions. While classic Ullmann and Goldberg reactions have been staples in synthetic chemistry for forming C-N, C-O, and C-S bonds, they traditionally require harsh conditions.[1] The advent of soluble copper catalysts supported by chelating ligands, such as diamines, has revolutionized these transformations, allowing them to proceed under significantly milder conditions with catalytic amounts of copper.[1] This guide will delve into the mechanistic rationale for using N,N-Dimethyl(2-thienylmethyl)amine, its anticipated role in the catalytic cycle, and provide detailed, adaptable protocols for its use in laboratory settings.
Introduction: The Evolution of Ullmann-Type Couplings
Copper-catalyzed cross-coupling reactions are fundamental transformations for the synthesis of molecules prevalent in pharmaceuticals, agrochemicals, and materials science. The Ullmann condensation, first reported at the beginning of the 20th century, traditionally involves the coupling of an aryl halide with a nucleophile (amine, alcohol, or thiol) using stoichiometric amounts of copper at high temperatures (often exceeding 200 °C) in polar aprotic solvents.[1] These demanding conditions limited the substrate scope and functional group tolerance of the reaction.
A significant breakthrough came with the introduction of chelating ligands that stabilize the copper catalyst and facilitate the catalytic cycle under milder conditions. Among the most successful ligands are N,N'-disubstituted diamines, which have been shown to significantly accelerate the rate of these coupling reactions.[2] N,N-Dimethyl(2-thienylmethyl)amine, a bidentate ligand featuring both a tertiary amine and a thiophene moiety, is positioned to be an effective ligand in this class. The thiophene ring can participate in the coordination of the copper center, potentially influencing the catalyst's electronic properties and reactivity.
Mechanistic Rationale and the Role of the Ligand
The generally accepted mechanism for copper-catalyzed N-arylation (Goldberg reaction) involves a Cu(I)/Cu(III) catalytic cycle. The key steps are:
-
Formation of the Active Catalyst: In the presence of a base, the amine nucleophile reacts with a Cu(I) salt to form a copper(I) amide complex. The N,N-Dimethyl(2-thienylmethyl)amine ligand coordinates to the copper center to form a more stable and soluble active catalyst.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) complex, forming a transient Cu(III) intermediate. This is often the rate-limiting step in the catalytic cycle.[2][3] The electron-donating properties of the ligand can enhance the electron density at the copper center, thereby promoting this step.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired C-N bond and regenerate the active Cu(I) catalyst.
The N,N-Dimethyl(2-thienylmethyl)amine ligand is expected to play a crucial role in this cycle by:
-
Increasing Solubility: The organic ligand enhances the solubility of the copper catalyst in organic solvents.
-
Preventing Catalyst Aggregation: Chelation of the copper ion by the bidentate ligand prevents the formation of inactive copper aggregates.
-
Modulating Reactivity: The electronic properties of the ligand can be tuned to optimize the rates of oxidative addition and reductive elimination. The presence of the sulfur atom in the thiophene ring may offer unique electronic effects compared to purely nitrogen-based diamine ligands.
Below is a diagram illustrating the proposed catalytic cycle for a copper-catalyzed C-N cross-coupling reaction facilitated by a diamine ligand.
Caption: Proposed catalytic cycle for C-N cross-coupling.
Application: N-Arylation of Heterocycles (Goldberg Reaction)
This section provides a general, adaptable protocol for the copper-catalyzed N-arylation of a nitrogen-containing heterocycle with an aryl halide using N,N-Dimethyl(2-thienylmethyl)amine as the ligand. This protocol is based on established procedures for similar copper-diamine catalyst systems and should be optimized for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Aryl Halide (e.g., Iodobenzene) | Reagent | Major Supplier | Purify if necessary |
| Nitrogen Heterocycle (e.g., Imidazole) | Reagent | Major Supplier | Ensure dryness |
| Copper(I) Iodide (CuI) | 99.99% | Major Supplier | Store under inert atmosphere |
| N,N-Dimethyl(2-thienylmethyl)amine | Custom Synthesis or Specialty Supplier | Store under inert atmosphere | |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Major Supplier | Dry in an oven before use |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Major Supplier | Use from a sealed bottle |
| Ethyl Acetate | ACS Grade | Major Supplier | For workup |
| Brine | Saturated NaCl solution | Lab Prepared | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Major Supplier | For drying |
Detailed Experimental Protocol
Reaction Setup:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add CuI (0.05 mmol, 5 mol%), the nitrogen heterocycle (1.0 mmol, 1.0 equiv.), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle two more times to ensure an inert atmosphere.
-
Under a positive flow of argon, add anhydrous DMSO (2.0 mL).
-
Add N,N-Dimethyl(2-thienylmethyl)amine (0.1 mmol, 10 mol%) via syringe.
-
Finally, add the aryl halide (1.2 mmol, 1.2 equiv.) via syringe.
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at 110 °C.
Reaction Monitoring:
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by TLC or GC-MS by taking small aliquots from the reaction mixture under an argon atmosphere.
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-arylated product.
Caption: Experimental workflow for N-arylation.
Expected Scope and Limitations
Based on analogous copper-diamine systems, this protocol is expected to be applicable to a range of aryl iodides and bromides. Electron-deficient aryl halides are generally more reactive. A variety of nitrogen heterocycles, including imidazoles, pyrazoles, and triazoles, are expected to be suitable coupling partners.
Potential Challenges:
-
Sterically Hindered Substrates: Very bulky aryl halides or heterocyles may require higher catalyst loadings, higher temperatures, or longer reaction times.
-
Aryl Chlorides: Aryl chlorides are significantly less reactive and may not be suitable substrates under these conditions. More specialized ligand systems are often required for the amination of aryl chlorides.[2][3]
-
Competing Nucleophiles: Substrates with multiple nucleophilic sites may lead to mixtures of products.
Conclusion
N,N-Dimethyl(2-thienylmethyl)amine holds potential as an effective ligand for copper-catalyzed cross-coupling reactions. Its bidentate nature and the electronic contribution of the thiophene moiety are anticipated to promote the formation of C-N, C-O, and C-S bonds under milder conditions than traditional Ullmann-type reactions. The provided protocol for N-arylation serves as a robust starting point for researchers exploring the utility of this ligand. As with any catalytic system, optimization of reaction parameters for specific substrate combinations is crucial for achieving high yields and purity. Further research into the precise mechanistic details and the full scope of its applicability is warranted.
References
-
Ai, H., et al. (2022). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
-
Strauss, M. J., et al. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Organic Chemistry Portal. Available at: [Link]
-
Patil, A. A., et al. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research. Available at: [Link]
-
Liu, Y., et al. (2022). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC. Available at: [Link]
-
Ren, Y., et al. (2021). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. PMC. Available at: [Link]
-
Zhang, H., et al. (2007). N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Organic Chemistry Portal. Available at: [Link]
-
Semantic Scholar. (n.d.). Copper-catalyzed N-arylation of amines with part-per-million catalyst loadings under air at room temperature. Available at: [Link]
-
Zapp, J. A., et al. (2018). Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. Macmillan Group - Princeton University. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
-
Strieter, E. R., et al. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT Open Access Articles. Available at: [Link]
-
Patil, A. A., et al. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. WJPMR. Available at: [Link]
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The Synthetic Utility of N,N-Dimethyl(2-thienylmethyl)amine in Pharmaceutical R&D: A Focus on First-Generation Antihistamines
Introduction: The Thiophene Moiety in Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas. Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, allows for the fine-tuning of a drug candidate's pharmacological profile, including its potency, selectivity, and metabolic stability. Within this context, N,N-Dimethyl(2-thienylmethyl)amine emerges as a valuable building block, particularly in the synthesis of early antihistaminic agents. This technical guide provides an in-depth exploration of the application of N,N-Dimethyl(2-thienylmethyl)amine and its precursors in the synthesis of the first-generation antihistamine, Methapyrilene, offering detailed protocols and mechanistic insights for researchers in drug development.
Core Application: Synthesis of Methapyrilene
N,N-Dimethyl(2-thienylmethyl)amine is a key structural component of Methapyrilene, a potent H1-receptor antagonist that was once widely used as a sedative and anti-allergic agent.[1] The synthesis of Methapyrilene provides a classic example of how the N,N-Dimethyl(2-thienylmethyl)amine moiety is incorporated into a pharmaceutically active compound. The overall synthetic strategy involves the coupling of a reactive derivative of the "(2-thienylmethyl)amine" portion with a substituted ethylenediamine.
The following sections will detail the multi-step synthesis, starting from the preparation of the key intermediates.
Part 1: Synthesis of Key Intermediates
The successful synthesis of Methapyrilene hinges on the efficient preparation of two key building blocks: 2-(Chloromethyl)thiophene and N,N-Dimethyl-N'-(2-pyridyl)ethylenediamine .
The conversion of 2-thiophenemethanol to 2-(chloromethyl)thiophene is a crucial step, creating a reactive electrophile for the subsequent alkylation reaction. Thionyl chloride is a common and effective reagent for this transformation.
Reaction Scheme:
Caption: Eschweiler-Clarke synthesis of N,N-Dimethyl(2-thienylmethyl)amine.
Step-by-Step Protocol:
-
To a round-bottom flask, add thiophene-2-carboxaldehyde (11.2 g, 0.1 mol).
-
Add a 40% aqueous solution of dimethylamine (22.5 mL, 0.2 mol).
-
Cool the mixture in an ice bath and slowly add formic acid (15.2 mL, 0.4 mol).
-
Heat the reaction mixture to reflux for 8-12 hours. The reaction can be monitored by TLC.
-
After cooling, make the solution alkaline by the addition of 40% sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous potassium carbonate, and remove the solvent by distillation.
-
The crude product can be purified by vacuum distillation.
Mechanistic Insight: The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion from the aldehyde and dimethylamine, which is then reduced by formic acid. [2]This method is advantageous as it avoids the use of metal hydrides and typically results in high yields of the tertiary amine. [3]
Part 2: The Coupling Reaction - Synthesis of Methapyrilene
The final step in the synthesis of Methapyrilene involves the N-alkylation of N,N-dimethyl-N'-(2-pyridyl)ethylenediamine with 2-(chloromethyl)thiophene.
Reaction Scheme:
Caption: Final coupling step in the synthesis of Methapyrilene.
Step-by-Step Protocol:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of N,N-dimethyl-N'-(2-pyridyl)ethylenediamine (16.6 g, 0.1 mol) in 200 mL of anhydrous toluene.
-
To this solution, add a strong base such as sodium amide (NaNH2) (4.3 g, 0.11 mol) portion-wise at room temperature.
-
Heat the mixture to reflux for 1-2 hours to ensure the formation of the sodium salt of the diamine.
-
Cool the mixture slightly and add a solution of 2-(chloromethyl)thiophene (13.3 g, 0.1 mol) in 50 mL of anhydrous toluene dropwise.
-
After the addition, heat the reaction mixture to reflux for 6-8 hours.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the resulting crude Methapyrilene by vacuum distillation.
Self-Validating System:
-
The formation of the sodium salt of the diamine in situ is crucial for the reaction to proceed efficiently. The evolution of ammonia gas can be observed during this step.
-
The progress of the alkylation can be monitored by TLC, observing the disappearance of the starting materials and the appearance of the product spot.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Role |
| N,N-Dimethyl(2-thienylmethyl)amine | C7H11NS | 141.23 | Target Moiety/Intermediate |
| 2-Thiophenemethanol | C5H6OS | 114.17 | Precursor to Alkylating Agent |
| 2-(Chloromethyl)thiophene | C5H5ClS | 132.61 | Alkylating Agent |
| Methapyrilene | C14H19N3S | 261.39 | Final Pharmaceutical Product |
Trustworthiness and Historical Context
While Methapyrilene was an effective antihistamine, it was voluntarily withdrawn from the market in the late 1970s due to findings that it was a potent carcinogen in animal studies. [1]This historical context is vital for any modern consideration of this compound or its derivatives. The synthetic pathways detailed here are for research and educational purposes, highlighting the chemical principles involved in the synthesis of this class of compounds. Any research into new thiophene-containing pharmaceuticals must be accompanied by rigorous toxicological and safety assessments.
Conclusion
N,N-Dimethyl(2-thienylmethyl)amine and its related precursors are valuable reagents in the synthesis of complex heterocyclic molecules. The synthesis of Methapyrilene serves as a prime example of their application in the construction of first-generation antihistamines. The protocols and mechanistic discussions provided herein offer a robust framework for researchers engaged in the synthesis of thiophene-containing compounds for pharmaceutical applications, while also emphasizing the importance of historical safety data in modern drug development.
References
-
ChemicalBook. (n.d.). 2-(Chloromethyl)thiophene synthesis. Retrieved from a relevant chemical synthesis database. [4]2. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4098, Methapyrilene. Retrieved from [Link] [1]3. BenchChem. (n.d.). Reactivity of 2-(Chloromethyl)thiophene with Nucleophiles: An In-depth Technical Guide. Retrieved from a relevant chemical supplier's technical documentation. [5]4. Google Patents. (n.d.). CN103012156B - Preparation method of N,N-diethylethylenediamine. Retrieved from [6]5. Rosenau, T., Potthast, A., & Kosma, P. (2002). A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. Synthetic Communications, 32(3), 457–465. [2]6. Iaroshenko, V. O., & Villinger, A. (2011). Synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines Using Reductive Methylation Step. Collection of Czechoslovak Chemical Communications, 76(11), 1473-1484. [7]7. Organic Syntheses. (n.d.). m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE. Retrieved from [Link] [8]8. Chemicalland21. (n.d.). METHAPYRILENE. Retrieved from a relevant chemical information website.
- Kyrides, L. P. (1952). U.S. Patent No. 2,581,868. Washington, DC: U.S.
- Weston, A. W. (1947). N,N-Dimethyl-N'-(2-pyridyl)-N'-(2-thenyl)-ethylenediamine; an Antihistaminic Agent. Journal of the American Chemical Society, 69(4), 980–981.
-
Tarpey, M. M., et al. (2020). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 25(22), 5408. [3]12. Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from a relevant organic chemistry resource.
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Application Notes & Protocols: N,N-Dimethyl(2-thienylmethyl)amine in Heterocyclic Chemistry
An In-Depth Guide for Researchers and Drug Development Professionals
N,N-Dimethyl(2-thienylmethyl)amine has emerged as a highly versatile and strategic reagent in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds. Its utility stems primarily from the powerful directing capacity of the N,N-dimethylaminomethyl group in metalation reactions and its susceptibility to classical rearrangement chemistry. These attributes allow for precise functionalization of the thiophene ring, paving the way for the synthesis of novel fused ring systems of significant interest in medicinal chemistry and materials science.
This guide provides an in-depth exploration of the reagent's reactivity, offering detailed mechanistic insights and field-proven protocols for its key applications.
Core Reactivity: The Directed Metalation Group (DMG)
The foundational application of N,N-Dimethyl(2-thienylmethyl)amine is its role in Directed ortho-Metalation (DoM) . The N,N-dimethylaminomethyl moiety is a potent Directed Metalation Group (DMG) that facilitates regioselective deprotonation of the thiophene ring.[1][2]
Mechanism of Action
The DoM process involves the coordination of a strong organolithium base, typically n-butyllithium (n-BuLi), to the Lewis basic nitrogen atom of the amine.[3] This coordination creates a temporary complex that positions the base in close proximity to the C3 proton of the thiophene ring, an effect known as the Complex Induced Proximity Effect (CIPE).[1] This dramatically increases the kinetic acidity of the C3 proton, leading to rapid and exclusive deprotonation at this site to form the 3-lithiated thiophene intermediate. This intermediate can then be trapped with a wide array of electrophiles to introduce new functional groups with high regioselectivity.[4]
Caption: Mechanism of Directed ortho-Metalation (DoM).
Protocol 1: Directed ortho-Metalation and Electrophilic Quench
This protocol describes the general procedure for the lithiation of N,N-Dimethyl(2-thienylmethyl)amine and subsequent reaction with an electrophile, using iodine as an example.
Materials:
-
N,N-Dimethyl(2-thienylmethyl)amine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox equipment
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Reagent Addition: Add N,N-Dimethyl(2-thienylmethyl)amine (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.
-
Electrophilic Quench: Prepare a solution of iodine (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition is complete, allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature over 2 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. If iodine was used, add saturated aqueous Na₂S₂O₃ to consume any excess.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Rationale for Conditions:
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. All glassware must be dry, and solvents must be anhydrous.[3]
-
Low Temperature (-78 °C): The lithiated intermediate is highly reactive and can be unstable at higher temperatures. Cryogenic conditions prevent side reactions and degradation.[3]
-
Inert Atmosphere: Oxygen can react with the organolithium intermediate, necessitating the use of argon or nitrogen.
Core Reactivity: The Sommelet-Hauser Rearrangement
Beyond DoM, the tertiary amine functionality allows N,N-Dimethyl(2-thienylmethyl)amine to participate in the Sommelet-Hauser rearrangement. This powerful transformation enables C-C bond formation at the C3 position via a[5][6]-sigmatropic rearrangement.[7][8]
Mechanism of Action
The process begins with the quaternization of the tertiary amine using an alkylating agent (e.g., methyl iodide) to form an ammonium salt. Treatment of this salt with a strong, non-nucleophilic base (e.g., sodium amide or potassium tert-butoxide) generates a nitrogen ylide.[7] While deprotonation can occur at the thienylmethyl position, the key step involves deprotonation of one of the N-methyl groups.[5] This less stable, but more reactive, ylide undergoes a rapid[5][6]-sigmatropic rearrangement through a five-membered ring transition state, followed by tautomerization to restore the aromaticity of the thiophene ring. The net result is the migration of a methyl group from the nitrogen to the C3 position of the ring.[5][8]
Caption: The Sommelet-Hauser Rearrangement Pathway.
Protocol 2: Quaternization and Sommelet-Hauser Rearrangement
This protocol details the two-step sequence for the synthesis of N,N-Dimethyl(3-methyl-2-thienylmethyl)amine.
Materials:
-
N,N-Dimethyl(2-thienylmethyl)amine
-
Methyl iodide (MeI)
-
Acetone or Acetonitrile
-
Sodium amide (NaNH₂) or Potassium tert-butoxide (KOtBu)
-
Anhydrous liquid ammonia (if using NaNH₂) or Anhydrous THF (if using KOtBu)
-
Diethyl ether
-
Deionized water
Procedure:
Step A: Quaternization
-
Dissolve N,N-Dimethyl(2-thienylmethyl)amine (1.0 eq) in acetone.
-
Add methyl iodide (1.5 eq) and stir the mixture at room temperature for 12-24 hours.
-
The quaternary ammonium salt typically precipitates from the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Step B: Rearrangement
-
Setup: Assemble a flame-dried, three-necked flask with an argon/nitrogen inlet and a magnetic stir bar.
-
Base Addition: Suspend the dried quaternary ammonium salt (1.0 eq) in anhydrous THF.
-
Cooling: Cool the suspension to -40 °C.
-
Reaction: Add potassium tert-butoxide (1.2 eq) portion-wise, maintaining the temperature.[9]
-
Stirring: Stir the reaction at -40 °C for 2-3 hours, monitoring by TLC.
-
Workup: Quench the reaction by carefully adding water. Extract the aqueous layer with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Scientist's Note: The choice of base is critical. Sodium amide in liquid ammonia is the classic reagent, but potassium tert-butoxide in THF offers a more convenient and milder alternative for many substrates.[9]
Application in Fused Heterocycle Synthesis: Thieno[c]pyridines
The true synthetic power of N,N-Dimethyl(2-thienylmethyl)amine is realized when the products from DoM or rearrangement reactions are used as precursors for fused heterocycles. Thieno[c]pyridines, for instance, are important scaffolds in drug discovery and can be efficiently synthesized using this reagent.[10][11]
A common strategy involves introducing a formyl group at the C3 position via DoM (using DMF as the electrophile), followed by condensation and cyclization.
Caption: Synthetic workflow to Thieno[c]pyridines.
Protocol 3: Synthesis of a Thieno[c]pyridine Scaffold
This protocol outlines the synthesis of a thieno[c]pyridine derivative starting from the 3-formyl intermediate obtained via Protocol 1.
Materials:
-
2-((Dimethylamino)methyl)thiophene-3-carbaldehyde (from Protocol 1, electrophile = DMF)
-
Aminoacetaldehyde dimethyl acetal
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Toluene or Xylene
Procedure:
-
Schiff Base Formation: In a round-bottom flask, combine the 3-formylthiophene derivative (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.1 eq) in toluene.
-
Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove water and drive the formation of the imine (Schiff base). Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cyclization: Cool the reaction mixture and remove the toluene under reduced pressure.
-
To the crude imine, add polyphosphoric acid (PPA) and heat to 100-120 °C for 2-4 hours.[10]
-
Workup: Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Basify the aqueous solution with a strong base (e.g., 50% NaOH) to pH > 10, keeping the mixture cool in an ice bath.
-
Extraction: Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3x).
-
Drying and Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude thieno[c]pyridine by column chromatography.
Rationale: This acid-catalyzed cyclization, often a Pictet-Spengler type reaction, is a robust method for forming the pyridine ring fused to the thiophene core.[10]
Summary of Applications & Data
| Application | Key Transformation | Reagents | Temp. | Typical Electrophiles/Products |
| Directed Metalation | C3-H to C3-E | n-BuLi, THF | -78 °C | I₂, DMF, CO₂, R₃SiCl, Aldehydes |
| Sommelet-Hauser | C-H to C-CH₃ at C3 | 1. MeI2. KOtBu, THF | -40 °C | 3-Methyl-2-thienylmethylamine |
| Fused Ring Synthesis | Annulation | PPA or Eaton's reagent | 100-120 °C | Thieno[c]pyridines |
References
-
Wikipedia. Sommelet–Hauser rearrangement. [Online] Available at: [Link]
-
Scite.ai. Rearrangement of dimethyl(furylmethyl)ammonium and dimethyl(thienylmethyl)ammonium N-methylides. Isolation and reaction of nonaromatic intermediates. [Online] Available at: [Link]
-
PubMed Central. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. [Online] Available at: [Link]
-
Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Online] Available at: [Link]
-
Wikipedia. Directed ortho metalation. [Online] Available at: [Link]
-
Dalal Institute. The von Richter, Sommelet-Hauser, and Smiles Rearrangements. [Online] Available at: [Link]
-
Myers Research Group, Harvard University. Directed Ortho Metalation. [Online] Available at: [Link]
-
ResearchGate. A Rapid Synthesis of Thieno[2,3- c ]pyridine and 2-Substituted Thieno[2,3- c ]pyridines. [Online] Available at: [Link]
-
Grokipedia. Directed ortho metalation. [Online] Available at: [Link]
-
PubMed. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. [Online] Available at: [Link]
-
Heterocycles. Functionalized enamines in the synthesis of some heterocyclic compounds. [Online] Available at: [Link]
-
Organic Chemistry Portal. Directed Ortho Metalation (DOM). [Online] Available at: [Link]
-
ResearchGate. Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. [Online] Available at: [Link]
-
Cengage. Amines and Heterocycles. [Online] Available at: [Link]
-
PMC. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. [Online] Available at: [Link]
-
ResearchGate. A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. [Online] Available at: [Link]
-
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Royal Society of Chemistry. Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. [Online] Available at: [Link]
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ResearchGate. Base-induced Sommelet–Hauser rearrangement of N-(pyridinylmethyl) tetraalkylammonium salts. [Online] Available at: [Link]
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Rice University. Chemists Make Strides to Simplify Drug Design, Synthesis. [Online] Available at: [Link]
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PubMed Central. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. [Online] Available at: [Link]
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Application Note & Protocol: Regioselective Functionalization of Thiophene via Directed ortho-Metalation of N,N-Dimethyl(2-thienylmethyl)amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of N,N-Dimethyl(2-thienylmethyl)amine
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science. Its precise functionalization is critical for modulating biological activity and material properties. While classical electrophilic substitution of thiophene preferentially occurs at the C2 or C5 positions due to the heteroatom's electronic influence, accessing the C3 position requires more sophisticated strategies.[1][2][3][4]
This guide details the use of N,N-Dimethyl(2-thienylmethyl)amine as a substrate for Directed ortho-Metalation (DoM) , a powerful technique for achieving regioselective C-H bond functionalization.[5][6] The tertiary amine moiety acts as a Directed Metalation Group (DMG), a Lewis basic "handle" that coordinates to an organolithium base.[5][7][8] This coordination brings the base into proximity of the C3 proton, dramatically increasing its kinetic acidity and enabling selective deprotonation to form a C3-lithiated intermediate.[7][8][9] Subsequent reaction with an electrophile installs a new substituent exclusively at the C3 position, a feat not readily achievable through conventional methods. This process, pioneered and extensively developed by Victor Snieckus, has become an indispensable tool in modern organic synthesis.[10][11][12][13][14]
The Causality of Directed ortho-Metalation (DoM)
The success of the DoM reaction hinges on a principle known as the Complex-Induced Proximity Effect (CIPE).[8]
-
Coordination: The Lewis basic nitrogen atom of the dimethylaminomethyl group chelates the Lewis acidic lithium cation of the organolithium base (e.g., n-butyllithium).[5][8]
-
Deprotonation: This coordination event positions the alkyl anion of the base directly adjacent to the C3 proton of the thiophene ring.[6]
-
Regioselectivity: The proximity effect drastically lowers the activation energy for deprotonation at C3 compared to other positions (C4, C5), leading to the formation of a stable 3-lithio-2-(dimethylaminomethyl)thiophene intermediate.[5][7]
-
Electrophilic Quench: This nucleophilic organolithium species readily reacts with a wide range of electrophiles, installing the desired functionality at the C3 position with high fidelity.[7]
Scientist's Note: The choice of an alkyllithium base is critical. n-Butyllithium (n-BuLi) is commonly used.[6][15] More sterically hindered bases like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) can also be employed, sometimes in the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) to break up alkyllithium aggregates and increase basicity.[6][8][13] However, for this specific substrate, n-BuLi is generally sufficient and offers a good balance of reactivity and handling safety.
Experimental Design & Workflow
Overall Experimental Workflow
The entire process, from setup to product isolation, must be conducted under strictly anhydrous and inert conditions to protect the pyrophoric and moisture-sensitive organolithium reagents.[16][17][18]
Caption: High-level workflow for the DoM of N,N-Dimethyl(2-thienylmethyl)amine.
Key Mechanistic Pathway
The following diagram illustrates the molecular transformations during the DoM process.
Caption: Mechanism of Directed ortho-Metalation and Electrophilic Quench.
Detailed Experimental Protocol
Disclaimer: This protocol involves pyrophoric materials and should only be performed by trained personnel in a properly equipped laboratory with appropriate safety measures in place.[16][18] Always work in a fume hood and have a suitable fire extinguisher (e.g., Class D) and quenching material (e.g., dry sand) readily available.[16]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Molar Eq. | Amount (Example) | Notes |
| N,N-Dimethyl(2-thienylmethyl)amine | 155.27 | 1.0 | 1.55 g (10 mmol) | Substrate |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 50 mL | Solvent, freshly distilled from Na/benzophenone or from a solvent purification system. |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 | 4.4 mL (11 mmol) | Lithiating agent; pyrophoric.[15] |
| Electrophile (e.g., Trimethylsilyl chloride) | 108.64 | 1.2 | 1.53 mL (12 mmol) | Example electrophile. Amount may vary. |
| Saturated aq. NH₄Cl | - | - | ~20 mL | Quenching solution. |
| Diethyl Ether / Ethyl Acetate | - | - | As needed | Extraction solvent. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | Drying agent. |
Equipment Setup
-
Glassware: A three-necked round-bottom flask, a dropping funnel, a thermometer adapter with a low-temperature thermometer, and rubber septa. All glassware must be rigorously dried in an oven (>120 °C) overnight and assembled hot under a positive pressure of inert gas (Argon or Nitrogen).[16][17]
-
Inert Atmosphere: A Schlenk line or glovebox is required.[16][17] The reaction should be maintained under a positive pressure of inert gas throughout.
-
Cooling: A dry ice/acetone bath is necessary to maintain the reaction temperature at -78 °C.[19]
-
Stirring: A magnetic stirrer and a Teflon-coated stir bar.
-
Reagent Transfer: Use dry, gas-tight syringes or cannulas for transferring all anhydrous solvents and reagents.[16][19]
Step-by-Step Procedure
-
Initial Setup:
-
To the flame-dried, three-necked flask equipped with a stir bar, add N,N-Dimethyl(2-thienylmethyl)amine (1.0 eq).
-
Fit the central neck with a rubber septum, one side neck with a thermometer, and the other with a nitrogen/argon inlet connected to a bubbler.
-
Introduce anhydrous THF (~0.2 M concentration relative to the substrate) via syringe.
-
Scientist's Note: THF is an effective solvent that helps deaggregate the n-BuLi.[13] However, n-BuLi can deprotonate THF at temperatures above -20 °C, so maintaining low temperatures is crucial for preventing side reactions and reagent loss.[15]
-
-
Metalation:
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.[19]
-
Once the internal temperature is stable, slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Validation Checkpoint: A color change (typically to yellow, orange, or deep red) is often observed upon addition of n-BuLi, indicating the formation of the aryllithium species.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour to ensure complete metalation.
-
-
Electrophilic Quench:
-
While the metalation proceeds, prepare a solution of the electrophile (1.2 eq) in a small amount of anhydrous THF in a separate dry flask or directly in a syringe.
-
Slowly add the electrophile solution to the stirred aryllithium species at -78 °C.
-
Scientist's Note: The addition should be slow to control any exotherm. A rapid addition can lead to side reactions or decomposition.
-
Validation Checkpoint: The deep color of the aryllithium species should fade or disappear upon addition of the electrophile, indicating consumption of the organolithium intermediate.
-
After the addition, allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature over 1-2 hours.
-
-
Workup and Isolation:
-
Once at room temperature, cool the flask in an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Safety Note: Unreacted n-BuLi reacts violently with water.[15] The quenching step must be done slowly and behind a safety shield.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate with a small percentage of triethylamine to prevent the product from streaking on the acidic silica).
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete metalation. 2. Wet glassware or solvents. 3. Deactivated n-BuLi. | 1. Increase metalation time or use an additive like TMEDA. 2. Ensure rigorous drying of all equipment and use freshly purified solvents. 3. Titrate the n-BuLi solution before use to determine its exact concentration. |
| Recovery of Starting Material | Ineffective metalation or electrophile is not reactive enough. | Confirm n-BuLi activity. Consider a more reactive electrophile or different reaction conditions (e.g., transmetalation to a cuprate). |
| Formation of Butyl-thiophene | The electrophile is acting as a proton source, quenching the aryllithium. | This is rare but possible with certain electrophiles. Ensure the electrophile is anhydrous and pure. |
| Complex Mixture of Products | 1. Reaction warmed up prematurely. 2. Side reactions with the solvent (THF). | 1. Maintain strict temperature control at -78 °C during additions and stirring. 2. Ensure the reaction is not allowed to warm significantly before the electrophilic quench is complete. |
References
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Environmental Health and Safety, University of California, Santa Barbara. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]
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Funny EHS Info (YouTube Channel). n-butyl lithium safety. [Link]
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ResearchGate. Directed Ortho Metalation in 2021: A Tribute to Victor Snieckus. [Link]
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Snieckus, V. The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis. Pharmaceutical Business Review. [Link]
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Wikipedia. n-Butyllithium. [Link]
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Dykstra, K. et al. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]
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Snieckus, V. Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. [Link]
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University of Rochester, Department of Chemistry. Directed (ortho) Metallation. [Link]
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Wikipedia. Directed ortho metalation. [Link]
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Snieckus, V. Directed ortho Metalation: Soon to be a Textbook Reaction?. Queen's University. [Link]
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Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
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Krawczuk, P. Directed Metalation: A Survival Guide. Baran Group Meeting, Scripps Research. [Link]
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James, A. et al. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Molecules. [Link]
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ResearchGate. A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. [Link]
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Fareedian Chemistry (YouTube Channel). Electrophilic substitution of thiophene. [Link]
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Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]
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Gronowitz, S. THIOPHENE AND ITS DERIVATIVES. University of Lund. [Link]
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ResearchGate. Electrophilic Substitution of Thiophene and its Derivatives. [Link]
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Chad's Prep (YouTube Channel). 22.3 Synthesis of Amines | Organic Chemistry. [Link]
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OpenStax. 24.6 Synthesis of Amines - Organic Chemistry. [Link]
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TMP Chem (YouTube Channel). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. [Link]
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Chemistry Page by Vishal Sir (YouTube Channel). Pyrrole, Furan and Thiophene reactivity : Electrophilic substitution RXN. [Link]
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Comprehensive Analytical Characterization of N,N-Dimethyl(2-thienylmethyl)amine
An Application Note and Protocol Guide
Abstract
This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of N,N-Dimethyl(2-thienylmethyl)amine. As a crucial intermediate in the synthesis of various pharmaceutically active compounds, rigorous verification of its identity, structure, and purity is paramount. This guide is designed for researchers, analytical scientists, and professionals in drug development, offering a multi-technique approach that leverages Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Gas Chromatography (GC). The protocols are presented with an emphasis on the underlying scientific rationale, ensuring robust and reproducible results.
Introduction and Strategic Approach
N,N-Dimethyl(2-thienylmethyl)amine is a tertiary amine containing a thiophene moiety. Its structural integrity and purity are critical as they directly impact the yield, purity, and safety profile of subsequent active pharmaceutical ingredients (APIs). A failure to adequately characterize this starting material can lead to the propagation of impurities, potential side-reactions, and compromised final product quality.
Our strategic approach is built on the principle of orthogonal validation, where multiple independent analytical techniques are employed to build a cohesive and unequivocal profile of the compound. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system.
dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} caption="Overall analytical workflow for validation." end
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For N,N-Dimethyl(2-thienylmethyl)amine, both ¹H and ¹³C NMR are essential.
Rationale for NMR Analysis
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The integration of signals corresponds to the ratio of protons, while the splitting pattern (multiplicity) reveals adjacent protons.
-
¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environment (e.g., aromatic, aliphatic). It complements ¹H NMR by providing a direct view of the carbon skeleton.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for the molecule, assuming a standard deuterated solvent like Chloroform-d (CDCl₃). These predictions are based on established principles and data from similar structures.[1][2]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a (N-CH₃) | ~2.25 | Singlet (s) | 6H | Protons on the two equivalent methyl groups attached to the nitrogen. Appears as a sharp singlet.[3] |
| H-b (-CH₂-) | ~3.60 | Singlet (s) | 2H | Methylene protons adjacent to both the nitrogen and the thiophene ring. Deshielded by both. |
| H-c (Thiophene H5) | ~7.20 | Doublet of doublets (dd) | 1H | Thiophene proton adjacent to the sulfur atom. |
| H-d (Thiophene H3) | ~6.95 | Doublet of doublets (dd) | 1H | Thiophene proton ortho to the methylene substituent. |
| H-e (Thiophene H4) | ~6.90 | Triplet or dd | 1H | Thiophene proton coupling to both H-3 and H-5. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Predicted Shift (δ, ppm) | Rationale |
| C-a (N-CH₃) | ~45.5 | Typical shift for a dimethylamino group's carbons.[3] |
| C-b (-CH₂-) | ~57.0 | Methylene carbon deshielded by the adjacent nitrogen and aromatic ring. |
| C-c,d,e (Thiophene) | 124.0 - 127.0 | Aromatic region for thiophene carbons. |
| C-f (Thiophene C2) | ~141.0 | Quaternary carbon of the thiophene ring attached to the methylene group, typically the most downfield. |
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of N,N-Dimethyl(2-thienylmethyl)amine into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Causality: CDCl₃ is an excellent solvent for a wide range of organic compounds and has a minimal proton signal. TMS provides a 0 ppm reference point for accurate chemical shift calibration.
-
-
Mixing: Cap the tube and gently invert several times until the sample is completely dissolved.
-
Acquisition: Place the tube in the NMR spectrometer. Acquire a ¹H spectrum followed by a ¹³C spectrum using standard instrument parameters.
-
Self-Validation: The integration of the ¹H signals should correspond to the expected 6:2:1:1:1 proton ratio. The number of signals in the ¹³C spectrum should match the number of unique carbons in the structure.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. This technique is highly sensitive and is a definitive method for confirming molecular identity.
Rationale for MS Analysis
Electron Ionization (EI) is a suitable technique for this molecule. It imparts high energy to the molecule, causing reproducible fragmentation. The primary fragmentation pathway for tertiary amines is typically alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[3] This process results in a stable, nitrogen-containing cation.
dot graph G { graph [layout=dot, rankdir=LR]; node [shape=plaintext, fontsize=12, fontname="Helvetica"]; edge [fontsize=10, fontname="Helvetica"];
} caption="Expected primary fragmentation in EI-MS." end
Expected Mass Spectrum Data
-
Molecular Ion (M⁺˙): A peak at m/z = 155, corresponding to the molecular weight of C₈H₁₃NS. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent here.[3]
-
Base Peak: A very intense peak at m/z = 58 . This corresponds to the [CH₂=N(CH₃)₂]⁺ fragment resulting from the characteristic alpha-cleavage of the bond between the methylene group and the thiophene ring. This is often the most stable and abundant fragment.
-
Other Fragments: A peak at m/z = 97 , corresponding to the thienylmethyl cation [C₅H₅S]⁺.
Protocol: GC-MS Analysis
GC-MS is the preferred method as it simultaneously provides purity information (from the chromatogram) and mass spectral data for each separated component.
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Column: Use a standard, non-polar capillary column, such as a 30 m x 0.25 mm DB-5ms or equivalent (5% phenyl-methylpolysiloxane).
-
Causality: This column type provides excellent separation for a wide range of semi-volatile organic compounds based on their boiling points.
-
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Injection Volume: 1 µL with a 10:1 split ratio.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Self-Validation: The resulting mass spectrum for the main chromatographic peak should show a molecular ion at m/z 155 and a base peak at m/z 58. The purity can be estimated from the peak area percentage in the total ion chromatogram (TIC).[4]
-
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Rationale for IR Analysis
For N,N-Dimethyl(2-thienylmethyl)amine, IR spectroscopy is used to confirm the presence of C-H bonds (aliphatic and aromatic), C-N bonds, and the characteristic vibrations of the thiophene ring. Crucially, it is also used to confirm the absence of certain functional groups, such as O-H (from alcohols) or N-H (from primary/secondary amines), which could indicate impurities.[3]
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 | C-H Stretch | Aromatic (Thiophene Ring) |
| 2950 - 2800 | C-H Stretch | Aliphatic (CH₃ and CH₂) |
| ~2780 | C-H Stretch (Bohlmann band) | Characteristic of tertiary amines |
| ~1500 - 1400 | C=C Stretch | Aromatic Ring |
| 1260 - 1020 | C-N Stretch | Aliphatic Amine[5] |
| ~850 - 700 | C-H Bend (out-of-plane) | 2-substituted Thiophene |
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Causality: ATR is ideal for liquid samples, requiring minimal preparation and eliminating the need for solvents or KBr pellets.
-
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
-
Self-Validation: The spectrum should clearly show aliphatic and aromatic C-H stretching bands and a C-N stretching band. The absence of a broad band around 3300 cm⁻¹ confirms it is a tertiary amine, free from significant secondary amine or alcohol contamination.[6]
-
Summary and Conclusion
The combination of NMR, MS, and IR spectroscopy, facilitated by a chromatographic separation, provides a robust and comprehensive characterization of N,N-Dimethyl(2-thienylmethyl)amine. NMR elucidates the precise chemical structure, MS confirms the molecular weight and key structural motifs, and IR verifies the presence of expected functional groups while confirming the absence of others. This multi-faceted approach ensures the identity, structure, and purity of the compound, meeting the stringent requirements for its use in research and drug development.
References
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Kovaleva, E. A., et al. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Russian Chemical Bulletin, 50(1), 126-131. Available at: [Link]
-
SpectraBase. (n.d.). 2-Thiophenemethanamine, N,.alpha.-dimethyl-N-(2-thienylmethyl)-. Wiley. Available at: [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). Interpretation of the infrared spectrum of dimethylamine. Available at: [Link]
-
Asiri, A. M., et al. (2012). N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. Molecules, 17(10), 11581-11588. Available at: [Link]
-
Neel, M., et al. (2016). A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. Organic Preparations and Procedures International, 48(6), 489-498. Available at: [Link]
-
PubChem. (n.d.). N,N-Dimethyl-N'-2-pyridyl-N'-(2-thienylmethyl)ethylenediamine 2-hydroxy-1,2,3-propanetricarboxylate. National Center for Biotechnology Information. Available at: [Link]
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Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]
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James, A. T. (1953). Chromatographic methods for the study of amines from biological material. British Medical Bulletin, 9(2), 125-130. Available at: [Link]
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dos Santos, H. F., et al. (2006). Experimental and theoretical Investigation of the IR spectra and thermochemistry of four isomers of 2-N,N-dimethylaminecyclohexyl 1-N',N'-dimethylcarbamate. Eclética Química, 31(1), 53-62. Available at: [Link]
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Hudson, R. L., et al. (2023). Infrared Spectral Intensities of Amine Ices, Precursors to Amino Acids. Astrobiology, 23(8). Available at: [Link]
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Karatas, F., et al. (2017). Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes. Journal of Molecular Structure, 1137, 654-662. Available at: [Link]
-
LibreTexts Chemistry. (2024). 24.11: Spectroscopy of Amines. Available at: [Link]
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Pathak, T. P., et al. (2022). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Molbank, 2022(2), M1369. Available at: [Link]
-
Lee, S., et al. (2022). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Chemical and Pharmaceutical Bulletin, 70(12), 859-866. Available at: [Link]
-
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Application & Protocol: High-Purity Isolation of N,N-Dimethyl(2-thienylmethyl)amine via Optimized Flash Column Chromatography
An Application Note from Gemini Science
Abstract
N,N-Dimethyl(2-thienylmethyl)amine is a valuable tertiary amine intermediate in pharmaceutical synthesis. Its purification is often complicated by its basic nature, which leads to strong interactions with standard silica gel stationary phases, resulting in poor separation, peak tailing, and reduced yields. This application note provides a comprehensive guide and detailed protocols for the efficient purification of crude N,N-Dimethyl(2-thienylmethyl)amine using column chromatography. We explore the underlying chemical principles, compare different methodologies—including modified silica and alternative stationary phases—and offer a systematic approach to method development and troubleshooting, designed for researchers, chemists, and drug development professionals.
Introduction: The Challenge of Purifying Basic Amines
Tertiary amines are a cornerstone of modern medicinal chemistry. However, their purification via column chromatography presents a persistent challenge. The issue stems from a fundamental acid-base interaction between the analyte and the stationary phase.
Standard silica gel, the most common stationary phase, has a surface populated with silanol groups (Si-OH). These groups are weakly acidic and readily interact with basic compounds like tertiary amines.[1][2] This strong, non-specific binding leads to several undesirable chromatographic behaviors:
-
Peak Tailing: The analyte molecules that bind strongly are slow to elute, creating asymmetrical peaks with a pronounced "tail." This significantly reduces resolution between the target compound and nearby impurities.[3][4]
-
Irreversible Adsorption: In some cases, the interaction is so strong that a portion of the product becomes permanently adsorbed to the column, leading to a direct loss of yield.[1]
-
Inconsistent Elution: The elution profile can be unpredictable, making it difficult to develop a robust and reproducible purification method.
Understanding this core interaction is the first step toward developing an effective purification strategy. The goal is to mitigate the acidity of the stationary phase or to use a stationary phase that is inherently less acidic.
Caption: Interaction of a basic amine with acidic silanol groups.
Method Development: A Systematic Approach
A successful purification begins with a logical and systematic method development process. For N,N-Dimethyl(2-thienylmethyl)amine, this involves analyzing the crude mixture by Thin-Layer Chromatography (TLC) to select an appropriate stationary and mobile phase.
Potential Impurities Profile
The synthesis of N,N-Dimethyl(2-thienylmethyl)amine, often via reductive amination of 2-thiophenecarboxaldehyde with dimethylamine or the Eschweiler-Clarke reaction with 2-thiophenemethylamine, can result in several impurities.[5] Awareness of these helps in designing the separation:
-
Starting Materials: Unreacted 2-thiophenecarboxaldehyde or 2-thiophenemethylamine.
-
Over-Alkylated Byproducts: Quaternary ammonium salts, which are highly polar.[6]
-
Solvent-Derived Impurities: Byproducts from solvents like DMF can sometimes form amine impurities that co-elute with the product.[7]
Thin-Layer Chromatography (TLC) Analysis
TLC is an indispensable tool for rapidly screening solvent systems. The goal is to find a system where the target compound has an Rf (retention factor) of approximately 0.25 - 0.35 , and is well-separated from all major impurities.
Key Consideration for Amines: Standard TLC on silica often shows "streaking" rather than distinct spots for amines. This is a small-scale manifestation of the same acid-base interaction that causes peak tailing on a column.[8][9]
The Solution: Add a small percentage (0.5-2%) of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the TLC mobile phase. This deactivates the acidic sites on the silica, resulting in sharper spots and more reliable Rf values.[10]
| Solvent System (v/v/v) | Modifier | Observations & Recommendations |
| 95:5 Hexane / Ethyl Acetate | None | Product likely streaks or remains at the baseline (Rf ≈ 0). |
| 95:5:0.5 Hexane / Ethyl Acetate / TEA | 0.5% TEA | Improved spot shape. May provide good separation if impurities are non-polar. |
| 80:20 Hexane / Ethyl Acetate / TEA | 1% TEA | Recommended starting point. Often gives an ideal Rf for moderately polar amines. |
| 95:5 Dichloromethane / Methanol | None | Severe streaking is expected. Not recommended without a modifier. |
| 95:5:0.5 DCM / Methanol / NH₄OH | 0.5% NH₄OH | A stronger eluent system for more polar amines or for faster elution. |
Table 1: Recommended TLC solvent systems for initial screening.
Optimized Purification Protocols
Based on the principles discussed, we present three protocols, ranging from a modified standard approach to the use of specialized stationary phases.
Protocol 1: Standard Silica Gel with a Basic Modifier
This is the most common and cost-effective method for purifying basic amines. The addition of triethylamine (TEA) to the mobile phase passivates the acidic silanol groups, enabling symmetrical peak elution.[1][10]
Caption: A basic modifier passivates the silica surface.
Step-by-Step Methodology:
-
TLC Method Development: Identify a mobile phase (e.g., 80:20:1 Hexane/EtOAc/TEA) that gives the target compound an Rf of ~0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase (including the TEA). This ensures the entire stationary phase is pre-treated and equilibrated.
-
Pack the column using the slurry method to ensure a homogenous bed.
-
-
Sample Loading:
-
Dissolve the crude N,N-Dimethyl(2-thienylmethyl)amine in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for better resolution, perform a "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the pre-determined mobile phase. Maintain a constant flow rate.
-
Collect fractions and monitor the elution progress by TLC. Spot every few fractions on a TLC plate alongside the crude starting material.
-
-
Fraction Analysis & Pooling:
-
Visualize the TLC plate under UV light (if applicable) and/or with a suitable stain (e.g., permanganate or ninhydrin for related amine impurities).
-
Pool the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent using a rotary evaporator. Note: Triethylamine is volatile but may require co-evaporation with a solvent like toluene to be completely removed.
-
Protocol 2: Using Basic Alumina as the Stationary Phase
Alumina is a basic stationary phase and can be an excellent alternative to silica for purifying amines without requiring a mobile phase modifier.[9][11]
Step-by-Step Methodology:
-
TLC Method Development: Use commercially available alumina TLC plates to develop a solvent system (e.g., Hexane/EtOAc). The polarity of alumina differs from silica, so the optimal solvent ratio will likely be different.
-
Column Packing: Pack a column with Brockmann I-III activity, basic alumina using a suitable non-polar solvent like hexane.
-
Sample Loading: Load the sample as described in Protocol 1 (wet or dry loading).
-
Elution: Elute the column using the solvent system determined from the alumina TLC plates.
-
Fraction Analysis & Pooling: Monitor fractions by TLC, pool the pure fractions, and remove the solvent.
Protocol 3: High-Performance Purification with Amine-Functionalized Silica
For challenging separations or when the highest purity is required, amine-functionalized silica is the superior choice. This stationary phase has amine groups covalently bonded to the silica surface, creating a basic environment that effectively eliminates silanol interactions.[2][12][13]
Step-by-Step Methodology:
-
TLC Method Development: Use amine-functionalized TLC plates. These phases are compatible with simple normal-phase solvents like Hexane/EtOAc, and no basic modifier is needed.[12]
-
Column Packing: Use a pre-packed amine-functionalized cartridge or pack a column with the bulk material.
-
Sample Loading & Elution: Follow the standard procedure using the simple, non-modified mobile phase. The separation is often cleaner and more predictable than with other methods.
-
Fraction Analysis & Pooling: Monitor fractions, pool, and evaporate. This method avoids the need to remove a basic additive like TEA from the final product.
| Parameter | Protocol 1: Modified Silica | Protocol 2: Basic Alumina | Protocol 3: Amine-Silica |
| Stationary Phase | Standard Silica Gel | Basic Alumina | Amine-Functionalized Silica |
| Mobile Phase | Hexane/EtOAc + 1% TEA | Hexane/EtOAc | Hexane/EtOAc |
| Key Advantage | Cost-effective, uses common materials. | No mobile phase modifier needed. | Superior performance, no modifier. |
| Key Disadvantage | Must remove TEA from the final product. | Different selectivity, can be less efficient. | Higher cost of stationary phase. |
| Best For | Routine, large-scale purifications. | Compounds unstable on silica. | High-purity applications, difficult separations. |
Table 2: Comparison of Chromatographic Purification Protocols.
General Workflow & Troubleshooting
Caption: General purification workflow from crude material to pure product.
| Problem | Potential Cause | Solution |
| Streaking on TLC/Column | Insufficient basic modifier; highly acidic silica. | Increase TEA or NH₄OH concentration to 2%. Switch to Protocol 2 (Alumina) or 3 (Amine-Silica). |
| Product Won't Elute | Mobile phase is too non-polar. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol). |
| Poor Separation from Impurity | Solvent system lacks selectivity. | Try a different solvent system (e.g., switch from Hexane/EtOAc to Dichloromethane/Methanol). Consider Protocol 3 for superior resolving power. |
| Product Decomposes on Column | Compound is sensitive to the acidity of silica. | Immediately switch to a neutral or basic stationary phase like alumina (Protocol 2) or deactivated silica.[9] |
Table 3: Troubleshooting Guide for Amine Purification.
Conclusion
The purification of N,N-Dimethyl(2-thienylmethyl)amine by column chromatography is highly achievable with a proper understanding of the underlying acid-base interactions. While standard silica gel can be used effectively with the addition of a basic modifier like triethylamine, superior results and higher purity are often obtained using specialized stationary phases such as basic alumina or amine-functionalized silica. A systematic approach starting with TLC analysis is critical for selecting the optimal conditions, ensuring a robust, reproducible, and high-yielding purification process essential for downstream applications in research and drug development.
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Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography. [Link]
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Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
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Matyjaszczyk, P. S., & Bocian, W. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89. [Link]
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
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ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]
-
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-
Axion Labs. (n.d.). HPLC Peak Tailing. [Link]
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University of Nottingham. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]
-
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University of Rochester. (n.d.). Chromatography: The Solid Phase. [Link]
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Anwar, S., et al. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. [Link]
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Jena, M., et al. (2023). Nitrosamine Impurities: Assessing Concerns through Case Studies. Asian Journal of Chemistry, 35(6), 1195-1206. [Link]
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Peretto, I., et al. (2003). A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. Organic Preparations and Procedures International, 35(5), 503-508. [Link]
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ResearchGate. (2010). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. [Link]
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Application Note & Protocol: Pilot Plant Scale-Up Synthesis of N,N-Dimethyl(2-thienylmethyl)amine
Abstract
This document provides a comprehensive guide for the pilot plant scale-up synthesis of N,N-Dimethyl(2-thienylmethyl)amine, a key intermediate in pharmaceutical manufacturing. The protocol details a robust and scalable reductive amination process, starting from 2-thiophenecarboxaldehyde and dimethylamine. Emphasis is placed on process safety, operational efficiency, and product purity. This guide includes detailed protocols for synthesis, work-up, and purification, along with hazard analysis and quality control specifications, to ensure a successful and safe technology transfer from laboratory to pilot scale.
Introduction
N,N-Dimethyl(2-thienylmethyl)amine is a valuable tertiary amine intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). As drug development progresses from preclinical to clinical phases, the demand for this intermediate increases, necessitating a transition from laboratory-scale synthesis to a more robust and scalable pilot plant operation. This transition is a critical step, bridging the gap between benchtop chemistry and full-scale manufacturing.[1][2]
This application note outlines a detailed, field-proven protocol for the scale-up synthesis of N,N-Dimethyl(2-thienylmethyl)amine. The chosen synthetic strategy is reductive amination, a reliable and high-yielding method for amine synthesis.[3][4] The process involves the reaction of 2-thiophenecarboxaldehyde with dimethylamine to form an intermediate imine, which is subsequently reduced in-situ to the target tertiary amine.[5]
The core objective of this guide is to provide a scientifically sound and practical framework for researchers and process chemists. It addresses the key challenges of scale-up, including reaction kinetics, heat transfer, reagent handling, and process safety management.[2][6]
Process Chemistry and Rationale
The selected synthetic route is a one-pot reductive amination of 2-thiophenecarboxaldehyde with dimethylamine, utilizing sodium borohydride as the reducing agent. This method is favored for its operational simplicity, mild reaction conditions, and high selectivity, which minimizes the formation of byproducts.[5][7]
The reaction proceeds in two main steps:
-
Imine Formation: 2-thiophenecarboxaldehyde reacts with dimethylamine to form a hemiaminal intermediate, which then dehydrates to the corresponding iminium ion.[5][8]
-
Reduction: The iminium ion is then reduced by sodium borohydride to yield N,N-Dimethyl(2-thienylmethyl)amine.[3][9]
This one-pot approach is highly efficient for large-scale production as it avoids the isolation of the intermediate imine.[5] Sodium borohydride is a cost-effective and relatively safe reducing agent for pilot-plant operations when handled with appropriate precautions.[8][10]
Hazard and Risk Assessment
A thorough hazard and risk assessment is mandatory before commencing any pilot plant operation.[6][11][12] The following table summarizes the key hazards associated with the reagents used in this synthesis.
| Reagent | CAS No. | Hazards | Mitigation and Handling Precautions |
| 2-Thiophenecarboxaldehyde | 98-03-3 | Harmful if swallowed, causes skin and eye irritation.[13] | Wear appropriate PPE (gloves, safety glasses, lab coat). Handle in a well-ventilated area or fume hood. |
| Dimethylamine (40% in water) | 124-40-3 | Flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage. | Use in a closed system or well-ventilated area with spark-proof equipment. Wear chemical-resistant gloves, splash goggles, and a face shield. |
| Sodium Borohydride | 16940-66-2 | Water-reactive, releasing flammable hydrogen gas.[10] Toxic if swallowed or in contact with skin.[10] Causes severe skin burns and eye damage.[10] | Handle under an inert atmosphere (e.g., nitrogen).[14] Store in a dry, well-ventilated area away from water and acids.[15] Use non-sparking tools.[15] Personnel must be trained in handling water-reactive substances.[10] |
| Methanol | 67-56-1 | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve). | Handle in a well-ventilated area, away from ignition sources. Use appropriate PPE. |
| Sodium Hydroxide | 1310-73-2 | Causes severe skin burns and eye damage. | Wear chemical-resistant gloves, splash goggles, and a face shield. Handle with care to avoid dust generation (if solid) or splashes (if solution). |
| Dichloromethane | 75-09-2 | May cause cancer. Causes skin and eye irritation. Harmful if swallowed or inhaled. | Use in a well-ventilated area or with local exhaust ventilation. Wear appropriate PPE. |
Pilot Plant Synthesis Protocol
This protocol is designed for a 50 L glass-lined reactor. All operations should be conducted in a designated pilot plant facility with appropriate engineering controls and safety equipment.[1]
Pre-Start Safety Checks
-
Ensure all personnel are wearing the required Personal Protective Equipment (PPE), including flame-resistant lab coats, safety glasses, and appropriate gloves.[6]
-
Verify that the reactor is clean, dry, and purged with nitrogen.
-
Check that all valves and connections are secure.
-
Confirm the functionality of the emergency shower and eyewash station.[14]
-
Ensure spill kits for flammable liquids and caustic materials are readily available.
Experimental Workflow Diagram
Caption: Workflow for the reductive amination reaction.
Step-by-Step Protocol
-
Reactor Charging:
-
To the 50 L reactor under a nitrogen atmosphere, charge 2-thiophenecarboxaldehyde (2.24 kg, 20.0 mol).
-
Add methanol (20 L).
-
Begin stirring and cool the reactor contents to 0-5 °C using a chiller.
-
-
Amine Addition:
-
Slowly add a 40% aqueous solution of dimethylamine (3.38 kg, 30.0 mol) to the reactor via an addition funnel over 1-2 hours.
-
Maintain the internal temperature below 10 °C throughout the addition.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional hour.
-
-
Reduction:
-
In a separate, dry container, weigh sodium borohydride (1.14 kg, 30.0 mol).
-
Slowly add the sodium borohydride to the reactor in portions over 2-3 hours.
-
CAUTION: Hydrogen gas will be evolved. Ensure adequate ventilation and maintain a nitrogen blanket. The reaction is exothermic; maintain the internal temperature below 15 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C).
-
Continue stirring at room temperature for 12 hours. Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.
-
Work-up and Purification Protocol
Proper work-up and purification are crucial for isolating the target compound with high purity.[16]
Work-up and Purification Workflow Diagram
Caption: Workflow for product work-up and purification.
Step-by-Step Protocol
-
Quenching:
-
Solvent Removal:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
-
Extraction:
-
To the remaining aqueous residue, add dichloromethane (20 L).
-
Stir for 15 minutes, then stop stirring and allow the layers to separate.
-
Drain the lower organic layer.
-
Extract the aqueous layer two more times with dichloromethane (2 x 10 L).
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine (10 L).
-
Dry the organic layer over anhydrous sodium sulfate (2 kg).
-
Filter the drying agent and wash the filter cake with a small amount of dichloromethane.
-
-
Concentration:
-
Concentrate the filtrate under reduced pressure to yield the crude N,N-Dimethyl(2-thienylmethyl)amine as an oil.
-
-
Purification:
-
Purify the crude product by vacuum distillation to obtain the final product with high purity.[19]
-
Quality Control and Analytical Methods
To ensure the final product meets the required specifications, the following analytical tests should be performed.
| Test | Method | Specification |
| Appearance | Visual Inspection | Colorless to pale yellow liquid |
| Identity | ¹H NMR, ¹³C NMR | Conforms to the structure |
| Purity | GC-FID | ≥ 99.0% |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | GC-HS | Methanol ≤ 3000 ppm, Dichloromethane ≤ 600 ppm |
Conclusion
This application note provides a comprehensive and scalable protocol for the pilot plant synthesis of N,N-Dimethyl(2-thienylmethyl)amine. By following the detailed procedures for synthesis, work-up, and purification, and by adhering to the stringent safety guidelines, researchers and drug development professionals can successfully and safely produce this key intermediate in the quantities required for advancing pharmaceutical development programs. The emphasis on process understanding, hazard mitigation, and quality control is designed to facilitate a smooth technology transfer and a robust manufacturing process.
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Desai, B., et al. (2013). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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Eschweiler-Clarke Reaction. (2022). YouTube. Retrieved from [Link]
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Wang, C., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. Retrieved from [Link]
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Using Borohydride to Quench Autofluorescence of Glutaraldehyde. (n.d.). University of Washington. Retrieved from [Link]
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Quenching Reactive Substances. (2006). KGROUP. Retrieved from [Link]
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Workup for Removing Amines. (n.d.). University of Rochester. Retrieved from [Link]
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Workup for Removing Amines. (n.d.). University of Rochester. Retrieved from [Link]
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CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydride; Reductive Amination. (2024). YouTube. Retrieved from [Link]
-
Making Substituted Amines Through Reductive Amination. (2017). Master Organic Chemistry. Retrieved from [Link]
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Reductive amination. (2023). In Wikipedia. Retrieved from [Link]
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Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance. (2025). Xytel India. Retrieved from [Link]
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Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Retrieved from [Link]
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Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. (2025). ResearchGate. Retrieved from [Link]
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Amine Extraction in the Laboratory. (n.d.). Al-Mustaqbal University College. Retrieved from [Link]
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Building a Pilot Plant for Chemical Testing. (2024). Jinzong Machinery. Retrieved from [Link]
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Managing Process Hazards in Lab-Scale Pilot Plant for Safe Operation. (n.d.). Journal of Applied Sciences. Retrieved from [Link]
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Sodium Borohydride Make-up. (2015). 911Metallurgist. Retrieved from [Link]
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Sodium Borohydride SOP. (n.d.). OSU Chemistry. Retrieved from [Link]
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A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. (2025). ResearchGate. Retrieved from [Link]
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Thiophene-2-carboxaldehyde. (2023). In Wikipedia. Retrieved from [Link]
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2-Thiophenecarboxaldehyde. (n.d.). PubChem. Retrieved from [Link]
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Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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2-thenaldehyde. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Enamine compounds synthesis from the reaction of methyl groups with DMF‐DMA reagent. (2025). ResearchGate. Retrieved from [Link]
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Sodium borohydride. (2025). Reddit. Retrieved from [Link]
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Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). (2006). Physics @ Manasagangotri. Retrieved from [Link]
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Application Notes and Protocols for N,N-Dimethyl(2-thienylmethyl)amine Metal Complexes in Catalysis
Foreword: Unlocking Catalytic Potential
To the researchers, scientists, and drug development professionals dedicated to advancing chemical synthesis, this guide offers a deep dive into the prospective catalytic applications of metal complexes featuring the N,N-Dimethyl(2-thienylmethyl)amine ligand. While direct literature on the catalytic activity of this specific ligand-metal combination is emerging, the principles of coordination chemistry and the well-documented reactivity of structurally similar complexes provide a strong foundation for exploring their potential. This document is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to adapt and innovate in your own research. We will explore the synthesis of these promising complexes and their putative applications in high-impact catalytic transformations, grounded in established mechanistic principles.
The Ligand: N,N-Dimethyl(2-thienylmethyl)amine - A Profile
The N,N-Dimethyl(2-thienylmethyl)amine ligand is a bidentate ligand featuring a soft thioether donor from the thiophene ring and a hard amine donor. This "hard-soft" donor combination makes it an intriguing candidate for stabilizing a variety of transition metal centers, potentially leading to unique electronic and steric properties at the metal center that can influence catalytic activity and selectivity.
The thiophene moiety can engage in π-interactions with the metal center, while the dimethylamino group provides a strong σ-donating character. This electronic flexibility can be crucial in the different steps of a catalytic cycle, such as oxidative addition and reductive elimination.
Figure 1: Structure of N,N-Dimethyl(2-thienylmethyl)amine.
Synthesis of a Representative Metal Complex: Palladium(II) Chloride Complex
Palladium complexes are workhorses in cross-coupling chemistry.[1][2] The synthesis of a palladium(II) complex with N,N-Dimethyl(2-thienylmethyl)amine is a logical first step to explore its catalytic potential. The following protocol is based on standard procedures for the synthesis of palladium complexes with N,S-ligands.
Protocol 2.1: Synthesis of Dichloro[N,N-Dimethyl(2-thienylmethyl)amine]palladium(II)
Materials:
-
N,N-Dimethyl(2-thienylmethyl)amine
-
Bis(acetonitrile)palladium(II) dichloride (PdCl₂(MeCN)₂)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Cannula for liquid transfer
Procedure:
-
Preparation: In a nitrogen-filled glovebox or under a nitrogen atmosphere using a Schlenk line, add Bis(acetonitrile)palladium(II) dichloride (1.0 mmol) to a 50 mL Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add 10 mL of anhydrous dichloromethane to the flask and stir until the palladium precursor is fully dissolved.
-
Ligand Addition: In a separate vial, dissolve N,N-Dimethyl(2-thienylmethyl)amine (1.0 mmol) in 5 mL of anhydrous dichloromethane.
-
Reaction: Slowly add the ligand solution to the stirring solution of the palladium precursor at room temperature using a cannula.
-
Stirring: Allow the reaction mixture to stir at room temperature for 4 hours. A color change and/or the formation of a precipitate is expected.
-
Isolation: Reduce the volume of the solvent in vacuo to approximately 2-3 mL.
-
Precipitation: Add 20 mL of anhydrous diethyl ether to precipitate the product.
-
Filtration: Collect the solid product by filtration under nitrogen, wash with a small amount of diethyl ether, and dry under vacuum.
-
Characterization: Characterize the resulting complex by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.
Figure 2: Workflow for the synthesis of the Palladium(II) complex.
Application Note: Catalysis of Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1] Palladium complexes bearing N-heterocyclic carbene (NHC) or phosphine ligands are highly effective catalysts for this transformation.[2] The electronic properties of the N,N-Dimethyl(2-thienylmethyl)amine ligand suggest that its palladium complexes could also exhibit significant catalytic activity.
Rationale for Application:
The proposed palladium complex is expected to be a stable precatalyst that, upon activation, forms a catalytically active Pd(0) species. The N,S-ligation may provide a balance of electron donation and steric bulk to facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.
Protocol 3.1: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
Materials:
-
Dichloro[N,N-Dimethyl(2-thienylmethyl)amine]palladium(II) (the synthesized catalyst)
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Water, deionized
-
Reaction vials with screw caps
-
Magnetic stirrer and stir bars
-
Heating block or oil bath
Procedure:
-
Reaction Setup: To a reaction vial containing a magnetic stir bar, add the palladium catalyst (0.01 mmol, 1 mol%), 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add 5 mL of a 4:1 mixture of anhydrous toluene and deionized water.
-
Reaction Conditions: Seal the vial and place it in a preheated heating block or oil bath at 100 °C.
-
Monitoring: Stir the reaction mixture vigorously for the specified time (e.g., 2-24 hours). The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add 10 mL of ethyl acetate and 10 mL of water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Table 1: Hypothetical Screening of Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 78 |
| 3 | Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 92 |
| 4 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 88 |
| 5 | K₂CO₃ | Toluene/H₂O (4:1) | 80 | 24 | 65 |
Note: The data in this table is hypothetical and serves as an example for an optimization study.
Figure 3: Simplified Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling.
Application Note: Ruthenium-Catalyzed N-Alkylation of Amines
Ruthenium complexes are highly effective for C-N bond formation, particularly in the N-alkylation of amines with alcohols, which is an atom-economical and environmentally benign process.[3][4] A ruthenium complex of N,N-Dimethyl(2-thienylmethyl)amine could potentially catalyze such transformations through a "borrowing hydrogen" mechanism.
Rationale for Application:
The catalytic cycle is believed to involve the oxidation of the alcohol to an aldehyde by the ruthenium catalyst, with the concomitant formation of a ruthenium hydride species. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the ruthenium hydride to afford the alkylated amine and regenerate the active ruthenium catalyst. The N,S-ligand could stabilize the various ruthenium intermediates involved in this cycle.
Protocol 4.1: N-Alkylation of Aniline with Benzyl Alcohol
Materials:
-
A suitable Ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂)
-
N,N-Dimethyl(2-thienylmethyl)amine
-
Aniline
-
Benzyl alcohol
-
Potassium tert-butoxide (KOtBu)
-
Toluene, anhydrous
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Catalyst Formation (in situ): In a nitrogen-filled glovebox or under a nitrogen atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.025 mmol) and N,N-Dimethyl(2-thienylmethyl)amine (0.05 mmol) to a Schlenk tube equipped with a magnetic stir bar. Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Reagent Addition: To the in situ generated catalyst, add aniline (1.0 mmol), benzyl alcohol (1.2 mmol), and potassium tert-butoxide (0.1 mmol).
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Monitoring: Stir the reaction mixture for 24 hours. The progress can be monitored by GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with 5 mL of saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the mixture with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 2: Hypothetical Substrate Scope
| Entry | Amine | Alcohol | Product | Yield (%) |
| 1 | Aniline | Benzyl alcohol | N-Benzylaniline | 90 |
| 2 | 4-Methoxyaniline | Benzyl alcohol | N-Benzyl-4-methoxyaniline | 88 |
| 3 | Benzylamine | Benzyl alcohol | Dibenzylamine | 95 |
| 4 | Aniline | 1-Phenylethanol | N-(1-Phenylethyl)aniline | 75 |
Note: The data in this table is hypothetical and illustrates potential outcomes.
Concluding Remarks and Future Outlook
The N,N-Dimethyl(2-thienylmethyl)amine ligand presents a promising scaffold for the development of novel transition metal catalysts. The protocols and application notes provided herein offer a starting point for the exploration of its metal complexes in fundamentally important organic transformations. Further research should focus on the synthesis and characterization of a wider range of metal complexes (e.g., with Ru, Rh, Ir, Cu, Ni) and a thorough investigation of their catalytic activity in various reactions, including asymmetric catalysis if a chiral version of the ligand is prepared. Mechanistic studies will be crucial to understand the role of the ligand in catalysis and to design more efficient and selective catalysts for future applications in research and industry.
References
- Synthesis and Complexation Study of New Aminoalkynyl−amidinate Ligands.Inorganica Chimica Acta. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUsIM56oFz-htwXkqkNlsyYoWSCQLytGTo4-n5_VnB1fmcA4nOXVFkdvmOJ4eCwggFlrtrEG_PXI86nBf9LLMGl5xjhbwqPMEU38Ze3cQfeu07EOIUCy_E_puVXzhFI6Ga_9XiaWpfZ_TDTIVb3JfwDJmFfeHrau6xPu28v06ZTm27e4PifVZytsaX-tQXsmXprt2Bv0O1mIx7B_Lxz5U=]
- Ruthenium Complexes Bearing α-Diimine Ligands and Their Catalytic Applications in N-Alkylation of Amines, α-Alkylation of Ketones, and β-Alkylation of Secondary Alcohols.ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9035398/]
- Catalytic Mechanism for the Ruthenium-Complex-Catalyzed Synthesis of Amides from Alcohols and Amines: A DFT Study.Organometallics. [URL: https://www.researchgate.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8758841/]
- Cationic palladium(II)-indenyl complexes bearing phosphines as ancillary ligands: synthesis, and study of indenyl amination and anticancer activity.Dalton Transactions. [URL: https://pubmed.ncbi.nlm.nih.gov/35801510/]
- Amine Ligands.ChemScene. [URL: https://www.chemscene.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.ResearchGate. [URL: https://www.researchgate.net/publication/357802874_Transition_metal-catalyzed_cross-coupling_reactions_of_N-aryl-2-aminopyridines]
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- Group 10 and 11 Transition Metal Complexes for Small Molecule Activation and Catalysis.Scholarship@Miami. [URL: https://scholarship.miami.edu/esploro/outputs/doctoral/Group-10-and-11-Transition-Metal/991031578335302976]
- Scope and Mechanistic Studies of Ruthenium Catalyzed C-N Bond Activation Reactions.e-Publications@Marquette. [URL: https://epublications.marquette.
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- Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides.ACS Catalysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7405106/]
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- Synthesis and characterization of transition metal complexes of N′-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]thiophene-2-carbohydrazide.ResearchGate. [URL: https://www.researchgate.net/publication/281280018_Synthesis_and_characterization_of_transition_metal_complexes_of_N'-15-dimethyl-3-oxo-2-phenyl-23-dihydro-1H-pyrazol-4-ylmethylenethiophene-2-carbohydrazide]
- Reactivity of non-organometallic ruthenium(II) polypyridyl complexes and their application as catalysts for hydride transfer reactions.Frontiers in Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10017124/]
- Arene−Ruthenium(II) Complexes Containing Amino−Phosphine Ligands as Catalysts for Nitrile Hydration Reactions.ResearchGate. [URL: https://www.researchgate.
- Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations.Nature Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8433433/]
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- Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity.ResearchGate. [URL: https://www.researchgate.
- Spectroscopic and Thermal Studies of Some Palladium(II) Complexes with 2-amino-4-(4-subsistuted phenyl)thiazole Derivatives Biom.Biomedicine and Chemical Sciences. [URL: https://www.bcs.academy/index.php/bcs/article/view/100]
- Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides.Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9457850/]
- Cross-Coupling Reactions of Organometallic Derivatives of Nitronyl Nitroxides with Aryl Halides Catalyzed by Palladium Complexes (A Review).Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Cross-Coupling-Reactions-of-Organometallic-of-with-Zayakin-Zimina/b8df1a58063102431713589b9195d2780e071729]
- Synthesis and crystal structure of nickel(II) complexes with bis(5-methyl-2-thiophenemethyl)(2-pyridylmethyl)amine.ResearchGate. [URL: https://www.researchgate.net/publication/280927977_Synthesis_and_crystal_structure_of_nickelII_complexes_with_bis5-methyl-2-thiophenemethyl2-pyridylmethylamine]
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- 4. researchgate.net [researchgate.net]
Synthesis and Application of Poly(N,N-Dimethyl(2-thienylmethyl)amine): A Functional Conductive Polymer for Advanced Applications
An Application Note for Researchers and Scientists
Abstract
Conductive polymers, particularly functionalized polythiophenes, represent a cornerstone of modern organic electronics. The ability to tune their properties through side-chain engineering allows for the development of materials tailored for specific applications. This guide details the synthesis, characterization, and application of a highly functional conductive polymer, poly(N,N-dimethyl(2-thienylmethyl)amine). The monomer, N,N-Dimethyl(2-thienylmethyl)amine, features a thiophene ring for polymerization and a dimethylaminomethyl group that imparts unique pH-responsiveness and metal-ion coordination capabilities. We present comprehensive protocols for both electrochemical and chemical oxidative polymerization, explain the rationale behind key experimental parameters, and outline methods for characterizing the resulting polymer. The unique properties of this material make it a promising candidate for applications in chemical sensors, electrochromic devices, and smart coatings.
Introduction: The Imperative of Functional Polythiophenes
Polythiophenes are a well-established class of conductive polymers, renowned for their environmental stability and tunable optoelectronic properties, which makes them suitable for applications like organic solar cells, transistors, and chemical sensors.[1] The performance and processability of polythiophene are critically dependent on the functional groups attached to the thiophene ring.[2] Side-chain functionalization not only enhances solubility but can also introduce new functionalities, transforming a simple conductive material into a "smart" polymer.[3][4][5]
The monomer at the heart of this guide, N,N-Dimethyl(2-thienylmethyl)amine, is an exemplary case. The N,N-dimethylaminomethyl side chain offers several strategic advantages:
-
Enhanced Reactivity: The electron-donating nature of the alkylamine group can lower the monomer's oxidation potential, potentially facilitating a more controlled polymerization process.
-
pH-Responsiveness: The tertiary amine is a Lewis base, capable of being protonated in acidic media. This reversible process can induce significant changes in the polymer's electronic structure, solubility, and conductivity.
-
Coordination Chemistry: The lone pair of electrons on the nitrogen atom can act as a binding site for metal ions, opening avenues for the development of selective chemical sensors.[6]
This document serves as a practical guide for the synthesis and characterization of poly(N,N-dimethyl(2-thienylmethyl)amine), providing researchers with the foundational knowledge and detailed protocols to explore its potential.
Synthesis Methodologies
Two primary methods are employed for the synthesis of polythiophenes: electrochemical polymerization, which yields a polymer film directly on an electrode, and chemical oxidative polymerization, which produces the polymer in bulk powder form.[7][8]
Method 1: Electropolymerization
Electropolymerization is an elegant method for creating thin, uniform films of conductive polymer directly onto a conductive substrate. The process involves the anodic oxidation of the monomer to form radical cations, which subsequently couple and propagate to form a polymer chain that deposits onto the electrode surface.[9] This technique offers precise control over film thickness and morphology.
-
Solution Preparation:
-
Prepare a 0.1 M solution of the monomer, N,N-Dimethyl(2-thienylmethyl)amine, in a suitable solvent such as acetonitrile or propylene carbonate.
-
Add a supporting electrolyte, such as 0.1 M lithium perchlorate (LiClO₄) or tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution. The electrolyte is crucial for ensuring ionic conductivity in the solution.
-
-
Electrochemical Cell Assembly:
-
Set up a standard three-electrode cell. Use an indium tin oxide (ITO) coated glass slide or a platinum disk as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl or a saturated calomel electrode (SCE) as the reference electrode.
-
-
Polymer Film Deposition:
-
Immerse the electrodes in the monomer solution and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Deposit the polymer film using cyclic voltammetry (CV). Typically, the potential is scanned repeatedly between 0.0 V and a vertex potential sufficiently positive to oxidize the monomer (e.g., +1.6 V vs. Ag/AgCl). An increasing current response with each cycle indicates successful polymer deposition.
-
Alternatively, use potentiostatic deposition by applying a constant potential at which the monomer oxidizes for a set duration.
-
-
Post-Deposition Treatment:
-
After deposition, rinse the polymer-coated electrode thoroughly with the pure solvent (acetonitrile) to remove unreacted monomer and electrolyte.
-
Dry the film under a gentle stream of inert gas.
-
-
Choice of Solvent: Acetonitrile is widely used due to its high dielectric constant and wide electrochemical window, which allows for the oxidation of the monomer without solvent decomposition.
-
Supporting Electrolyte: The anion of the electrolyte becomes incorporated into the polymer film as a "dopant" to balance the positive charge on the polymer backbone, rendering it conductive.[10]
-
Potential Window: The oxidation potential of the monomer must be determined via an initial CV scan. Applying potentials significantly higher than necessary can lead to over-oxidation, which degrades the polymer and reduces its conductivity.
Method 2: Chemical Oxidative Polymerization
This method is ideal for producing larger, bulk quantities of the polymer. It employs a chemical oxidant, most commonly iron(III) chloride (FeCl₃), to initiate the polymerization in solution.[1] The resulting polymer precipitates from the solution and can be collected as a powder.
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere, dissolve the monomer, N,N-Dimethyl(2-thienylmethyl)amine, in a dry solvent like chloroform or nitromethane.
-
Cool the solution in an ice bath (0 °C). Lower temperatures are known to favor higher molecular weights and better regioregularity.[1]
-
-
Initiation of Polymerization:
-
Separately, prepare a solution of anhydrous FeCl₃ in the same solvent. A typical molar ratio of FeCl₃ to monomer is 2.5:1.
-
Add the FeCl₃ solution dropwise to the cooled, stirring monomer solution over 30 minutes. A color change to dark blue or black indicates the onset of polymerization.
-
-
Reaction and Precipitation:
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 24 hours.
-
Quench the reaction by pouring the mixture into a large volume of methanol. This will cause the polymer to precipitate.
-
-
Purification (De-doping and Washing):
-
Collect the crude polymer powder by filtration.
-
Wash the powder extensively with methanol to remove residual oxidant and low molecular weight oligomers.
-
To obtain the neutral (de-doped) form of the polymer, stir the powder in a concentrated ammonium hydroxide solution for 2-3 hours. This step removes the chloride counter-ions and deprotonates the polymer backbone.
-
Filter the polymer again and wash with deionized water until the filtrate is neutral, followed by a final wash with methanol.
-
-
Drying:
-
Dry the purified polymer powder in a vacuum oven at 40-50 °C for 24 hours.
-
-
Oxidant Choice: FeCl₃ is a cost-effective and efficient Lewis acid oxidant for thiophene polymerization. The reaction mechanism involves the Fe³⁺ ions oxidizing the monomer to initiate the process.[11]
-
Temperature Control: Suppressing the reaction temperature helps to control the rate of polymerization, reducing side reactions and defects in the polymer chain, which often leads to materials with improved electronic properties.[1]
-
Purification is Critical: The final properties of the polymer are highly dependent on its purity. Thorough washing is necessary to remove the iron salts, as their presence can significantly affect conductivity measurements and device performance. The de-doping step is essential for studying the properties of the neutral polymer and for enabling its solubility in common organic solvents.
Characterization of the Polymer
Once synthesized, the polymer must be thoroughly characterized to confirm its structure and evaluate its properties.
Electrochemical and Spectroelectrochemical Analysis
For electropolymerized films, cyclic voltammetry (CV) in a monomer-free electrolyte solution reveals the polymer's redox behavior. A typical voltammogram will show a reversible oxidation and reduction wave, corresponding to the p-doping and de-doping of the polymer.
Spectroelectrochemistry is a powerful technique that couples UV-Vis spectroscopy with electrochemical control.[12] By recording absorption spectra at different applied potentials, one can observe the evolution of the electronic structure. In its neutral state, the polymer typically shows a strong π-π* transition. Upon oxidation, this peak diminishes and new, lower-energy peaks corresponding to polaron and bipolaron states appear.[13]
| Polymer State | Applied Potential (vs. Ag/AgCl) | Key Absorption Bands (λ_max) | Associated Color |
| Neutral | 0.0 V | ~450 nm (π-π* transition) | Red / Orange |
| Partially Oxidized (p-doped) | +1.0 V | ~750 nm, ~1500 nm (Polaron bands) | Green / Blue |
| Fully Oxidized (p-doped) | +1.4 V | ~800 nm (Bipolaron band) | Dark Blue / Purple |
| Note: Specific absorption wavelengths and colors are illustrative and must be determined experimentally. |
Polymerization Mechanism Overview
The polymerization of thiophenes proceeds via an oxidative coupling mechanism. Whether initiated electrochemically or with a chemical oxidant, the first step is the oxidation of the monomer to form a radical cation. These radical cations are highly reactive, particularly at the 2- and 5-positions of the thiophene ring. They couple to form dimers, which are then re-oxidized and continue to add monomer units, propagating the polymer chain.[7]
Sources
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- 13. Special Issue: Conductive Polymers: Materials and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"common side reactions in the synthesis of N,N-Dimethyl(2-thienylmethyl)amine"
Welcome to the technical support center for the synthesis of N,N-Dimethyl(2-thienylmethyl)amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this key tertiary amine intermediate. We will move beyond simple protocols to explore the causality behind common side reactions and provide actionable, field-tested troubleshooting strategies.
Introduction: Understanding the Synthetic Landscape
N,N-Dimethyl(2-thienylmethyl)amine is a valuable building block in medicinal chemistry, often used in the synthesis of pharmaceuticals. While its structure appears straightforward, its synthesis can be accompanied by several side reactions that impact yield, purity, and scalability. The two most prevalent synthetic routes are:
-
Reductive Amination: A one-pot reaction involving 2-thiophenecarboxaldehyde, dimethylamine, and a reducing agent.
-
Eschweiler-Clarke Reaction: The methylation of 2-thiophenemethylamine using formaldehyde and formic acid.[1]
This guide is structured as a series of troubleshooting questions and answers, addressing specific issues you may encounter with these methods.
Troubleshooting Guide & FAQs
Section 1: Low Yield & Stalled Reactions
Q1: My reductive amination of 2-thiophenecarboxaldehyde with dimethylamine and sodium triacetoxyborohydride (STAB) is stalling with significant amounts of unreacted aldehyde remaining. What's going on?
Answer: This is a common issue that typically points to one of three root causes: moisture, reagent stoichiometry/quality, or pH.
-
Causality - The Role of Water: The mechanism of reductive amination begins with the formation of an iminium ion from the aldehyde and dimethylamine, with the loss of a water molecule. According to Le Châtelier's principle, excess water in the reaction medium can shift the equilibrium away from the iminium ion, slowing or stalling the reaction. Furthermore, many hydride reducing agents, including STAB and especially sodium borohydride, will react with water, consuming the reagent before it can reduce the iminium ion.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)) over molecular sieves prior to use. Use a fresh, sealed bottle of dimethylamine solution (e.g., 2M in THF).
-
Verify Reagent Quality: Sodium triacetoxyborohydride is moisture-sensitive. Use a freshly opened bottle or a reagent that has been stored properly in a desiccator. Clumped reagent is a sign of hydration and reduced activity.
-
Optimize Stoichiometry: Use a slight excess of dimethylamine (1.2-1.5 equivalents) to drive the iminium ion formation. Ensure at least 1.1-1.3 equivalents of STAB are used.
-
Consider an Acid Catalyst: The formation of the iminium ion is often accelerated by a catalytic amount of a weak acid, such as acetic acid. This protonates the hydroxyl group of the intermediate hemiaminal, making it a better leaving group (water). Add approximately 0.1 equivalents of glacial acetic acid to your reaction mixture.
-
Q2: I'm attempting an Eschweiler-Clarke reaction with 2-thiophenemethylamine, but the reaction is slow and gives a mixture of the starting material, the desired tertiary amine, and the mono-methylated secondary amine. How can I drive it to completion?
Answer: The Eschweiler-Clarke reaction is robust but relies on temperature and a sufficient excess of the methylating reagents (formaldehyde and formic acid) to ensure complete dimethylation.[1]
-
Causality - Reaction Mechanism & Temperature: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[1] This process must happen twice to go from a primary amine to a tertiary amine. The decomposition of formic acid to provide the hydride for reduction and the formation of the iminium intermediates are temperature-dependent. Insufficient heat can lead to a stalled reaction. Furthermore, the second methylation (secondary to tertiary amine) is often slower than the first due to steric hindrance.
-
Troubleshooting Protocol:
-
Increase Reagent Excess: For a primary amine starting material, a significant excess is required. Use at least 3-4 equivalents of formaldehyde and 3-4 equivalents of formic acid to ensure the reaction goes to completion.
-
Control Temperature: The reaction typically requires heating to 80-100 °C. The evolution of CO₂ gas is a visual indicator that the reaction is proceeding.[2] Maintain this temperature until gas evolution ceases, which signals the consumption of the limiting reagent.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or a quick LC-MS analysis of an aliquot to check for the presence of the starting amine and the intermediate secondary amine. Continue heating until these are consumed.
-
Section 2: Impurity Profile & Side Reactions
Q3: My LC-MS analysis shows a peak with a mass corresponding to the desired product + 14 amu. Is this a quaternary ammonium salt?
Answer: This is a very common question. The answer depends entirely on your synthetic method.
-
If using the Eschweiler-Clarke reaction: No, it is highly unlikely to be a quaternary ammonium salt. The mechanism of the Eschweiler-Clarke reaction cannot form a quaternary salt because the tertiary amine product is unable to form another iminium ion.[2] The +14 amu peak is more likely an N-formyl impurity from a competing Leuckart-Wallach type reaction, which is discussed in Q4.
-
If using a different methylating agent (e.g., methyl iodide, dimethyl sulfate): Yes, this is almost certainly the quaternary ammonium salt, N,N,N-trimethyl(2-thienylmethyl)ammonium iodide. Tertiary amines are excellent nucleophiles and will readily react with strong alkylating agents to form quaternary salts.[3][4] This is a very common side reaction if the stoichiometry is not carefully controlled.
-
Troubleshooting Protocol (for alkylating agents like MeI/DMS):
-
Precise Stoichiometry: Carefully control the stoichiometry. Do not use a large excess of the methylating agent. A total of 2.0-2.1 equivalents is sufficient to dimethylate a primary amine.
-
Controlled Addition: Add the methylating agent slowly (dropwise) to a cooled solution of the amine. This keeps the instantaneous concentration of the alkylating agent low, minimizing the chance of the tertiary amine product reacting further.
-
Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow the rate of the quaternization reaction, which often has a higher activation energy than the desired methylation.
-
Q4: My product from an Eschweiler-Clarke reaction is contaminated with an N-formyl byproduct. How does this form and how can I prevent it?
Answer: The formation of an N-formylated byproduct is a characteristic side reaction of the Leuckart-Wallach reaction, which competes with the desired Eschweiler-Clarke pathway, especially under certain conditions.[5]
-
Causality - Competing Pathways: In the reaction mixture, the intermediate iminium ion can be attacked by a formate anion in two ways: the hydride can attack the carbon (leading to methylation, the Eschweiler-Clarke pathway), or the oxygen can attack the carbon, which after rearrangement leads to the N-formyl derivative (the Leuckart pathway). High temperatures can favor the formylation side reaction.[5]
-
Troubleshooting Protocol:
-
Moderate Temperature: Avoid excessive heating. While the reaction needs to be heated (80-100 °C), temperatures above 120 °C can increase the amount of N-formyl byproduct.
-
Ensure Excess Formic Acid: A sufficient excess of formic acid helps to favor the reductive pathway.
-
Hydrolysis during Work-up: The N-formyl amide bond can be hydrolyzed. After the reaction is complete, instead of immediately basifying and extracting, you can add an aqueous acid (e.g., 3M HCl) and heat the mixture for a few hours to hydrolyze the formamide back to the amine. Then, proceed with the basic work-up and extraction.
-
Q5: In my reductive amination, I'm isolating 2-thiophenemethanol as a major byproduct. How can I improve selectivity for the amine?
Answer: The formation of the corresponding alcohol is a classic side reaction in reductive aminations. It occurs when the reducing agent directly reduces the starting aldehyde before it can form the iminium ion.
-
Causality - Relative Reaction Rates: This side reaction becomes significant when the rate of aldehyde reduction is competitive with the rate of iminium ion formation and subsequent reduction. This is often the case with highly reactive reducing agents (like sodium borohydride) or when iminium ion formation is slow (due to steric hindrance, dilution, or non-optimal pH).
-
Troubleshooting Protocol:
-
Use a Less Reactive Hydride Source: This is the most critical factor. Sodium triacetoxyborohydride (STAB) is the reagent of choice for reductive aminations precisely because it is less reactive than sodium borohydride (NaBH₄).[6] STAB is generally too mild to reduce aldehydes or ketones but readily reduces the protonated iminium ion.
-
Pre-formation of the Iminium Ion: Allow the 2-thiophenecarboxaldehyde and dimethylamine to stir together in the solvent for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the iminium ion equilibrium to be established. Adding a drying agent like anhydrous MgSO₄ during this pre-formation step can also help by sequestering the water that is formed.
-
Order of Addition: Add the reducing agent portion-wise to the mixture of the aldehyde and amine. Do not add the amine to a mixture of the aldehyde and reducing agent.
-
Section 3: Visualized Pathways & Workflows
Main & Side Reaction Pathways in Reductive Amination
The following diagram illustrates the desired reaction pathway for the synthesis of N,N-Dimethyl(2-thienylmethyl)amine via reductive amination, alongside the two most common competing side reactions.
Caption: Desired vs. side reaction pathways in reductive amination.
Troubleshooting Workflow for Low Yield
Use this decision tree to diagnose the cause of low reaction yields.
Caption: Decision tree for diagnosing sources of low yield.
Section 4: Data Summary Tables
Table 1: Comparison of Primary Synthetic Routes
| Feature | Reductive Amination | Eschweiler-Clarke Reaction |
| Starting Materials | 2-Thiophenecarboxaldehyde, Dimethylamine | 2-Thiophenemethylamine |
| Reagents | Hydride Reductant (STAB preferred), optional acid catalyst | Formic Acid, Formaldehyde |
| Pros | One-pot, readily available starting materials, mild conditions | Does not use metal hydrides, high atom economy, irreversible (CO₂ evolution) |
| Cons | Sensitive to moisture, potential for alcohol byproduct | Requires heating (80-100 °C), potential for N-formyl byproduct, starting amine may be less available |
| Key Side Reaction | Aldehyde reduction to alcohol | N-formylation |
Table 2: Common Impurities and Their Identification
| Impurity | Likely Origin | Suggested Analytical Method |
| 2-Thiophenemethylamine | Incomplete methylation (Eschweiler-Clarke) | LC-MS, GC-MS |
| 2-Thiophenemethanol | Aldehyde over-reduction (Reductive Amination) | LC-MS, GC-MS, ¹H NMR (singlet ~4.8 ppm) |
| N-formyl-(2-thienylmethyl)amine | Leuckart side reaction (Eschweiler-Clarke) | LC-MS (M+28), IR (amide C=O stretch ~1670 cm⁻¹) |
| Quaternary Ammonium Salt | Over-alkylation with MeI or DMS | LC-MS (M+14), ¹H NMR (singlet for N(CH₃)₃ ~3.1-3.4 ppm) |
References
- MDPI. α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)
- ChemicalBook. Ethenamine, N,N-dimethyl-2-(3-nitro-2-pyridinyl)- synthesis. ChemicalBook.
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Kuchař, M., et al. A general method for quaternisation of N,N-dimethyl benzylamines with long chain n-alkylbromides. ResearchGate. [Link]
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Ahmed, S., et al. A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. ResearchGate. [Link]
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Iqbal, S., et al. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]
- Process for the synthesis of N,N-dialkyl-Hydroxylamines.
- Methylamines purification process.
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Bianga, J., et al. Different amines in reductive amination with undecanal. ResearchGate. [Link]
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Organic Chemistry Portal. Amine synthesis by thioamide reduction. Organic Chemistry Portal. [Link]
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Wikipedia. Eschweiler–Clarke reaction. Wikipedia. [Link]
- Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.
- Solvent free quaternization of tertiary amines with dimethylsulfate.
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Semantic Scholar. A general method for the quaternization of N,N-dimethyl benzylamines with long chain n-alkylbromides. Semantic Scholar. [Link]
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Mukaiyama, T. and Yamaguchi, T. The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. ResearchGate. [Link]
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Berghaus, T., et al. Branched Tertiary Amines from Aldehydes and α‐Olefins by Combined Multiphase Tandem Reactions. RWTH Publications. [Link]
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Bunnett, J.F. and Marks, J.L. Preparation of Tertiary Amines by the Leuckart Reaction. Sciencemadness.org. [Link]
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Request PDF. Recent Synthetic Approaches to N,N-Dimethyl-β-Ketoenamines. ResearchGate. [Link]
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Zhang, W., et al. Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]
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Organic Syntheses Procedure. Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl. Organic Syntheses. [Link]
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Green Chemistry (RSC Publishing). Aliphatic amines from waste polyolefins by tandem pyrolysis, hydroformylation, and reductive amination. Royal Society of Chemistry. [Link]
-
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]
- Google Patents. Solvent free quaternization of tertiary amines with dimethylsulfate.
-
ResearchGate. N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. ResearchGate. [Link]
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MDPI. The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. MDPI. [Link]
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NIH. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. National Institutes of Health. [Link]
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ResearchGate. α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. ResearchGate. [Link]
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ResearchGate. Reaction scheme of the Rh-catalyzed reductive amination of undecanal... ResearchGate. [Link]
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ResearchGate. A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. ResearchGate. [Link]
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PubMed. Specific deuteromethylation by the Eschweiler-Clarke reaction. Synthesis of differently labelled variants of trimethylamine and their use for the preparation of labelled choline and acetylcholine. National Institutes of Health. [Link]
-
NIH. N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks. National Institutes of Health. [Link]
- Google Patents. PROCESS FOR PREPARATION OF β-PHENETHYLAMINE DERIVATIVE.
Sources
"how to improve the yield of N,N-Dimethyl(2-thienylmethyl)amine synthesis"
Welcome to the technical support center for the synthesis of N,N-Dimethyl(2-thienylmethyl)amine. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues. We will delve into the mechanistic underpinnings of common synthetic routes and provide actionable, field-tested advice to improve your reaction yield and product purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and challenges encountered during the synthesis of N,N-Dimethyl(2-thienylmethyl)amine, focusing primarily on the widely used reductive amination methodologies.
FAQ 1: Which synthetic route is recommended for preparing N,N-Dimethyl(2-thienylmethyl)amine?
For reliability, scalability, and cost-effectiveness, the Eschweiler-Clarke reaction is a highly recommended one-pot procedure.[1][2] This reaction is a specific type of reductive amination that uses formaldehyde as the carbon source for the methyl groups and formic acid as the reducing agent.[3] It is particularly advantageous because it avoids the use of expensive metal catalysts or hazardous alkylating agents like methyl iodide, and the reaction intrinsically stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[3][4][5]
An excellent alternative is reductive amination using a hydride reducing agent , such as Sodium Triacetoxyborohydride (STAB). This method offers milder reaction conditions and often higher chemoselectivity, which can be crucial if your substrate contains sensitive functional groups.[6]
FAQ 2: My Eschweiler-Clarke reaction yield is low. What are the most likely causes?
Low yield in an Eschweiler-Clarke reaction typically stems from one of four areas: reagent stoichiometry, temperature, reaction time, or work-up procedure.
-
Reagent Stoichiometry & Quality: It is critical to use an excess of both formaldehyde and formic acid.[3] Formaldehyde is required for the formation of the intermediate iminium ion, and formic acid serves as the hydride donor. A molar ratio of at least 2.2 equivalents of formaldehyde and 2.2 equivalents of formic acid to your starting amine (2-thienylmethanamine) is a good starting point. Ensure your formaldehyde solution has not precipitated paraformaldehyde and that the formic acid is of high purity (>95%).
-
Temperature Control: The reaction generally requires heating to proceed at an efficient rate, typically between 80-100 °C.[1] Insufficient heat will lead to a sluggish or incomplete reaction. Conversely, excessive temperatures can lead to the decomposition of the thermally sensitive thiophene ring or side reactions.
-
Reaction Monitoring: Thiophene-containing compounds can be prone to decomposition over extended heating. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting material is consumed, the reaction should be promptly cooled and worked up to prevent product degradation.
-
Improper Work-up: The final product is a tertiary amine, which will be protonated and exist as a formate salt in the acidic reaction mixture. To isolate the free amine, the reaction mixture must be made strongly basic (pH > 12) with a base like NaOH or K₂CO₃ before extraction with an organic solvent. Failure to adequately basify the solution is a very common cause of poor recovery and, consequently, low isolated yield.
FAQ 3: I am observing significant byproduct formation. How can I improve the selectivity?
Byproduct formation is often linked to reaction conditions. If you are using the Eschweiler-Clarke method, the primary byproduct is often the N-formyl derivative if the formic acid is not efficiently reducing the iminium ion.
To mitigate this:
-
Ensure Formic Acid Quality: Use a high-purity grade of formic acid.
-
Control Temperature: Maintain a steady temperature around 90-100°C. The hydride transfer from formate is the rate-determining step and is temperature-dependent.[1]
-
Consider an Alternative Reductant: If formylation persists, switching to a different reductive amination protocol may be beneficial. Using pre-formed dimethylamine with a selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) can provide a cleaner reaction profile. This reagent is particularly effective because it is mild and tolerates a wide range of functional groups.[6]
FAQ 4: Can I use 2-thiophenecarboxaldehyde directly instead of 2-thienylmethanamine?
Yes, starting from 2-thiophenecarboxaldehyde is a very common and efficient approach. This involves a direct reductive amination with dimethylamine.
Part 2: Troubleshooting and Optimization Workflow
This workflow provides a logical sequence for diagnosing and resolving issues with your synthesis.
Caption: Troubleshooting Decision Tree for Low Yield Synthesis.
Part 3: Detailed Experimental Protocols
Here we provide step-by-step protocols for the two most effective synthesis methods.
Protocol 1: Eschweiler-Clarke Synthesis from 2-Thienylmethanamine
This protocol is robust and uses inexpensive reagents. The key is careful temperature control and a thorough work-up.
Workflow Diagram:
Caption: Eschweiler-Clarke Experimental Workflow.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-thienylmethanamine (1.0 eq).
-
Reagent Addition: Add formic acid (98%, 2.5 eq) followed by aqueous formaldehyde (37% w/w, 2.5 eq). Caution: This addition can be exothermic.
-
Heating: Heat the reaction mixture to 90-100 °C. Vigorous gas evolution (CO₂) will be observed; this is a sign of a productive reaction.[3]
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate with 1% Triethylamine). The product should be more nonpolar than the starting material. The reaction is typically complete in 2-5 hours.
-
Cooling & Basification: Once the starting material is consumed, cool the mixture to room temperature, then further cool in an ice bath. Slowly and carefully add 6M sodium hydroxide solution until the pH of the aqueous phase is >12.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude N,N-Dimethyl(2-thienylmethyl)amine can be purified by vacuum distillation or flash column chromatography on silica gel.
Protocol 2: Reductive Amination of 2-Thiophenecarboxaldehyde with STAB
This method is milder and ideal for substrates that are sensitive to high temperatures or strong acids.
Reagent Comparison Table:
| Reducing Agent | Pros | Cons | Typical Conditions |
| Formic Acid | Inexpensive, acts as both acid catalyst and reductant. | High temperatures required, potential for N-formylation byproduct. | 90-100 °C, neat. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines over aldehydes, allows for one-pot reaction.[7] | Highly toxic (releases HCN in strong acid), requires careful pH control. | Methanol, pH 5-6, RT. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, non-toxic, highly effective, commercially available.[6] | More expensive than other hydrides, moisture-sensitive. | Dichloroethane (DCE) or THF, Acetic Acid catalyst, RT. |
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-thiophenecarboxaldehyde (1.0 eq) and a solution of dimethylamine (2.0 M in THF, 1.2 eq).
-
Solvent and Catalyst: Add an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), followed by a catalytic amount of acetic acid (0.1 eq). Stir for 20-30 minutes at room temperature to facilitate iminium ion formation.
-
Reductant Addition: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The addition may be slightly exothermic.
-
Reaction: Allow the reaction to stir at room temperature. Monitor by TLC until the starting aldehyde is consumed (typically 4-12 hours).
-
Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Extract the aqueous layer three times with an organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by the desired method (vacuum distillation or chromatography).
By carefully selecting your synthetic route and paying close attention to reaction parameters and work-up procedures, you can significantly improve the yield and purity of your N,N-Dimethyl(2-thienylmethyl)amine synthesis.
References
-
Liu, J., Song, Y., Wu, X., & Ma, L. (n.d.). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. National Institutes of Health. Available at: [Link]
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Qin, C., Fan, A., Dai, F., & Lu, Y. (2023). Is there any way to increase the N-methylation response of aliphatic amines? ResearchGate. Available at: [Link]
-
(2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool IT Services. Available at: [Link]
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Liu, J., et al. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega. Available at: [Link]
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(n.d.). Efficient and selective N-dimethylation of amines with functional aldehydes catalysed by Ru nanoparticles heterogeneous catalyst. ChemRxiv. Available at: [Link]
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Wikipedia. (n.d.). Eschweiler–Clarke reaction. Available at: [Link]
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Reddit. (2023). Where am I going wrong? (Eschweiler Clarke reaction with NaBH3CN). r/chemhelp. Available at: [Link]
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Grokipedia. (n.d.). Eschweiler–Clarke reaction. Available at: [Link]
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SynArchive. (n.d.). Eschweiler-Clarke Reaction. Available at: [Link]
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(n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central. Available at: [Link]
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Wikipedia. (n.d.). Reductive amination. Available at: [Link]
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Kimies. (2023). Eschweiler-Clarke reaction. YouTube. Available at: [Link]
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Reddit. (2021). Methylation of NH2 Troubleshooting? r/Chempros. Available at: [Link]
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Expertsmind.com. (n.d.). Eschweiler–Clarke reaction Assignment Help. Available at: [Link]
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(n.d.). Thiophene-2-carbaldehyde azine. PubMed Central. Available at: [Link]
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(2002). A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2023). Reductive Amination. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Available at: [Link]
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Organic Syntheses. (n.d.). Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl-. Available at: [Link]
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OpenStax. (n.d.). 24.6 Synthesis of Amines. Organic Chemistry: A Tenth Edition. Available at: [Link]
-
(n.d.). Enamine compounds synthesis from the reaction of methyl groups with DMF-DMA reagent. ResearchGate. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of N,N-Dimethyl-2-[(3-nitro-4-pyridinyl)amino]acetamide. Available at: [Link]
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Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. Available at: [Link]
- Google Patents. (n.d.). EP0037695B1 - Methylamines purification process.
- Google Patents. (n.d.). US5696294A - Process for producing N,N-dimethyl-N-alkylamine or N,N-dimethyl-N-alkenylamine.
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LTQ 9.1, Spring 2024. (2024). Synthesis and Reactions of Amines. YouTube. Available at: [Link]
- Google Patents. (n.d.). CN103508986A - Method for preparing N, N-dimethyl tetrahydrofurfurylamine.
- Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.
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(2010). N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. ResearchGate. Available at: [Link]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
"troubleshooting guide for N,N-Dimethyl(2-thienylmethyl)amine reaction failures"
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N,N-Dimethyl(2-thienylmethyl)amine. As a Senior Application Scientist, I understand that even well-established reactions can present challenges in the laboratory. This guide is structured to provide in-depth, field-proven insights into troubleshooting common failures in the synthesis of this key intermediate, moving beyond a simple recitation of steps to explain the underlying chemical principles.
Two primary synthetic routes are commonly employed for the preparation of N,N-Dimethyl(2-thienylmethyl)amine:
-
Reductive Amination of 2-thiophenecarboxaldehyde with dimethylamine.
-
Eschweiler-Clarke Reaction of 2-thiophenemethylamine.
This guide will address potential failures in both pathways in a comprehensive question-and-answer format.
Part 1: Troubleshooting Reductive Amination of 2-Thiophenecarboxaldehyde
Reductive amination is a powerful and versatile method for amine synthesis.[1][2] However, its success hinges on the careful orchestration of imine formation and subsequent reduction.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction shows no conversion of the starting materials, or the yield is extremely low. What are the likely causes and how can I rectify this?
Answer:
Low or no conversion in a reductive amination of 2-thiophenecarboxaldehyde can typically be traced back to two critical stages: inefficient imine formation or issues with the reduction step.
1. Inefficient Imine Formation:
The formation of the iminium ion intermediate is a reversible equilibrium reaction that generates water.[2] If water is not effectively removed or the equilibrium is not shifted towards the product, the concentration of the iminium ion will be too low for the reduction to proceed efficiently.
-
Causality: The thiophene ring, while generally stable, possesses electron-donating character that can influence the reactivity of the aldehyde. Furthermore, the equilibrium for imine formation can be unfavorable without intervention.
-
Troubleshooting Steps:
-
Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.[3]
-
Dehydration: The inclusion of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, will sequester the water produced during imine formation, driving the equilibrium towards the desired intermediate.
-
Azeotropic Removal of Water: For reactions run at elevated temperatures in solvents like toluene or benzene, a Dean-Stark apparatus can be used to azeotropically remove water.
-
2. Issues with the Reducing Agent:
The choice and handling of the reducing agent are critical.
-
Causality: Different borohydride reagents have varying reactivities and selectivities. Sodium borohydride (NaBH₄) can reduce the starting aldehyde, while sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are more selective for the iminium ion.[1][4]
-
Troubleshooting Steps:
-
Choice of Reducing Agent: If using NaBH₄, ensure that the imine has had sufficient time to form before its addition to minimize the reduction of 2-thiophenecarboxaldehyde to 2-thiophenemethanol. Consider switching to the milder and more selective NaBH(OAc)₃, which is often the reagent of choice for one-pot reductive aminations.[4][5]
-
Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Borohydride reagents can decompose upon exposure to moisture.
-
Solvent Compatibility: NaBH(OAc)₃ is sensitive to water and not ideal for use in methanol. Solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are more suitable.[4]
-
Logical Troubleshooting Flow for Low Yield in Reductive Amination:
Caption: Troubleshooting decision tree for low yield in reductive amination.
Question 2: My reaction produces a significant amount of 2-thiophenemethanol. How can I prevent this side reaction?
Answer:
The formation of 2-thiophenemethanol is a clear indication that the reducing agent is reacting with the starting aldehyde before the iminium ion is formed and reduced.
-
Causality: This is a common issue when using less selective reducing agents like sodium borohydride in a one-pot procedure.
-
Preventative Measures:
-
Stepwise Procedure: A two-step, one-pot approach is highly effective. First, stir the 2-thiophenecarboxaldehyde and dimethylamine (often as a solution in a suitable solvent like methanol or THF) for a period to allow for imine formation. Monitor the disappearance of the aldehyde by TLC. Once the imine has formed, then add the sodium borohydride.
-
Use a Selective Reducing Agent: As mentioned previously, switching to sodium triacetoxyborohydride (NaBH(OAc)₃) will largely circumvent this issue as it is much more selective for the iminium ion over the aldehyde.[4][5]
-
Question 3: I am observing an unknown impurity in my final product. What could it be and how do I get rid of it?
Answer:
Potential impurities can arise from the starting materials, side reactions, or the workup procedure.
-
Potential Impurities & Their Origins:
-
Unreacted 2-thiophenecarboxaldehyde: Incomplete reaction.
-
2-Thiophenemethanol: Reduction of the starting aldehyde.
-
N-(2-thienylmethyl)amine (secondary amine): If using a source of dimethylamine that is contaminated with methylamine, or if demethylation occurs under harsh conditions (unlikely in this reaction).
-
Thiophene-2-carbaldehyde azine: This can form as a side product if there are traces of hydrazine in the reagents.[6]
-
-
Purification Strategies:
-
Acid-Base Extraction: Being a tertiary amine, N,N-Dimethyl(2-thienylmethyl)amine can be effectively separated from neutral impurities like 2-thiophenemethanol and unreacted aldehyde. Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) and extract with an aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as the hydrochloride salt. The organic layer containing neutral impurities can be discarded. Then, basify the aqueous layer with a strong base (e.g., NaOH) to a high pH and extract the free amine back into an organic solvent.
-
Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel is a reliable method. Due to the basic nature of the amine, tailing can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 1-2%), can be added to the eluent system (e.g., hexane/ethyl acetate). Alternatively, using an amino-functionalized silica gel can provide excellent separation of basic compounds.[7]
-
Distillation: As a relatively low molecular weight amine, vacuum distillation can be an effective final purification step to remove less volatile impurities.
-
Part 2: Troubleshooting the Eschweiler-Clarke Reaction of 2-Thiophenemethylamine
The Eschweiler-Clarke reaction is a classic and efficient method for the N-methylation of primary and secondary amines using formaldehyde and formic acid.[8][9][10] It has the significant advantage of stopping at the tertiary amine stage, thus avoiding the formation of quaternary ammonium salts.[8][11]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: The reaction is sluggish and gives a low yield of the desired tertiary amine.
Answer:
A low yield in an Eschweiler-Clarke reaction often points to issues with the reaction temperature, reagent stoichiometry, or the purity of the starting amine.
-
Causality: The reaction mechanism involves the formation of an iminium ion from the amine and formaldehyde, followed by hydride transfer from formic acid.[10][12] Each step has its own activation energy barrier that must be overcome.
-
Troubleshooting Steps:
-
Reaction Temperature: The Eschweiler-Clarke reaction is typically run at elevated temperatures, often at or near the boiling point of the aqueous mixture (around 100 °C).[8][9] Ensure the reaction is sufficiently heated to drive the reaction forward. The evolution of carbon dioxide is a good indicator of reaction progress.
-
Reagent Stoichiometry: An excess of both formaldehyde and formic acid is generally used to ensure complete methylation.[8][9] For a primary amine like 2-thiophenemethylamine, at least two equivalents of formaldehyde and formic acid are required for dimethylation. Using a larger excess can often improve yields and reaction rates.
-
Purity of 2-Thiophenemethylamine: Ensure the starting amine is pure. Impurities can interfere with the reaction. If necessary, purify the starting amine by distillation before use.
-
Question 2: I am concerned about potential side reactions involving the thiophene ring under the acidic and high-temperature conditions of the Eschweiler-Clarke reaction.
Answer:
This is a valid concern, as thiophene and its derivatives can be sensitive to strong acids.
-
Causality: While the thiophene ring is considered aromatic and is generally stable, strong acids can lead to protonation and potential polymerization or ring-opening, although this is more common with very strong, non-nucleophilic acids.[13] Formic acid is a weaker acid, and the reaction conditions are generally well-tolerated by many heterocyclic systems.
-
Preventative Measures & Observations:
-
Monitor for Discoloration: Significant darkening of the reaction mixture beyond what is expected could indicate decomposition.
-
Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction by TLC (if a suitable system can be found) or by observing the cessation of CO₂ evolution.
-
Alternative Methods: If thiophene ring degradation is suspected, reductive amination of 2-thiophenecarboxaldehyde with dimethylamine under milder conditions would be the preferred alternative route.
-
Workflow for a Typical Eschweiler-Clarke Reaction:
Caption: Standard workflow for the Eschweiler-Clarke synthesis.
Question 3: My final product is contaminated with N-formyl-N-methyl(2-thienylmethyl)amine. How did this form and how can I avoid it?
Answer:
The formation of an N-formyl impurity is a known, though not always common, side reaction in Eschweiler-Clarke type reactions.
-
Causality: Formic acid can act as a formylating agent, especially if the hydride transfer is slow or incomplete. This can lead to the formation of a stable amide byproduct.
-
Preventative Measures:
-
Ensure Sufficient Formic Acid: While it may seem counterintuitive, an excess of formic acid is necessary to act as the hydride donor. Insufficient formic acid may favor formylation over reduction.
-
Temperature Control: Ensure the reaction is maintained at a sufficiently high temperature to facilitate the hydride transfer and decarboxylation, which drives the desired reaction to completion.
-
-
Purification: The N-formyl impurity is neutral and can be separated from the basic product using the acid-base extraction workup described for the reductive amination impurities.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Feature | Reductive Amination | Eschweiler-Clarke Reaction |
| Starting Material | 2-Thiophenecarboxaldehyde | 2-Thiophenemethylamine |
| Reagents | Dimethylamine, Reducing Agent (e.g., NaBH(OAc)₃) | Formaldehyde, Formic Acid |
| Typical Conditions | Room temperature, neutral/mildly acidic | Reflux (~100 °C), acidic |
| Key Advantages | Milder conditions, broader substrate scope | Avoids quaternary salt formation, inexpensive reagents |
| Common Issues | Incomplete imine formation, aldehyde reduction | Potential for N-formyl impurities, higher temperatures |
Experimental Protocols
Protocol 1: Reductive Amination of 2-Thiophenecarboxaldehyde
-
To a stirred solution of 2-thiophenecarboxaldehyde (1.0 eq.) in 1,2-dichloroethane (DCE, ~0.2 M), add a 40% aqueous solution of dimethylamine (2.5 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 20-30 minutes, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Eschweiler-Clarke Reaction of 2-Thiophenemethylamine
-
To a round-bottom flask, add 2-thiophenemethylamine (1.0 eq.).
-
Add formic acid (90%, 2.5 eq.) followed by aqueous formaldehyde (37%, 2.5 eq.).[14]
-
Heat the reaction mixture to 95-100 °C for 6-8 hours, or until the evolution of CO₂ ceases.[14]
-
Cool the reaction mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide until the pH is >11.
-
Extract the product with an organic solvent such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous potassium carbonate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
References
-
Eschweiler-Clarke Reaction - NROChemistry. (n.d.). Retrieved January 22, 2026, from [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (n.d.). Retrieved January 22, 2026, from [Link]
-
Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Ring-expansion and desulfurisation of thiophenes with an aluminium(i) reagent. (n.d.). Retrieved January 22, 2026, from [Link]
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Eschweiler–Clarke reaction - Grokipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Eschweiler-Clarke reaction. (n.d.). Retrieved January 22, 2026, from [Link]
-
Thiophene ring-opening reactions. Direct access to the synthesis of 1,3,4-thiadiazoline-(condenced) pyridone hybrids. (2021). Semantic Scholar. Retrieved from [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). Greener Education Materials for Chemists. Retrieved from [Link]
-
Supporting Information - Wiley-VCH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Organic & Biomolecular Chemistry - RSC Publishing. (n.d.). Retrieved January 22, 2026, from [Link]
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Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 22, 2026, from [Link]
-
Reductive Amination. (2023). YouTube. Retrieved from [Link]
-
Synthesis of Substituted Thiophene-1,1-Dioxides and their Ring-Opening Reactions with w-Unsaturated Secondary Amines; a Synthetic Route to Azatrienes. (n.d.). Lund University Publications. Retrieved from [Link]
-
Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
- Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. (n.d.). Google Patents.
-
Reductive amination - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). National Institutes of Health. Retrieved from [Link]
-
2,6-Octadien-1-amine, N,N-diethyl-3,7-dimethyl-, (E) - Organic Syntheses Procedure. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis and Photochromism of Some Bis(Thienyl) Substituted Oxathiine 2,2-dioxides. (n.d.). Retrieved January 22, 2026, from [Link]
-
2-pyridyl-N'-(2-thienylmethyl)ethylenediamine 2-hydroxy-1,2,3-propanetricarboxylate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved from [Link]
-
N-(2-thienylmethyl)-2-thiophenemethanamine (C10H11NS2). (n.d.). PubChemLite. Retrieved January 22, 2026, from [Link]
-
Eschweiler-Clarke Reaction. (2021). J&K Scientific LLC. Retrieved from [Link]
-
A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. (2025). ResearchGate. Retrieved from [Link]
-
Thiophene-2-carbaldehyde azine. (2012). National Institutes of Health. Retrieved from [Link]
- US4283254A - Methylamines purification by distillation and purge. (n.d.). Google Patents.
- US2061889A - Process for separation and purification of methyl amines. (n.d.). Google Patents.
-
diethyl-N,N'-dimethylethylenediamine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda. Retrieved January 22, 2026, from [Link]
-
Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022). Research and Reviews. Retrieved from [Link]
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22.3 Synthesis of Amines. (2021). YouTube. Retrieved from [Link]
-
Methylamine, N,N-dimethyl-. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]
-
Reductive Amination. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Institutes of Health. Retrieved from [Link]
- EP0037695B1 - Methylamines purification process. (n.d.). Google Patents.
-
N,N-DIMETHYL-2-PHENETHYLAMINE. (n.d.). precisionFDA. Retrieved January 22, 2026, from [Link]
-
Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 12. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 13. rroij.com [rroij.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for N,N-Dimethyl(2-thienylmethyl)amine
Welcome to the technical support center for the synthesis and optimization of N,N-Dimethyl(2-thienylmethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and achieve optimal results in your experiments.
I. Overview of Synthetic Strategies
The primary and most widely employed method for the synthesis of N,N-Dimethyl(2-thienylmethyl)amine is the Eschweiler-Clarke reaction . This robust reductive amination procedure utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[1][2][3] It is a cost-effective and generally high-yielding reaction that avoids the formation of quaternary ammonium salts.[2]
Alternative methods, such as reductive amination with other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), can also be employed and may offer advantages in terms of milder reaction conditions or compatibility with sensitive functional groups.[4][5][6]
This guide will primarily focus on the optimization and troubleshooting of the Eschweiler-Clarke reaction for the synthesis of N,N-Dimethyl(2-thienylmethyl)amine, while also providing insights into alternative reductive amination protocols.
II. Reaction Mechanism and Key Parameters
Understanding the mechanism of the Eschweiler-Clarke reaction is fundamental to effective troubleshooting. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by formic acid.
DOT Script for Eschweiler-Clarke Reaction Mechanism
Caption: Mechanism of the Eschweiler-Clarke reaction.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of N,N-Dimethyl(2-thienylmethyl)amine.
Problem 1: Low or No Product Yield
-
Possible Cause 1: Incomplete Reaction.
-
Explanation: The reaction may not have proceeded to completion due to insufficient reaction time or temperature. The Eschweiler-Clarke reaction is typically heated to drive the dehydration step and ensure a reasonable reaction rate.[2]
-
Suggested Solution:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue heating until the starting material is consumed.
-
Elevate Temperature: A typical temperature range for the Eschweiler-Clarke reaction is 80-100 °C.[3] If the reaction is sluggish, a modest increase in temperature may be beneficial. However, be cautious of potential side reactions at excessively high temperatures.
-
-
-
Possible Cause 2: Suboptimal Reagent Stoichiometry.
-
Explanation: An inappropriate ratio of formaldehyde and formic acid to the starting amine can lead to low yields. An excess of both reagents is generally required to drive the reaction to completion.[1]
-
Suggested Solution:
-
Use a significant excess of both formaldehyde (as a 37% aqueous solution) and formic acid. A common molar ratio is 1 equivalent of amine to 5-10 equivalents of formaldehyde and 5-10 equivalents of formic acid.
-
-
-
Possible Cause 3: Degradation of the Thiophene Ring.
-
Explanation: While generally stable, the thiophene ring can be susceptible to degradation under harsh acidic conditions, especially at elevated temperatures for prolonged periods.
-
Suggested Solution:
-
Moderate Reaction Temperature: Avoid excessive heating. Maintain the temperature within the recommended range of 80-100 °C.
-
Consider Alternative Methods: If degradation is suspected, a milder reductive amination procedure using sodium cyanoborohydride or sodium triacetoxyborohydride at or below room temperature may be a suitable alternative.[4][5]
-
-
Problem 2: Formation of Impurities
-
Possible Cause 1: Presence of Monomethylated Intermediate.
-
Explanation: The reaction may have stalled after the first methylation, resulting in the presence of N-methyl(2-thienylmethyl)amine. This is often due to insufficient reagents or reaction time.
-
Suggested Solution:
-
Ensure Sufficient Reagents: Verify that an adequate excess of formaldehyde and formic acid was used.
-
Prolong Reaction Time: Continue heating the reaction and monitor for the disappearance of the monomethylated intermediate by TLC or LC-MS.
-
-
-
Possible Cause 2: Unreacted Starting Material.
-
Explanation: The presence of unreacted 2-thienylmethylamine indicates an incomplete reaction.
-
Suggested Solution:
-
Refer to the solutions for "Low or No Product Yield." Ensure adequate reaction time, temperature, and reagent stoichiometry.
-
-
-
Possible Cause 3: Formation of Polymeric Byproducts.
-
Explanation: Formaldehyde can polymerize, especially under acidic conditions. This can result in a complex mixture and make purification difficult.
-
Suggested Solution:
-
Use fresh, high-quality formaldehyde. Ensure vigorous stirring to maintain a homogeneous reaction mixture.
-
-
Problem 3: Difficulties in Product Isolation and Purification
-
Possible Cause 1: Emulsion Formation During Workup.
-
Explanation: The basic workup to neutralize the formic acid and extract the amine product can sometimes lead to the formation of stable emulsions, making phase separation challenging.
-
Suggested Solution:
-
Addition of Brine: Add saturated aqueous sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration through Celite: If a persistent emulsion forms, filtering the entire mixture through a pad of Celite can sometimes aid in separation.
-
-
-
Possible Cause 2: Co-elution of Product and Impurities during Chromatography.
-
Explanation: The desired product and the monomethylated intermediate may have similar polarities, making their separation by column chromatography difficult.
-
Suggested Solution:
-
Optimize Solvent System: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., hexanes or dichloromethane) may improve separation.
-
Acid-Base Extraction: Before chromatography, perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The amines will move into the aqueous phase. Then, basify the aqueous phase and extract the amines back into an organic solvent. This can help to remove non-basic impurities.
-
-
IV. Frequently Asked Questions (FAQs)
Q1: Can I use paraformaldehyde instead of aqueous formaldehyde?
A1: Yes, paraformaldehyde can be used as a source of formaldehyde.[7] It can be advantageous in situations where the presence of water is undesirable. However, paraformaldehyde needs to depolymerize to formaldehyde in situ, which may require slightly higher temperatures or longer reaction times.
Q2: Is it possible to perform this reaction at room temperature?
A2: The classical Eschweiler-Clarke reaction typically requires heating to proceed at a practical rate.[2] For a room temperature reaction, consider using alternative reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in a suitable solvent like methanol or dichloromethane.[5][6]
Q3: My starting material, 2-thienylmethylamine, is not commercially available. How can I synthesize it?
A3: 2-Thienylmethylamine can be synthesized from 2-thiophenecarboxaldehyde via reductive amination with ammonia or by reduction of 2-thiophenecarbonitrile.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of N,N-Dimethyl(2-thienylmethyl)amine should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood. Formic acid is corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
V. Optimized Protocol for N,N-Dimethyl(2-thienylmethyl)amine Synthesis
This protocol is a general guideline and may require optimization based on your specific experimental setup and scale.
Materials:
-
2-Thienylmethylamine
-
Formaldehyde (37% in H₂O)
-
Formic Acid (≥95%)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-thienylmethylamine (1.0 eq).
-
Add formic acid (5-10 eq) to the flask.
-
With stirring, add formaldehyde solution (5-10 eq).
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Carefully basify the reaction mixture with a concentrated solution of NaOH or KOH until the pH is >10. Perform this step in an ice bath as the neutralization is exothermic.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
DOT Script for Troubleshooting Workflow
Caption: A general workflow for troubleshooting the synthesis.
VI. Summary of Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1 eq Amine : 5-10 eq HCHO : 5-10 eq HCOOH | Excess reagents drive the reaction to completion. |
| Temperature | 80-100 °C | Ensures a reasonable reaction rate without significant degradation. |
| Reaction Time | 2-6 hours (monitor by TLC) | Sufficient time for the reaction to go to completion. |
| Solvent | Formic acid acts as both reagent and solvent. | No additional solvent is typically needed. |
| Workup | Basification (pH >10) followed by extraction | Neutralizes the acid and allows for extraction of the free amine. |
VII. References
-
Rosenau, T., et al. An improved Eschweiler–Clarke methylation reaction method under solvent-free and formaldehyde-free conditions. Beilstein J. Org. Chem.2011 , 7, 1044–1049.
-
A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification - ResearchGate. Available at: [Link].
-
Simplified Version of the Eschweiler-Clarke Reaction - Organic Chemistry Portal. Available at: [Link].
-
A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed. Available at: [Link].
-
A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide - University of Liverpool. Available at: [Link].
-
INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM - Rasayan Journal of Chemistry. Available at: [Link].
-
Eschweiler-Clarke Reaction - NROChemistry. Available at: [Link].
-
Eschweiler–Clarke reaction - Wikipedia. Available at: [Link].
-
Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source - ACS Publications. Available at: [Link].
-
Eschweiler–Clarke reaction - Grokipedia. Available at: [Link].
-
Reductive amination - Wikipedia. Available at: [Link].
-
Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni - ChemRxiv. Available at: [Link].
-
Synthesis of N-[2-[[5-(dimethylamino)methyl-2-thienyl]methyl]thioethyl]-N-cyclooctyl-2-nitro-1,1-ethenediamine - PrepChem.com. Available at: [Link].
-
Simplified Version of the Eschweiler–Clarke Reaction | The Journal of Organic Chemistry. Available at: [Link].
-
Reductive Amination | Synthesis of Amines - YouTube. Available at: [Link].
-
Eschweiler–Clarke reaction: Methylation on amines. - YouTube. Available at: [Link].
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PubMed Central. Available at: [Link].
-
Myers Chem 115. Available at: [Link].
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link].
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- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of N,N-Dimethyl(2-thienylmethyl)amine
Welcome to the technical support center for the purification of N,N-Dimethyl(2-thienylmethyl)amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with obtaining this tertiary amine in high purity. As a crucial intermediate in the synthesis of various biologically active molecules, the purity of N,N-Dimethyl(2-thienylmethyl)amine is paramount to the reliability and reproducibility of downstream applications.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the specific impurities encountered during its synthesis, most commonly via the Eschweiler-Clarke reaction.
Understanding the Chemistry: Synthesis and Common Impurities
The synthesis of N,N-Dimethyl(2-thienylmethyl)amine is frequently achieved through the Eschweiler-Clarke reaction, which involves the reductive methylation of a primary or secondary amine. In this case, 2-thienylmethylamine is treated with an excess of formaldehyde and formic acid.[1][2]
The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid.[3] While generally a high-yielding and clean reaction, impurities can arise from incomplete methylation or residual starting materials.
Common Impurities:
-
Starting Material: Unreacted 2-thienylmethylamine (a primary amine).
-
Intermediate: N-methyl-(2-thienylmethyl)amine (a secondary amine) from incomplete methylation.
-
Reagents: Residual formic acid and formaldehyde.
-
By-products: Small amounts of N-formyl derivatives may form.[4]
The presence of these impurities can interfere with subsequent reactions and complicate the characterization of the final compound. Therefore, effective purification is a critical step.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of N,N-Dimethyl(2-thienylmethyl)amine in a question-and-answer format.
Q1: My final product is contaminated with a lower boiling point impurity that I suspect is the mono-methylated intermediate. How can I remove it?
Troubleshooting Steps:
-
Initial Work-up: Before distillation, perform an acidic wash to remove any unreacted primary or secondary amine. See the protocol for "Extractive Work-up" below.
-
Fractional Vacuum Distillation:
-
Set up a fractional distillation apparatus with a short Vigreux column.
-
Apply a vacuum (e.g., 1-5 Torr) to reduce the boiling points and prevent thermal decomposition.
-
Slowly heat the mixture and collect the fractions. The first fraction will be enriched with the lower-boiling N-methyl-(2-thienylmethyl)amine.
-
Monitor the temperature at the head of the column. A stable temperature plateau indicates the distillation of a pure compound.
-
Collect the fraction that distills at a higher, stable temperature, which will be your desired product.
-
Analyze the collected fractions by GC-MS to confirm their identity and purity.
-
Q2: After the reaction, I have a significant amount of residual formic acid. How can I effectively remove it?
A2: Residual formic acid can be removed through a basic aqueous work-up. Amines are basic and will be in their free-base form in a basic solution, allowing for extraction into an organic solvent, while the formic acid will be deprotonated to formate and remain in the aqueous layer.
Troubleshooting Steps:
-
Dilution: Dilute the reaction mixture with an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH, e.g., 1M). Be cautious with NaOH as it is a strong base. Continue washing until the aqueous layer is basic (test with pH paper).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and dissolved inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q3: My product appears as an oil and I'm struggling to purify it by chromatography on silica gel due to streaking.
A3: Amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and tailing of the spots on a TLC plate.
Troubleshooting Steps:
-
Use a less acidic stationary phase: Consider using basic alumina for column chromatography.
-
Modify the mobile phase: Add a small amount of a volatile base, such as triethylamine (Et₃N, typically 0.1-1% v/v), to the eluent. The triethylamine will compete with your product for the acidic sites on the silica gel, leading to better peak shapes and improved separation.
-
Reverse-phase chromatography: If normal-phase chromatography is not effective, consider using reverse-phase chromatography (e.g., C18 silica) with a suitable mobile phase, such as a mixture of acetonitrile and water with a buffer.
Q4: How can I obtain my product with very high purity for use in pharmaceutical development?
A4: For applications requiring very high purity, purification via salt formation and recrystallization is an excellent method. This technique can effectively remove small amounts of closely related impurities.
Troubleshooting Steps:
-
Salt Formation: Dissolve the crude N,N-Dimethyl(2-thienylmethyl)amine in a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of an acid, such as hydrochloric acid (HCl) in ether or oxalic acid in ethanol, dropwise with stirring. The amine salt will precipitate out of the solution.[6]
-
Isolation: Collect the precipitated salt by filtration and wash it with a small amount of the cold solvent.
-
Recrystallization: Dissolve the salt in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/ether, isopropanol/hexane) and allow it to cool slowly to form crystals.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Liberation of the Free Base: To recover the free amine, dissolve the purified salt in water, make the solution basic with a suitable base (e.g., NaOH, K₂CO₃), and extract the free amine into an organic solvent. Dry the organic layer and concentrate to obtain the highly purified product.
Experimental Protocols
Protocol 1: Extractive Work-up for Crude N,N-Dimethyl(2-thienylmethyl)amine
This protocol is designed to remove acidic and water-soluble impurities from the crude reaction mixture after an Eschweiler-Clarke synthesis.
Materials:
-
Crude reaction mixture
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with 10 volumes of diethyl ether.
-
Wash the organic layer with 3 portions of saturated aqueous NaHCO₃ solution. After each wash, gently shake the funnel, venting frequently, and allow the layers to separate. Discard the aqueous layer.
-
Wash the organic layer with 1 portion of brine.
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude free amine.
Caption: Extractive work-up workflow.
Protocol 2: Purification by Fractional Vacuum Distillation
This protocol is suitable for separating the desired tertiary amine from lower-boiling impurities like the mono-methylated intermediate.
Materials:
-
Crude N,N-Dimethyl(2-thienylmethyl)amine
-
Fractional distillation apparatus (round-bottom flask, Vigreux column, condenser, receiving flasks)
-
Vacuum pump and gauge
-
Heating mantle
-
Stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Place the crude amine in the distillation flask with a stir bar.
-
Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 1-10 Torr).
-
Begin stirring and gently heat the distillation flask.
-
Observe the temperature at the distillation head. Collect any initial low-boiling fractions in a separate receiving flask.
-
When the temperature stabilizes at a higher plateau, change the receiving flask and collect the main fraction, which is the desired product.
-
Continue distillation until the temperature begins to drop or the distillation rate slows significantly.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Analyze the collected fractions for purity.
Caption: Fractional vacuum distillation workflow.
Assessing Product Purity
Accurate assessment of purity is essential. A combination of chromatographic and spectroscopic techniques is recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile impurities.[7][8]
-
Sample Preparation: Dilute a small sample of the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Inject the sample onto a GC-MS system. The resulting chromatogram will show peaks corresponding to the different components of the sample. The mass spectrum of each peak can be used to identify the compound.
-
Expected Results: A pure sample of N,N-Dimethyl(2-thienylmethyl)amine will show a single major peak. The presence of other peaks indicates impurities. The retention time of the product will be longer than that of the mono-methylated intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and purity assessment.[9][10]
-
¹H NMR:
-
N(CH₃)₂: A sharp singlet integrating to 6 protons, typically in the range of 2.2-2.5 ppm.
-
CH₂: A singlet integrating to 2 protons, typically in the range of 3.5-3.8 ppm.
-
Thiophene Protons: Three protons in the aromatic region (typically 6.8-7.3 ppm), exhibiting characteristic coupling patterns.
-
-
¹³C NMR: The spectrum will show distinct signals for the two methyl carbons, the methylene carbon, and the four carbons of the thiophene ring.
The absence of a broad N-H proton signal (which would be present in the primary and secondary amine impurities) and the clean integration of the peaks are good indicators of purity.
Data Summary
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point | Key ¹H NMR Signals (CDCl₃, estimated) |
| N,N-Dimethyl(2-thienylmethyl)amine | 141.24 | Not available; expected > N-methyl derivative | ~2.3 ppm (s, 6H), ~3.6 ppm (s, 2H), 6.8-7.3 ppm (m, 3H) | |
| N-methyl-(2-thienylmethyl)amine | 127.21 | 75-80 °C @ 4 Torr[5] | ~2.5 ppm (s, 3H), ~3.8 ppm (s, 2H), ~1.5 ppm (br s, 1H, NH), 6.8-7.2 ppm (m, 3H) | |
| 2-thienylmethylamine | 113.19 | ~194-196 °C (atm) | ~3.9 ppm (s, 2H), ~1.6 ppm (br s, 2H, NH₂), 6.8-7.2 ppm (m, 3H) |
References
-
Wikipedia. N,N-Dimethylethylamine. [Link]
-
PubChem. Dimethylethylamine. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of dimethylamine. [Link]
-
ResearchGate. ESTIMATION OF BIO-ACTIVE COMPOUNDS IN INDIAN PERENNIAL GRASS PANICUM ANTIDOTALE BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY. [Link]
- Google Patents. Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
-
NIH. Formylation of Amines. [Link]
-
Organic Syntheses. Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl-. [Link]
-
Modgraph. The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. [Link]
-
NIH. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. [Link]
-
Semantic Scholar. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. [Link]
-
Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]
-
MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]
-
Reddit. Amine workup. [Link]
-
University of Colorado Boulder. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
YouTube. Eschweiler-Clarke Reaction. [Link]
-
Name Reactions. Eschweiler-Clarke reaction. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-Methyl-(2-thienylmethyl)amine CAS#: 58255-18-8 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. web.pdx.edu [web.pdx.edu]
Technical Support Center: Managing Exotherms in the Large-Scale Synthesis of N,N-Dimethyl(2-thienylmethyl)amine
Welcome to the technical support guide for managing exothermic reactions during the large-scale synthesis of N,N-Dimethyl(2-thienylmethyl)amine. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in safely and efficiently scaling up this important synthesis. The synthesis, commonly achieved via the Eschweiler-Clarke reaction, is a powerful method for the methylation of amines but presents significant thermal hazards that must be rigorously controlled.[1][2][3][4][5][6]
The Eschweiler-Clarke reaction involves the methylation of a primary or secondary amine using formaldehyde as the carbon source and excess formic acid as the reducing agent.[2][4][5][6] The reaction mechanism proceeds through the formation of an iminium ion, which is subsequently reduced by a hydride transfer from formic acid, releasing carbon dioxide gas.[2][7][8] This process is highly exothermic and the irreversible nature of the reaction, driven by the evolution of CO2, can lead to a rapid increase in temperature and pressure if not properly managed.[2]
On a large scale, the challenge of heat dissipation becomes critical. The rate of heat generation increases proportionally with the reactor volume, while the heat transfer area per unit volume decreases.[9][10][11] This disparity can lead to the accumulation of heat, potentially resulting in a thermal runaway, a dangerous situation where the reaction rate accelerates uncontrollably.[9][12][13][14][15][16] This guide is designed to provide you with the expertise and validated protocols to mitigate these risks.
Troubleshooting Guide: Addressing Common Exotherm-Related Issues
This section addresses specific problems you may encounter during the large-scale synthesis. Each issue is analyzed from cause to solution, providing a logical framework for troubleshooting.
Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition
Symptoms:
-
A sudden and sharp increase in reactor temperature, exceeding the target range by more than 10-15°C.
-
A rapid increase in reactor pressure.
-
Noticeable increase in the rate of gas evolution.
Potential Causes:
-
Excessive Reagent Addition Rate: The most common cause is adding the limiting reagent (typically 2-thiophenemethylamine or formaldehyde) too quickly. This leads to a rapid accumulation of unreacted reagents and a sudden, large release of heat when they react.
-
Inadequate Cooling Capacity: The reactor's cooling system may be insufficient to remove the heat generated by the reaction at the current addition rate.[17] This is a frequent issue during scale-up, as the volume (heat generation) increases by the cube of the vessel radius, while the heat transfer area only increases by the square.[11]
-
Poor Mixing and Localized Hotspots: Inefficient stirring can lead to localized areas of high reagent concentration, creating "hotspots" where the reaction proceeds much faster than in the bulk solution.[17]
-
Incorrect Initial Temperature: Starting the addition at a higher-than-specified temperature can significantly increase the initial reaction rate, making it difficult to control.
Step-by-Step Solutions:
-
Immediately Halt Reagent Addition: The first and most critical step is to stop the flow of the reagent being added.
-
Maximize Cooling: Ensure the reactor's cooling jacket is operating at maximum capacity. If available, activate any secondary cooling systems.
-
Verify Agitation: Check that the agitator is functioning correctly and at the specified speed to ensure proper mixing and heat distribution.
-
Monitor Temperature and Pressure: Continuously monitor the reactor's temperature and pressure. If the temperature continues to rise uncontrollably, be prepared to initiate an emergency quench procedure.
-
Review and Adjust Protocol: Once the temperature is under control, thoroughly review the addition rate and cooling parameters. It is crucial to perform a heat flow calorimetry study during process development to understand the reaction's thermal profile and determine a safe addition rate.[18]
Issue 2: Slower Than Expected Initial Exotherm, Followed by a Sudden Temperature Increase
Symptoms:
-
Little to no temperature increase during the initial phase of reagent addition.
-
A sudden, delayed, and often rapid exotherm that is difficult to control.
Potential Causes:
-
Induction Period: Some reactions exhibit an induction period where the reaction rate is initially slow before accelerating. This can be due to the slow formation of a key reactive intermediate.
-
Accumulation of Unreacted Reagents: A low initial temperature or the presence of an inhibitor can slow the reaction, leading to a dangerous accumulation of reagents. When the reaction finally initiates, the large concentration of reactants leads to a significant and rapid release of heat.
-
Phase Separation or Poor Solubility: If the reagents are not properly mixed or dissolved, the reaction may only occur at the interface of the phases. Changes in temperature or composition could suddenly increase solubility and reaction rate.
Step-by-Step Solutions:
-
Controlled Temperature Increase: If an induction period is suspected and the temperature is stable, a very slow and controlled increase in the jacket temperature (e.g., 2-3°C) can sometimes initiate the reaction smoothly. This should only be done with extreme caution and with emergency procedures in place.
-
Semi-Batch Addition: Employ a semi-batch process where the limiting reagent is added at a controlled rate.[11] This prevents the accumulation of large amounts of unreacted material.
-
"Spiking" the Reaction: In some cases, adding a very small amount of a previously successful reaction mixture can help to initiate the reaction and overcome an induction period. This should be done with extreme care and only on a small scale initially.
-
Process Analytical Technology (PAT): Utilize in-situ monitoring techniques, such as IR spectroscopy, to track the concentration of reactants and intermediates in real-time.[18] This can provide early warning of reagent accumulation.
Issue 3: Exotherm Continues After Reagent Addition is Complete
Symptoms:
-
The reactor temperature continues to rise or remains elevated even after all reagents have been added.
Potential Causes:
-
Incomplete Reaction During Addition: If the addition was too fast for the reaction to go to completion, a significant amount of unreacted material may still be present.
-
Decomposition of Products or Intermediates: At elevated temperatures, the product or reaction intermediates may begin to decompose, leading to a secondary, and often more dangerous, exotherm.
-
Slow Secondary Reactions: The initial reaction may be complete, but slower, secondary reactions could be generating additional heat.
Step-by-Step Solutions:
-
Maintain Cooling: Continue to apply maximum cooling until the temperature begins to drop and stabilizes at the desired level.
-
Extended Stirring at Controlled Temperature: Hold the reaction mixture at the target temperature with continued stirring to ensure the reaction goes to completion.
-
Quenching: If the temperature does not stabilize or starts to rise again, a controlled quench may be necessary. A pre-determined and tested quenching agent should be added slowly to neutralize a reactive species or halt the reaction.
-
Thermal Stability Analysis: It is essential to perform Differential Scanning Calorimetry (DSC) or similar thermal analysis on the reaction mixture to understand its thermal stability and identify the onset temperature for any decomposition reactions.[17]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm in the Eschweiler-Clarke synthesis of N,N-Dimethyl(2-thienylmethyl)amine?
A1: The primary exotherm results from the reductive amination of 2-thiophenecarboxaldehyde with dimethylamine, using formic acid as the reducing agent.[19][20][21][22] The key heat-generating step is the hydride transfer from the formate anion to the iminium ion intermediate, which is an irreversible and highly exothermic process driven by the release of carbon dioxide.[2][7][8]
Q2: How can I predict the magnitude of the exotherm before scaling up?
A2: The most reliable method is to use reaction calorimetry (RC1) or a similar calorimetric technique during lab-scale development.[18] This will provide crucial data on the heat of reaction, the rate of heat evolution, and the specific heat capacity of the reaction mixture. This data is essential for calculating the adiabatic temperature rise and ensuring your large-scale reactor has adequate heat removal capacity.[17]
Q3: What are the critical process parameters to control for managing the exotherm?
A3: The most critical parameters are:
-
Reagent Addition Rate: This directly controls the rate of heat generation.
-
Jacket Temperature: This determines the rate of heat removal.
-
Agitation Rate: Ensures homogeneity and efficient heat transfer from the reaction mass to the reactor wall.[17]
-
Initial Reaction Temperature: Affects the initial rate of reaction.
Q4: What is a "thermal runaway" and how can I prevent it?
A4: A thermal runaway is a situation where an exothermic reaction goes out of control, leading to a rapid increase in temperature and pressure.[12][13][14][15][16] It occurs when the rate of heat generation exceeds the rate of heat removal. To prevent it:
-
Thoroughly understand the reaction thermochemistry: Use calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[18]
-
Ensure adequate cooling capacity: Your reactor's cooling system must be able to handle the maximum heat output of the reaction.[17]
-
Implement strict control over reagent addition: Use a semi-batch process with a carefully calculated and controlled addition rate.[11]
-
Have a documented emergency plan: This should include procedures for emergency cooling and reaction quenching.
Q5: What are some engineering controls that can be implemented for a safer scale-up?
A5:
-
High-Efficiency Heat Exchangers: In addition to a cooling jacket, external heat exchangers can significantly increase the heat removal capacity.[17]
-
Automated Control Systems: Implement automated systems that link reagent addition pumps to temperature probes. If the temperature exceeds a set limit, the addition is automatically stopped.[17]
-
Rupture Discs and Relief Valves: These are essential safety devices to safely vent the reactor in the event of an over-pressurization.
-
Quench Systems: A dedicated system for rapidly introducing a quenching agent in an emergency.
Data Presentation & Protocols
Table 1: Typical Scale-Up Parameters and Considerations
| Parameter | Lab Scale (1 L) | Pilot Scale (50 L) | Production Scale (500 L) | Key Consideration |
| Surface Area/Volume Ratio | ~4.8 m²/m³ | ~1.9 m²/m³ | ~0.8 m²/m³ | Heat transfer becomes less efficient at larger scales.[9][10] |
| Typical Addition Time | 30-60 minutes | 2-4 hours | 4-8 hours | Must be increased to match the lower heat removal capability per unit volume. |
| Max. Allowable Temp. (Tmax) | 50-60°C | 50-60°C | 50-60°C | Should be kept well below the onset temperature of any decomposition. |
| Jacket Coolant Temp. | 5-10°C | 0-5°C | -5 to 0°C | A larger temperature difference (ΔT) is needed to drive heat transfer at scale. |
| Agitator Type | Magnetic Stirrer | Retreat Curve Impeller | Glass-Lined Impeller | Must ensure good top-to-bottom mixing to avoid hotspots.[17] |
Protocol: Standard Operating Procedure for Controlled Addition
This protocol outlines a semi-batch approach for the addition of 2-thiophenecarboxaldehyde to a solution of dimethylamine and formic acid.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge the reactor with formic acid and the solvent (if any).
-
Cool the reactor contents to the initial charge temperature (e.g., 10-15°C).
-
-
Dimethylamine Charge:
-
Slowly add the aqueous dimethylamine solution, maintaining the temperature below 25°C.
-
-
2-Thiophenecarboxaldehyde Addition:
-
Begin slow, subsurface addition of 2-thiophenecarboxaldehyde via a dosing pump.
-
Set the initial addition rate to ~10% of the calculated average rate.
-
Monitor the temperature closely. A controlled exotherm should be observed.
-
Once the exotherm is stable and controlled by the cooling system, gradually increase the addition rate to the target, ensuring the reaction temperature does not exceed the setpoint (e.g., 55°C).
-
If the temperature approaches the upper limit, immediately reduce or stop the addition until it is back in the control range.
-
-
Post-Addition Hold:
-
After the addition is complete, maintain the reaction temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
-
Work-up:
-
Cool the reaction mixture to room temperature before proceeding with the quench and extraction steps.
-
Visualizations
Workflow for Exotherm Management
Caption: The challenge of heat removal during scale-up.
References
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]
-
Chen, J., et al. (2025, December 9). Review on loss prevention of chemical reaction thermal runaway: Principle and application. [Link]
-
The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up - Features. [Link]
-
LearnChemE. scale-up-of-a-batch-reactor. [Link]
-
Process Safety Management. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
-
Grokipedia. Eschweiler–Clarke reaction. [Link]
-
Wolfram Demonstrations Project. Scale-Up of a Batch Reactor. [Link]
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MDPI. (2023, May 26). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
-
J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. [Link]
-
NROChemistry. Eschweiler-Clarke Reaction. [Link]
-
Biriukov, K. O., et al. (2024, February 16). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry. [Link]
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-
CHIMIA. Data-Oriented Process Development: Determination of Reaction Parameters by Small-Scale Calorimetry with in situ. [Link]
-
SynArchive. Eschweiler-Clarke Reaction. [Link]
-
PMC. Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. [Link]
-
Name-Reaction.com. Eschweiler-Clarke reaction. [Link]
- Google Patents. CN102020631B - Synthetic method of 2-thiophene ethylamine.
-
Organic Syntheses Procedure. 2-thenaldehyde. [Link]
-
ResearchGate. (2020, August). Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions. [Link]
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ACS Publications. (2020, November 20). Design Strategies of Safe Electrolytes for Preventing Thermal Runaway in Lithium Ion Batteries | Chemistry of Materials. [Link]
-
PMC. (2026, January 6). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. [Link]
-
RWTH Publications. (2022, August 2). Branched Tertiary Amines from Aldehydes and α‐Olefins by Combined Multiphase Tandem Reactions. [Link]
-
Taylor & Francis eBooks. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]
-
YouTube. (2020, August 24). How to Prevent thermal Runaway in Li Ion Batteries 07 01 2020. [Link]
-
Green Chemistry. (2024, March 28). Aliphatic amines from waste polyolefins by tandem pyrolysis, hydroformylation, and reductive amination. [Link]
-
ResearchGate. (2020, December 8). Design Strategies of Safe Electrolytes for Preventing Thermal Runaway in Lithium Ion Batteries. [Link]
-
ResearchGate. Different amines in reductive amination with undecanal. Conditions:. [Link]
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YouTube. (2025, November 18). Preventing Thermal Runaway Propagation in Lithium Ion Battery Packs Using a Phase Change Composite. [Link]
-
PubMed Central - NIH. (2023, May 26). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]
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- 11. fauske.com [fauske.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. amarequip.com [amarequip.com]
- 18. chimia.ch [chimia.ch]
- 19. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 20. taylorfrancis.com [taylorfrancis.com]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: N,N-Dimethyl(2-thienylmethyl)amine (DMTMA) Catalyst
Welcome to the technical support center for N,N-Dimethyl(2-thienylmethyl)amine (DMTMA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the deactivation and regeneration of this versatile tertiary amine catalyst. Our goal is to provide you with the expertise and practical insights needed to ensure the optimal performance of DMTMA in your synthetic endeavors.
Introduction to DMTMA Catalysis
N,N-Dimethyl(2-thienylmethyl)amine is a tertiary amine organocatalyst. Its catalytic activity stems from the basicity of the tertiary amine nitrogen, which can act as a Brønsted or Lewis base to activate substrates. The presence of the thiophene moiety can also influence catalyst performance through non-covalent interactions with substrates or by modulating the electronic properties of the amine. Like many catalysts, DMTMA can experience a decline in activity over time due to various deactivation pathways. Understanding these mechanisms is crucial for maintaining reaction efficiency and catalyst longevity.
Troubleshooting Guide: DMTMA Catalyst Deactivation
This section addresses common problems observed during reactions catalyzed by DMTMA, their probable causes related to catalyst deactivation, and recommended solutions.
| Observed Problem | Potential Cause of Deactivation | Recommended Action(s) |
| Decreased Reaction Rate or Stalled Reaction | 1. Acidic Poisoning: The tertiary amine is neutralized by acidic impurities in the reactants or solvent, or by acidic byproducts generated during the reaction.[1] | - Purify Reactants and Solvents: Ensure all starting materials and the reaction solvent are free from acidic impurities. Methods include distillation, passing through a plug of activated alumina or basic alumina, or treatment with a suitable drying agent. - In-situ Scavenging: Add a non-nucleophilic proton sponge or an inorganic base (e.g., anhydrous K₂CO₃) to the reaction mixture to neutralize any generated acids. |
| 2. Alkylation/Acylation: The nucleophilic amine reacts with electrophilic species (e.g., alkyl halides, acyl halides) present as reactants, intermediates, or impurities, forming a catalytically inactive quaternary ammonium or amide species.[2] | - Substrate Purity: Verify the purity of your electrophilic substrates to ensure they are free from highly reactive impurities. - Reaction Conditions: Optimize reaction conditions (e.g., temperature, addition rate) to favor the desired catalytic pathway over catalyst alkylation/acylation. | |
| Formation of Unidentified Byproducts & Discoloration of the Reaction Mixture (e.g., darkening) | 1. Oxidative Degradation: The thiophene ring is susceptible to oxidation, especially in the presence of air, oxidizing agents, or certain metal contaminants. This can lead to the formation of thiophene-S-oxides or other degradation products that may be colored and catalytically inactive.[3][4] | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. - Solvent Degassing: Use degassed solvents to remove dissolved oxygen. - Avoid Oxidizing Agents: Ensure no incompatible oxidizing agents are present in the reaction mixture. |
| 2. Thermal Degradation: High reaction temperatures can lead to the decomposition of the catalyst. | - Temperature Optimization: Determine the minimum temperature required for efficient catalysis. Run the reaction at the lowest effective temperature. | |
| Low Product Yield and/or Low Selectivity | 1. Fouling: Polymeric or insoluble byproducts can coat the surface of the catalyst (if used in a heterogeneous form) or sequester it from the reaction medium, reducing the number of available active sites. | - Solubility Check: Ensure the catalyst and all intermediates remain soluble throughout the reaction. - Reaction Concentration: Adjust the concentration of reactants to minimize polymerization or precipitation of byproducts. |
| 2. Water Contamination: The presence of water can lead to hydrolysis of sensitive substrates or intermediates, or it can interact with the catalyst, affecting its activity. | - Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. The use of molecular sieves can also be beneficial. |
Experimental Protocols
Protocol 1: Catalyst Activity Test
This protocol allows for a quick assessment of the catalytic activity of a batch of DMTMA, which can be particularly useful if deactivation is suspected.
Objective: To determine the relative activity of a used or suspect batch of DMTMA catalyst compared to a fresh, high-purity standard.
Materials:
-
Fresh, high-purity DMTMA (as a standard)
-
Suspect/used DMTMA
-
A well-established, simple reaction known to be catalyzed by DMTMA (e.g., a model Michael addition or Baylis-Hillman reaction)
-
An internal standard for GC or HPLC analysis (e.g., dodecane, biphenyl)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Reactants for the chosen model reaction
Procedure:
-
Standard Reaction:
-
Set up a reaction under standard, optimized conditions using the fresh DMTMA catalyst at a known catalytic loading (e.g., 5 mol%).
-
Add the internal standard at the beginning of the reaction.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours) and analyzing them by GC or HPLC.
-
-
Test Reaction:
-
Set up an identical reaction to the standard, but use the suspect/used DMTMA at the same molar loading.
-
Ensure all other parameters (temperature, concentrations, solvent volume) are identical to the standard reaction.
-
Monitor the reaction progress in the same manner as the standard reaction.
-
-
Analysis:
-
Plot the percentage conversion versus time for both reactions.
-
A significant decrease in the reaction rate for the test reaction compared to the standard indicates catalyst deactivation.
-
Protocol 2: Regeneration of Deactivated DMTMA Catalyst
This protocol describes a general procedure for regenerating DMTMA that is suspected to be deactivated by acidic poisoning or fouling.
Objective: To remove acidic impurities and non-covalently bound fouling agents from a batch of deactivated DMTMA.
Materials:
-
Deactivated DMTMA catalyst
-
Diethyl ether or other suitable organic solvent
-
5% aqueous HCl solution
-
5% aqueous NaOH solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the deactivated DMTMA in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Acid Wash: Add an equal volume of 5% aqueous HCl solution to the separatory funnel. Shake vigorously and allow the layers to separate. The DMTMA will be protonated and move into the aqueous layer. Drain and discard the organic layer, which contains non-basic impurities.
-
Basification: To the aqueous layer in the separatory funnel, slowly add 5% aqueous NaOH solution until the solution is basic (check with pH paper, pH > 10). This will deprotonate the DMTMA, causing it to separate from the aqueous layer.
-
Extraction: Extract the free amine from the aqueous layer with three portions of fresh diethyl ether. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine to remove residual water and salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified, regenerated DMTMA.
-
Validation: Assess the activity of the regenerated catalyst using the "Catalyst Activity Test" (Protocol 1).
Note: This procedure is not suitable for deactivation caused by irreversible covalent modification (e.g., significant oxidative degradation of the thiophene ring or certain types of alkylation).
Frequently Asked Questions (FAQs)
Q1: What are the visual indicators of DMTMA catalyst deactivation?
-
A change in the physical appearance of the catalyst, such as a change in color (e.g., from a pale yellow to a dark brown or black), can indicate degradation, particularly oxidation. If the catalyst is used in a heterogeneous form, clumping or the appearance of a coating may suggest fouling.
Q2: Can the deactivated DMTMA catalyst be regenerated in situ?
-
In some cases of mild acidic poisoning, adding a stoichiometric amount of a non-nucleophilic base to the reaction mixture can restore catalytic activity. However, for more severe deactivation or fouling, it is generally more effective to recover and purify the catalyst post-reaction using the regeneration protocol.
Q3: How does the thiophene ring in DMTMA affect its stability?
-
The thiophene ring is an electron-rich heterocycle and can be susceptible to oxidation under certain conditions, which can be a pathway for catalyst deactivation.[3][4] It is advisable to handle the catalyst under an inert atmosphere and use degassed solvents, especially for reactions running at elevated temperatures or for extended periods.
Q4: Are there any common reaction components that are known to poison DMTMA?
-
Strong acids are primary poisons as they will protonate the tertiary amine, rendering it non-basic and catalytically inactive.[1] Highly electrophilic compounds, such as acid chlorides or alkyl triflates, can irreversibly react with the amine. Additionally, certain metal impurities can catalyze the oxidative degradation of the thiophene ring.
Q5: How can I prevent DMTMA deactivation?
-
The best approach is preventative. Use high-purity, anhydrous, and, if necessary, degassed reactants and solvents. Run reactions under an inert atmosphere. Optimize the reaction temperature and time to be as mild as possible. If acidic byproducts are expected, consider the use of a non-interfering base as an additive.
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process when troubleshooting DMTMA catalyst deactivation.
Caption: Troubleshooting workflow for DMTMA catalyst deactivation.
References
- Budinská, A., Schmutz, L., Schnurr, M., & Wennemers, H. (2020).
- Deelman, B. J., et al. (2011). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. Organometallics, 30(1), 92-99.
- Foti, C., et al. (2003). Allergic contact dermatitis from N,N-dimethylcyclohexylamine in a polyurethane foam.
- Hamid, M. H. S. A., et al. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(5), 1766-1774.
- Hervella, M., et al. (2006). Allergic contact dermatitis from dimethylcyclohexylamine.
- Jensen, R. K., et al. (1982). Regeneration of Amine in Catalytic Inhibition of Oxidation. The Journal of Organic Chemistry, 47(1), 25-29.
- Liang, R., et al. (2017). Cp*Ir-Catalyzed N-Methylation of Amines with Methanol. Organic Letters, 19(21), 5790-5793.
- Lutz, V., et al. (2011). On the Reactivity of Nitrogen Catalysts. Chemistry – A European Journal, 17(46), 12852-12871.
- Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted N-Alkylation of Amines. Organic Letters, 1(11), 1893-1896.
- Schutt, H. U. (1988). New Aspects of Stress Corrosion Cracking in Monoethanolamine Solutions. CORROSION, 44(9), 648-654.
- Silva, A. P., & Bordado, J. C. (2004). Amine catalysts for the urethane reaction. Journal of the Brazilian Chemical Society, 15(5), 637-645.
-
Britannica. Catalyst poison. Available at: [Link]
-
MDPI. (2023). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 13(4), 739. Available at: [Link]
-
National Institutes of Health. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Wikipedia. Catalyst poisoning. Available at: [Link]
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on N,N-Dimethyl(2-thienylmethyl)amine Synthesis
Welcome to the technical support center for the synthesis of N,N-Dimethyl(2-thienylmethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical impact of solvent choice on reaction outcomes. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established reaction mechanisms and kinetic principles.
Troubleshooting Guide: Overcoming Common Hurdles in N,N-Dimethyl(2-thienylmethyl)amine Synthesis
This section is formatted to address specific problems you may encounter during the synthesis of N,N-Dimethyl(2-thienylmethyl)amine. The solutions provided emphasize the causal relationship between solvent properties and reaction performance.
Issue 1: Slow or Incomplete Reaction in Reductive Amination of Thiophene-2-carbaldehyde
Question: "I am attempting to synthesize N,N-Dimethyl(2-thienylmethyl)amine via reductive amination of thiophene-2-carbaldehyde and dimethylamine using sodium triacetoxyborohydride. My reaction is sluggish and gives low yields. I am currently using Tetrahydrofuran (THF) as the solvent. What could be the issue and how can I improve the reaction rate?"
Answer:
Your choice of solvent is a likely contributor to the slow reaction rate. While THF is a common solvent, it may not be optimal for this specific reductive amination. The reaction proceeds in two main stages: the formation of an iminium ion from the aldehyde and amine, followed by its reduction by the hydride source. The solvent influences both steps.
Analysis of the Problem:
-
Iminium Ion Formation: This step involves the nucleophilic attack of dimethylamine on the carbonyl carbon of thiophene-2-carbaldehyde, followed by dehydration. Polar aprotic solvents can facilitate this step by solvating the charged intermediates.
-
Reduction: The hydride transfer from sodium triacetoxyborohydride to the iminium ion is the rate-determining step in many cases. The solubility and reactivity of both the iminium ion and the reducing agent are crucial.
Recommended Solutions:
-
Switch to a More Polar Aprotic Solvent: Consider switching from THF to a more polar aprotic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Studies on similar reductive aminations have shown that chlorinated solvents can significantly accelerate the reaction rate.[1] For a greener alternative, Ethyl Acetate (EtOAc) has been identified as a broadly comparable solvent to DCE for sodium triacetoxyborohydride-mediated reductive aminations.[2]
-
Consider Acetonitrile (MeCN): Acetonitrile is another polar aprotic solvent that can be effective for reductive aminations and has been used in syntheses involving the (dimethylamino)methyl-2-thienyl moiety.[3][4]
-
Avoid Protic Solvents (like Methanol or Ethanol) with Certain Reducing Agents: While alcohols are sometimes used, they can react with some borohydride reducing agents and can also lead to the formation of acetals from the starting aldehyde, a common side reaction in protic media.[5] If using a reducing agent like sodium cyanoborohydride, a protic solvent like methanol is often used, but careful control of pH is necessary.
Experimental Protocol for Solvent Screening:
To systematically determine the best solvent for your reaction, a parallel screening experiment is recommended.
-
Setup: Prepare identical reaction mixtures in separate vials, each containing thiophene-2-carbaldehyde (1 equivalent), dimethylamine (1.1 equivalents), and sodium triacetoxyborohydride (1.2 equivalents).
-
Solvent Addition: To each vial, add a different solvent (e.g., THF, DCM, EtOAc, MeCN) to achieve the same concentration (e.g., 0.2 M).
-
Monitoring: Stir all reactions at room temperature and monitor their progress by a suitable analytical method (e.g., TLC, LC-MS, or GC) at regular time intervals (e.g., 1, 2, 4, 6, and 24 hours).
-
Analysis: Compare the reaction rates and final yields to identify the optimal solvent.
Troubleshooting Workflow for Reductive Amination
Caption: Decision tree for troubleshooting slow reductive amination.
Issue 2: Formation of Quaternary Ammonium Salts and Over-alkylation in Direct Alkylation
Question: "I'm synthesizing N,N-Dimethyl(2-thienylmethyl)amine by reacting 2-thenyl chloride with dimethylamine. I'm observing the formation of a significant amount of a quaternary ammonium salt as a byproduct. My solvent is DMF. How can I suppress this side reaction?"
Answer:
The formation of quaternary ammonium salts is a common issue in the direct alkylation of amines. While DMF is a polar aprotic solvent that generally favors SN2 reactions, its high polarity can also stabilize the charged quaternary ammonium salt, potentially favoring its formation. The key to minimizing this side reaction lies in controlling the reaction conditions and, in some cases, the choice of solvent.
Analysis of the Problem:
-
Reaction Mechanism: This is a classic SN2 reaction where dimethylamine acts as the nucleophile. After the initial alkylation to form the desired tertiary amine, this product can compete with dimethylamine as a nucleophile, reacting with another molecule of 2-thenyl chloride to form the quaternary salt.
-
Solvent Role: Polar aprotic solvents like DMF, DMSO, and acetonitrile are excellent for SN2 reactions because they solvate the cation of the nucleophile salt but leave the anion (the nucleophile) relatively free and highly reactive. However, they are also very effective at dissolving and stabilizing ionic products like the quaternary ammonium salt.
Recommended Solutions:
-
Control Stoichiometry: Use a significant excess of dimethylamine relative to 2-thenyl chloride. This increases the probability of 2-thenyl chloride reacting with dimethylamine rather than the tertiary amine product.
-
Solvent Choice Re-evaluation: While polar aprotic solvents are generally preferred, a less polar solvent might disfavor the formation of the highly polar quaternary salt. Consider a solvent with a lower dielectric constant than DMF, such as THF or 2-methyl-THF. However, be aware that this may also slow down the desired reaction. A careful balance is needed.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can increase the rate of the competing over-alkylation reaction.
-
Alternative Synthetic Route: If over-alkylation remains a persistent issue, consider an alternative synthetic route that avoids the possibility of this side reaction, such as the Eschweiler-Clarke reaction or reductive amination. The Eschweiler-Clarke reaction, for example, is known to stop at the tertiary amine stage and not produce quaternary ammonium salts.[6]
Comparative Solvent Properties
| Solvent | Dielectric Constant (ε) | Type | General Impact on SN2 |
| DMF | 36.7 | Polar Aprotic | Favors |
| DMSO | 46.7 | Polar Aprotic | Strongly Favors |
| Acetonitrile | 37.5 | Polar Aprotic | Favors |
| THF | 7.6 | Polar Aprotic | Moderate |
| DCM | 9.1 | Polar Aprotic | Moderate |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between polar protic and polar aprotic solvents, and how does this impact the synthesis of N,N-Dimethyl(2-thienylmethyl)amine?
A1: The primary difference lies in their ability to act as hydrogen bond donors.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form strong hydrogen bonds with nucleophiles.[7] This "caging" of the nucleophile through solvation stabilizes it and reduces its reactivity, which is generally detrimental for SN2 reactions.
-
Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[7] They possess a dipole moment and can solvate cations, but they leave anions (nucleophiles) relatively "naked" and more reactive.[8]
For the synthesis of N,N-Dimethyl(2-thienylmethyl)amine via direct alkylation (an SN2 reaction), polar aprotic solvents are strongly preferred as they enhance the nucleophilicity of dimethylamine, leading to a faster reaction rate. For reductive amination, polar aprotic solvents are also generally favored.
Q2: I am considering the Eschweiler-Clarke reaction to synthesize N,N-Dimethyl(2-thienylmethyl)amine from 2-thienylmethylamine. What is the role of formic acid as a solvent in this reaction?
A2: In the Eschweiler-Clarke reaction, formic acid serves a dual role as both a solvent and a reagent.[9]
-
As a Reagent: Formic acid acts as the reducing agent, providing a hydride ion to reduce the iminium ion intermediate that is formed from the reaction of the amine with formaldehyde. The loss of carbon dioxide during this step makes the reaction irreversible.[6]
-
As a Solvent: Formic acid provides an acidic medium that facilitates the formation of the iminium ion intermediate. Being a polar protic solvent, it effectively solvates the ionic intermediates involved in the reaction mechanism. The reaction is typically run using an excess of both formic acid and formaldehyde.
Eschweiler-Clarke Reaction Mechanism Overview
Caption: Simplified workflow of the Eschweiler-Clarke reaction.
Q3: Can the Leuckart reaction be used, and what are the solvent considerations?
A3: Yes, the Leuckart reaction is a viable, albeit often harsh, method for this synthesis. It is a form of reductive amination that uses formamide or ammonium formate as both the nitrogen source (if starting from the aldehyde) and the reducing agent.[8][10] The reaction typically requires high temperatures (120-165 °C). In this case, formamide or ammonium formate itself often serves as the reaction medium, meaning a separate solvent is not always necessary. The high temperatures can lead to side reactions and purification challenges.
Q4: How does solvent polarity affect the stability of the starting materials and the final product?
References
-
PrepChem. Synthesis of N-[2-[[5-(dimethylamino)methyl-2-thienyl]methyl]thioethyl]-N-cyclooctyl-2-nitro-1,1-ethenediamine. Available from: [Link]
-
Green Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available from: [Link]
-
ResearchGate. Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Available from: [Link]
-
Wikipedia. Leuckart reaction. Available from: [Link]
-
Grokipedia. Eschweiler–Clarke reaction. Available from: [Link]
-
Organic Reactions. THE LEUCKART REACTION. Available from: [Link]
-
Sciencemadness Wiki. Leuckart reaction. Available from: [Link]
-
Wikipedia. Eschweiler–Clarke reaction. Available from: [Link]
-
ResearchGate. Could anybody tell me what king of solvents can be used for reductive Amination apart from DCM, DCE, Methanol and Toluene. Available from: [Link]
-
Wordpress. Specific solvent issues with Reductive Amination/Alkylation. Available from: [Link]
-
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available from: [Link]
-
MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. Available from: [Link]
-
Reddit. Help with reductive ammination. Available from: [Link]
-
J&K Scientific LLC. Eschweiler-Clarke Reaction. Available from: [Link]
-
NROChemistry. Eschweiler-Clarke Reaction. Available from: [Link]
-
ResearchGate. A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
"preventing oxidation of N,N-Dimethyl(2-thienylmethyl)amine during storage"
Technical Support Center: N,N-Dimethyl(2-thienylmethyl)amine
Introduction: Understanding the Instability of N,N-Dimethyl(2-thienylmethyl)amine
N,N-Dimethyl(2-thienylmethyl)amine is a valuable intermediate in pharmaceutical and materials science research. However, its chemical structure, containing both a tertiary amine and a thiophene ring, renders it susceptible to oxidative degradation during storage. This guide provides a comprehensive overview of the underlying chemical principles, preventative measures, and troubleshooting protocols to ensure the long-term stability and integrity of your samples.
The two primary sites vulnerable to oxidation are the nitrogen atom of the tertiary amine and the sulfur atom within the thiophene ring. Atmospheric oxygen, often catalyzed by light or trace metal impurities, can lead to the formation of N-oxides and sulfoxides, respectively. These impurities can compromise experimental outcomes by reducing reaction yields, altering biological activity, and complicating purification processes.
Frequently Asked Questions (FAQs)
Q1: My previously colorless N,N-Dimethyl(2-thienylmethyl)amine has turned yellow/brown. What happened?
A: A yellow or brown discoloration is the most common visual indicator of oxidative degradation.[1] Amines are particularly prone to air oxidation, a process that can be accelerated by light exposure.[1] The color change arises from the formation of oxidized species like N-oxides and other conjugated byproducts.
Q2: What are the primary degradation products I should be concerned about?
A: The main degradation products result from oxidation at the molecule's two most reactive sites:
-
N-Oxidation: The lone pair of electrons on the tertiary amine's nitrogen atom can be oxidized to form N,N-Dimethyl(2-thienylmethyl)amine N-oxide.
-
S-Oxidation: The sulfur atom in the thiophene ring can be oxidized to thiophene S-oxide, which can be further oxidized to a sulfone.[2]
The diagram below illustrates these primary oxidative pathways.
Caption: Primary oxidative degradation pathways for the molecule.
Q3: How critical is the storage temperature for this compound?
A: Temperature is a significant factor. While the compound may be stable at room temperature for short periods, long-term storage should be at reduced temperatures (2-8°C is recommended, with -20°C being optimal for extended periods). Lower temperatures decrease the kinetic rate of oxidation reactions.[3] General safety guidelines for amines recommend storage in a cool, well-ventilated area.[4]
Q4: Besides oxygen, are there other atmospheric factors I should control?
A: Yes, moisture is another critical factor. Many amines are hygroscopic, meaning they readily absorb water from the air.[3] This moisture can facilitate hydrolytic decomposition or participate in oxidative pathways. Therefore, storing the compound in a dry environment is imperative.
Troubleshooting Guide: Addressing Common Stability Issues
This section provides solutions for issues that may arise from improper storage or handling.
| Problem Encountered | Probable Cause | Recommended Action & Troubleshooting Steps |
| Discoloration (Yellowing) | Oxidation. [1] Formation of colored N-oxide and other degradation byproducts. | 1. Confirm Purity: Analyze a small sample via NMR or LC-MS to identify and quantify impurities. 2. Repurification: If discoloration is minor, the amine can be repurified. For liquids, distillation under reduced pressure and an inert atmosphere is effective.[1] 3. Prevention: Immediately implement the Best Practice Storage Protocol (see below) for the purified material. |
| Low or Inconsistent Reaction Yields | Reagent Degradation. The starting material has partially decomposed, reducing the concentration of the active amine.[1] | 1. Verify Integrity: Before use, run a quick purity check (e.g., TLC or ¹H NMR). Compare against the reference spectrum of a pure sample. 2. Use Fresh Sample: If degradation is suspected, use a fresh, unopened sample or a recently purified lot. 3. Re-evaluate Handling: Ensure all reaction setup and reagent transfers are performed under a strictly inert atmosphere. |
| Appearance of Unexpected Peaks in Analytical Data (NMR, LC-MS) | Formation of Degradation Products. New signals correspond to oxidized species (N-oxides, S-oxides) or other byproducts. | 1. Identify Impurities: Use LC-MS to get the mass of the impurity peaks to help identify their structures.[5] 2. Quantify Degradation: Use ¹H NMR with an internal standard to determine the percentage of the active compound remaining. 3. Review Storage History: Correlate the level of degradation with the storage conditions and duration to optimize future storage protocols. |
Best Practice Protocols for Storage and Handling
Adherence to these protocols is the most effective way to prevent oxidation and ensure the long-term integrity of N,N-Dimethyl(2-thienylmethyl)amine.
Protocol 1: Optimal Long-Term Storage Conditions
| Parameter | Recommendation | Rationale & Scientific Principle |
| Atmosphere | Inert Gas Blanket (Argon or Nitrogen) | Displaces atmospheric oxygen, the primary oxidizing agent. Argon is denser than air, making it slightly more effective for blanketing than nitrogen.[6] |
| Temperature | -20°C in a non-frost-free freezer | Significantly slows the rate of chemical degradation.[3] Non-frost-free freezers avoid temperature cycles that can compromise container seals. |
| Light | Amber Glass Vial or Protect from Light | UV light can provide the activation energy needed to initiate and propagate free-radical oxidation reactions.[1] |
| Container | Tightly Sealed Glass Vial with PTFE-lined Cap | Prevents ingress of oxygen and moisture.[3] PTFE is a highly inert liner material that prevents contamination. |
| Moisture | Store in a Desiccated Environment | Amines can be hygroscopic; preventing moisture absorption is crucial for stability.[3] Place vials inside a desiccator cabinet or a sealed bag with desiccant packs. |
Protocol 2: Step-by-Step Workflow for Handling and Aliquoting
This workflow minimizes exposure to air and moisture when accessing the compound.
Caption: Recommended workflow for handling air-sensitive amines.
Protocol 3: The Use of Antioxidants (for Bulk Storage)
For bulk quantities (>50g) intended for storage over several years, the addition of a minimal amount of an antioxidant can provide extra protection.
-
Recommended Antioxidant: Butylated hydroxytoluene (BHT) is a hindered phenolic antioxidant that acts as a radical scavenger.[7]
-
Procedure:
-
Prepare a stock solution of BHT in a dry, inert solvent (e.g., anhydrous acetonitrile).
-
Add the BHT solution to the N,N-Dimethyl(2-thienylmethyl)amine to achieve a final concentration of 50-100 ppm.
-
Thoroughly mix under an inert atmosphere.
-
Store as per Protocol 1.
-
Note: Always verify that the chosen antioxidant will not interfere with downstream applications.
Verification of Compound Integrity
Regularly verifying the purity of your stored compound is a cornerstone of good laboratory practice.
| Analytical Technique | Observable Change Indicating Oxidation | Interpretation |
| ¹H NMR Spectroscopy | Appearance of new, often broad, signals. Downfield shifts of protons adjacent to the nitrogen or on the thiophene ring. | N-oxidation can cause significant shifts in the N-methyl and methylene proton signals. S-oxidation alters the electronic environment of the thiophene ring protons. |
| LC-MS | Appearance of new peaks in the chromatogram with corresponding masses. | A mass increase of +16 amu suggests the formation of a mono-oxidized product (N-oxide or S-oxide). A +32 amu increase could indicate an S-dioxide or a di-oxidized species.[5] |
| Gas Chromatography (GC) | Peak tailing or the appearance of new, less volatile impurity peaks. | Oxidized products are generally less volatile and more polar, which can lead to poor peak shape or their appearance at higher retention times. |
| FTIR Spectroscopy | Emergence of new bands in the 1200-1300 cm⁻¹ (N-O stretch) or 1000-1100 cm⁻¹ (S=O stretch) regions. | These vibrational frequencies are characteristic of N-oxide and sulfoxide functional groups, respectively. |
References
- Radiolytic degradation of thiophene: Performance, pathway and toxicity evalu
- Amine Storage Conditions: Essential Guidelines for Safety.
- Amine Antioxidants. Vanderbilt Chemicals, LLC.
- Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation.
- Aromatic Amines Antioxidants. Performance Additives.
- Method Development for the Elucidation of Amine Oxidation Products in the Aqueous Phase. White Rose University Consortium.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Antioxidant action mechanisms of hindered amine stabilisers.
- What are the Health and Safety Guidelines for Using Amines?
- SAFETY DATA SHEET - N,N-Dimethylmyristylamine. Sigma-Aldrich.
- Analytical methods used to quantify amine oxidation.
- Inhibition of amine oxidation.
- Degradation of substituted thiophenes by bacteria isolated
- Thiophene - Oxid
- SAFETY DATA SHEET - N,N-Dimethylethylenediamine. Fisher Scientific.
- Amine Antioxidant 445 & 5057 Supply. Linchemical.
- Technical Support Center: Troubleshooting Air-Sensitive Amine Compounds. Benchchem.
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki.
- SAFETY DATA SHEET - N,N-Dimethylethylamine. Fisher Scientific.
- SAFETY DATA SHEET - N,N-Dimethylethylamine solution. Sigma-Aldrich.
- Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.
- SAFETY DATA SHEET - N,N-Diethylmethylamine. TCI Chemicals.
- Chemical analysis in amine system oper
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- 7. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide for Synthetic Chemists: N,N-Dimethyl(2-thienylmethyl)amine vs. Triethylamine as a Base in Organic Reactions
In the landscape of organic synthesis, the selection of an appropriate base is a critical decision that can dictate the success, efficiency, and selectivity of a reaction. While workhorse amines like Triethylamine (TEA) are ubiquitous, the expanding toolkit of synthetic chemistry demands a nuanced understanding of alternative structures. This guide provides an in-depth comparison between the well-established tertiary amine, Triethylamine, and the less common, functionalized amine, N,N-Dimethyl(2-thienylmethyl)amine. We will dissect their fundamental properties, explore the mechanistic implications of their structural differences, and provide practical guidance for their application in research, development, and process chemistry.
Head-to-Head Physicochemical Properties
A foundational understanding of a reagent's physical and chemical properties is paramount. The table below summarizes the key characteristics of Triethylamine and N,N-Dimethyl(2-thienylmethyl)amine, highlighting the immediate distinctions that influence their roles in a reaction flask.
| Property | Triethylamine (TEA) | N,N-Dimethyl(2-thienylmethyl)amine |
| Structure | N(CH₂CH₃)₃ | (C₄H₃S)CH₂N(CH₃)₂ |
| Molecular Weight | 101.19 g/mol | 141.23 g/mol |
| pKa of Conjugate Acid | ~10.75 (in H₂O)[1][2][3] | ~9.20 (Predicted)[4] |
| Boiling Point | 88.6 to 89.8 °C[1] | 75-80 °C (at 4 Torr)[4] |
| Appearance | Colorless liquid[1][5] | Light yellow to brown liquid[4] |
| Odor | Strong, fishy, ammoniacal[1][5] | Amine-like |
| Solubility | Soluble in water and miscible with most organic solvents.[1] | Soluble in common organic solvents. |
The most striking difference lies in their basicity. With a pKa of its conjugate acid around 10.75, Triethylamine is a significantly stronger base than N,N-Dimethyl(2-thienylmethyl)amine, whose conjugate acid pKa is predicted to be approximately 9.20.[1][4] This difference of over 1.5 pKa units translates to a ~30-fold difference in base strength, a critical factor in many proton-transfer-dependent reaction mechanisms.
Structural and Mechanistic Dissection
Beyond simple pKa values, the steric and electronic profiles of these amines dictate their behavior and suitability for specific transformations.
Diagram: Structural Comparison
Caption: Molecular structures of TEA and N,N-Dimethyl(2-thienylmethyl)amine.
Basicity: Inductive Effects vs. Aromaticity
Triethylamine's relatively high basicity is a direct result of the positive inductive effect (+I) of its three electron-donating ethyl groups.[6] These groups push electron density onto the central nitrogen atom, stabilizing the positive charge that forms upon protonation and making the lone pair more available for proton abstraction.
In contrast, N,N-Dimethyl(2-thienylmethyl)amine has two methyl groups, which are also electron-donating, but the thienylmethyl group has a more complex electronic influence. The thiophene ring is an aromatic system, and while the methylene (-CH₂-) spacer insulates the nitrogen from direct resonance effects, the overall electron-donating character is less pronounced than a third alkyl group. This leads to the lower intrinsic basicity.
Steric Hindrance and Nucleophilicity
A critical aspect of tertiary amine bases is their ability to act as a Brønsted base (proton acceptor) without acting as a nucleophile, which can lead to unwanted side reactions.
-
Triethylamine is widely regarded as a "non-nucleophilic" base.[7] The three ethyl groups form a propeller-like shield over the nitrogen's lone pair, sterically hindering it from attacking electrophilic carbon centers. This makes TEA an excellent choice for reactions where an acid scavenger is needed, such as in acylations or silyl ether protections.[1][8]
-
N,N-Dimethyl(2-thienylmethyl)amine presents a different steric profile. The two methyl groups are significantly smaller than ethyl groups, offering a more accessible path to the nitrogen atom. While the thienylmethyl group is larger, the overall steric congestion around the nitrogen is likely less than in TEA. This reduced steric hindrance means it may exhibit greater nucleophilic character, a factor that must be considered as it could lead to undesired alkylation or addition side products in certain contexts.
Performance in Key Organic Reactions
The choice between these two bases is ultimately a practical one, driven by the specific demands of the reaction.
Diagram: General Role of a Tertiary Amine Base in Acylation
Caption: Workflow of a tertiary amine as an acid scavenger in esterification.
Triethylamine is the base of choice for:
-
Standard Acylations and Sulfonations: It efficiently neutralizes the HCl or H₂SO₄ byproducts, driving the reaction to completion.[1][9]
-
Protecting Group Chemistry: Commonly used in the formation of silyl ethers (e.g., TBDMS ethers), where it scavenges the acid generated.[8]
-
Elimination Reactions (E2): As a moderately hindered, strong base, it is effective for dehydrohalogenation reactions to form alkenes.[3]
-
Swern Oxidations: Functions as the base to deprotonate the intermediate sulfonium salt.[1]
N,N-Dimethyl(2-thienylmethyl)amine could be considered when:
-
Milder Conditions are Required: Its lower basicity may be advantageous in reactions with base-sensitive functional groups, preventing side reactions like epimerization or decomposition.
-
Metal Catalysis is Involved: The sulfur atom in the thiophene ring can act as a Lewis basic site, potentially coordinating to transition metal catalysts. This could be beneficial, for example, by modifying a catalyst's reactivity or solubility, or detrimental by acting as a catalyst poison. This property is absent in TEA.
-
A Specific Solubility Profile is Needed: The aromatic thienyl group imparts different solubility characteristics compared to the purely aliphatic TEA, which could be useful for reaction medium or workup optimization.
Experimental Protocol: A Comparative Acylation
To illustrate the practical application, we present a representative protocol for the acylation of benzyl alcohol. This self-validating methodology explains the rationale behind each step.
Objective: Synthesize Benzyl Acetate from Benzyl Alcohol and Acetyl Chloride.
Materials:
-
Benzyl Alcohol (1.0 equiv)
-
Acetyl Chloride (1.1 equiv)
-
Base: Triethylamine OR N,N-Dimethyl(2-thienylmethyl)amine (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (Saturated NaCl solution)
-
Anhydrous MgSO₄
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add Benzyl Alcohol (1.0 equiv) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Rationale: Anhydrous conditions prevent hydrolysis of the reactive acetyl chloride. The inert atmosphere prevents side reactions with air/moisture. Cooling mitigates the exothermic nature of the reaction.
-
-
Addition of Base: Add the selected base (Triethylamine or N,N-Dimethyl(2-thienylmethyl)amine, 1.2 equiv) to the stirred solution.
-
Rationale: The base is present to immediately neutralize the HCl byproduct that will be formed.
-
-
Addition of Acyl Chloride: Add Acetyl Chloride (1.1 equiv) dropwise to the reaction mixture over 5-10 minutes. A white precipitate (the amine hydrochloride salt) will form.
-
Rationale: Dropwise addition controls the reaction rate and temperature. The slight excess of acetyl chloride ensures full conversion of the alcohol.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: TLC allows for the visualization of the consumption of the starting material (benzyl alcohol) and the formation of the product.
-
-
Aqueous Workup: a. Quench the reaction by adding 1M HCl solution and transfer to a separatory funnel. Shake and separate the layers.
-
Rationale: The acid wash protonates and dissolves the excess amine base and its salt into the aqueous layer, removing it from the organic product. b. Wash the organic layer with saturated NaHCO₃ solution.
-
Rationale: This basic wash neutralizes any remaining acidic species, including residual HCl or acetyl chloride. c. Wash the organic layer with brine.
-
Rationale: The brine wash removes bulk water from the organic layer before the final drying step.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude benzyl acetate.
-
Rationale: Removal of all water is crucial before solvent evaporation. The product can be further purified by distillation or column chromatography if necessary.
-
Expected Observations: Given its higher basicity, the reaction with Triethylamine is expected to proceed rapidly. The reaction with N,N-Dimethyl(2-thienylmethyl)amine should also proceed to completion, but may require a slightly longer reaction time due to its lower basicity. The key comparison would be in the product purity profile; the potentially higher nucleophilicity of the thienyl-amine could, in theory, lead to minor side products if other electrophilic sites are present on the substrate.
Conclusion and Recommendations: Choosing the Right Tool
The decision between Triethylamine and N,N-Dimethyl(2-thienylmethyl)amine is a classic example of balancing reactivity, selectivity, and functionality.
Diagram: Base Selection Flowchart
Caption: A decision guide for selecting between the two amine bases.
-
Choose Triethylamine (TEA) when a strong, reliable, and sterically hindered non-nucleophilic base is required for standard transformations. Its extensive history, low cost, and predictable performance make it the default choice for acid scavenging in a vast array of reactions.
-
Consider N,N-Dimethyl(2-thienylmethyl)amine for more specialized applications where its unique properties can be leveraged. Its milder basicity is an asset for sensitive substrates, and the presence of the thienyl group opens possibilities in metallo-catalyzed reactions that are unavailable with simple alkylamines. However, researchers must remain vigilant to its potentially higher nucleophilicity compared to TEA.
Ultimately, this guide serves as a framework for rational decision-making. The optimal base is not universally superior but is the one whose specific properties are best matched to the intricate electronic and steric demands of the chemical transformation at hand.
References
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Triethylamine - Wikipedia. Wikipedia. [Link]
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Triethylamine | (C2H5)3N | CID 8471 - PubChem. National Institutes of Health. [Link]
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Triethylamine: Versatile Catalyst in Chemistry. Patsnap. [Link]
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Understanding the volatile nature and strong basicity of triethylamine in organic synthesis. Medium. [Link]
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Triethylamine (CAS 121-44-8): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]
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triethylamine - Wikidata. Wikidata. [Link]
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Heats of mixing of trialkylamines: disorder and steric hindrance contributions. ScienceDirect. [Link]
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Triethylamine: Understanding Its Impact on Chemical Reactions. A&C Chemicals. [Link]
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N,N-DIMETHYL-N'-THIOPHEN-2-YLMETHYL-ETHANE-1,2-DIAMINE - ChemBK. ChemBK. [Link]
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2-pyridyl-N'-(2-thienylmethyl)ethylenediamine 2-hydroxy-1,2,3-propanetricarboxylate - PubChem. National Institutes of Health. [Link]
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A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]
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Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. National Institutes of Health. [Link]
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Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. ResearchGate. [Link]
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The effect of steric hindrance in amines, and sterically destabilized twisted amides... ResearchGate. [Link]
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pKa values bases - Chair of Analytical Chemistry. University of Tartu. [Link]
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Steric Hindrance Underestimated: It´s a Long, Long Way to Tri-tert-alkylamines | Request PDF. ResearchGate. [Link]
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Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. J. Mater. Environ. Sci. [Link]
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Recent Advances in Organic Synthesis Based on N,N-Dimethyl Enaminones. ResearchGate. [Link]
-
N,N-Dimethylethylamine - Wikipedia. Wikipedia. [Link]
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Which is more basic N, N-diethylethanamine or N-ethylethanamine? Quora. [Link]
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Bordwell pKa Table. Organic Chemistry Data. [Link]
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pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
(PDF) Triethylamine: An efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. ResearchGate. [Link]
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24.6: Synthesis of Amines - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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22.3 Synthesis of Amines | Organic Chemistry. YouTube. [Link]
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24.6 Synthesis of Amines - Organic Chemistry | OpenStax. OpenStax. [Link]
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A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. ResearchGate. [Link]
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"comparing the catalytic efficiency of N,N-Dimethyl(2-thienylmethyl)amine with other thiophene-based ligands"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The heart of these catalytic systems lies in the choice of ligand, which dictates the catalyst's stability, activity, and selectivity. Thiophene-based ligands have emerged as a versatile class of molecules in this regard, owing to the unique electronic properties of the thiophene ring and the potential for diverse functionalization.
This guide provides an in-depth comparison of the catalytic efficiency of N,N-Dimethyl(2-thienylmethyl)amine with other prominent classes of thiophene-based ligands. As a Senior Application Scientist, the following analysis is grounded in both theoretical principles and a synthesis of available experimental data, offering insights into the causal relationships between ligand structure and catalytic performance.
The Role of the Thiophene Moiety in Ligand Design
The thiophene ring, a sulfur-containing aromatic heterocycle, imparts several key features to a ligand that can influence catalytic activity. The sulfur atom can act as a soft donor, potentially coordinating to the metal center and influencing the electronic environment of the catalyst. Furthermore, the π-rich nature of the thiophene ring can engage in electronic interactions that stabilize catalytic intermediates. The C-H bonds of the thiophene ring also present opportunities for direct functionalization, allowing for the synthesis of a diverse array of ligand architectures.
N,N-Dimethyl(2-thienylmethyl)amine: A Simple Yet Potentially Effective Ligand
N,N-Dimethyl(2-thienylmethyl)amine represents a class of simple, monodentate ligands where a dimethylamino group is tethered to a thiophene ring via a methylene bridge. The nitrogen atom of the dimethylamino group serves as the primary coordinating atom to the palladium center.
Synthesis of N,N-Dimethyl(2-thienylmethyl)amine
A common and efficient method for the synthesis of N,N-Dimethyl(2-thienylmethyl)amine is the reductive amination of thiophene-2-carboxaldehyde with dimethylamine. This reaction typically proceeds in the presence of a reducing agent such as sodium triacetoxyborohydride or through catalytic hydrogenation.
Figure 1: General workflow for the synthesis of N,N-Dimethyl(2-thienylmethyl)amine via reductive amination.
Anticipated Catalytic Performance
In these studies, yields of up to 90% have been achieved, suggesting that the (thienylmethyl)amine scaffold can effectively support a palladium catalyst.[1] The nitrogen atom likely acts as a sigma-donor to the palladium center, facilitating the catalytic cycle. However, as a simple monodentate amine ligand, it may offer limited steric bulk, which could be a disadvantage in reactions requiring the coupling of sterically hindered substrates.
Comparative Analysis with Other Thiophene-Based Ligands
To contextualize the potential efficiency of N,N-Dimethyl(2-thienylmethyl)amine, we will compare it with other classes of thiophene-based ligands for which more extensive catalytic data is available.
Thiophene-Based Phosphine Ligands
Phosphine ligands are a cornerstone of cross-coupling catalysis due to their strong σ-donating and tunable π-accepting properties.[2] The incorporation of a thiophene moiety into a phosphine ligand can further modulate its electronic and steric characteristics.
A notable example is a bulky phosphine ligand featuring thienyl groups on the phosphorus core, designated as L1 in a study on Suzuki-Miyaura polymerizations.[3][4] This ligand, when combined with a Pd(0) source, demonstrated high efficiency in the synthesis of thiophene-containing conjugated polymers.[3][4]
Key Performance Indicators for a Thiophene-Phosphine Ligand (L1) in Suzuki-Miyaura Coupling: [3][4]
| Catalyst System | Substrates | Catalyst Loading (mol%) | Time (min) | Yield (%) | Turnover Frequency (TOF) (h⁻¹) |
| Pd₂(dba)₃ / L1 | 2,5-thiophenediboronic ester + ortho-substituted bromobenzene | 0.1 | 30 | 90 | 900 |
| Pd(PPh₃)₄ | 2,5-thiophenediboronic ester + ortho-substituted bromobenzene | 0.1 | 120 | 18 | 4.5 |
As the data indicates, the specialized thiophene-based phosphine ligand significantly outperforms the more conventional Pd(PPh₃)₄ catalyst system, achieving a much higher yield in a shorter reaction time, resulting in a dramatically higher turnover frequency.[3][4] This is attributed to the enhanced electron density and steric bulk provided by the ligand, which accelerates the rate-limiting oxidative addition step of the catalytic cycle.[4]
Figure 2: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Thiophene-Based N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have gained prominence as ligands in catalysis due to their strong σ-donating ability, which often surpasses that of phosphines.[5] This strong donation forms a robust M-C bond, leading to highly stable and active catalysts. Incorporating a thiophene "wingtip" onto the NHC scaffold can further influence the catalyst's properties.
While specific, direct comparative data for a thiophene-winged NHC in a directly analogous reaction is not available, the literature on Pd-NHC catalysis in the arylation of heterocycles provides a strong basis for their high potential. Pd-NHC complexes have been shown to be highly effective in the direct C-H arylation of a wide range of azoles, including thiazoles, with catalyst loadings as low as 0.05-0.5 mol%.[6] These reactions often proceed in good to excellent yields under aerobic conditions, highlighting the robustness of these catalysts.[6] It is reasonable to expect that a well-designed thiophene-containing NHC ligand would exhibit similar high efficiency, likely surpassing that of simple amine ligands like N,N-Dimethyl(2-thienylmethyl)amine due to the stronger Pd-C bond and greater steric tunability.
Bidentate Thiophene-Based Schiff Base Ligands
Schiff base ligands, formed from the condensation of an amine and a carbonyl compound, offer a modular approach to ligand design. Bidentate Schiff base ligands incorporating a thiophene moiety can form stable chelate complexes with palladium.
Studies on palladium-Schiff base complexes have demonstrated their catalytic activity in Heck coupling reactions.[7] The chelation effect of a bidentate ligand generally leads to a more stable catalytic species compared to a monodentate ligand. This increased stability can translate to higher turnover numbers and improved catalyst longevity, although sometimes at the cost of initial reaction rates. A bidentate thiophene Schiff base ligand would likely offer greater stability and potentially higher overall efficiency than the monodentate N,N-Dimethyl(2-thienylmethyl)amine, particularly in reactions run at elevated temperatures or for extended periods.
Experimental Protocols
To facilitate further research and direct comparison, the following are representative, detailed experimental protocols for the Suzuki-Miyaura and Heck cross-coupling reactions.
General Protocol for a Comparative Suzuki-Miyaura Coupling Experiment
This protocol is designed for the comparison of different ligands in the coupling of an aryl bromide with an arylboronic acid.
Figure 3: Workflow for a comparative Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology:
-
To a dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
The tube is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon) by evacuating and backfilling three times.
-
Degassed solvent (e.g., a 4:1 mixture of toluene and water, 5 mL) is added via syringe.
-
The palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the respective ligand (0.02 mmol, 2 mol%) are added.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for a set period.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
General Protocol for a Comparative Heck Coupling Experiment
This protocol is suitable for comparing ligand performance in the coupling of an aryl halide with an alkene.
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium source (e.g., Pd(OAc)₂, 1 mol%), the ligand to be tested (e.g., 2 mol%), the aryl halide (1.0 mmol), and a magnetic stir bar.
-
The vessel is sealed and removed from the glovebox.
-
The alkene (1.2 mmol), a suitable base (e.g., triethylamine, 1.5 mmol), and a degassed solvent (e.g., DMF or NMP, 5 mL) are added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 120 °C) and stirred vigorously.
-
The reaction is monitored by GC-MS for the formation of the product and consumption of the starting materials.
-
After the reaction is complete, it is cooled to room temperature, diluted with water, and extracted with an appropriate solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to isolate the desired coupled product.
Conclusion and Future Outlook
The comparative analysis of N,N-Dimethyl(2-thienylmethyl)amine with other thiophene-based ligands reveals a clear structure-activity relationship. While simple amine ligands can facilitate cross-coupling reactions, their efficiency is generally expected to be lower than that of more sophisticated ligand architectures.
-
N,N-Dimethyl(2-thienylmethyl)amine and its analogues are easily accessible and can serve as effective, low-cost ligands for certain applications, particularly when sterically undemanding substrates are involved.
-
Thiophene-based phosphine ligands , especially those with significant steric bulk and electron-donating properties, offer superior catalytic activity in terms of reaction rates and turnover frequencies. They are particularly well-suited for challenging couplings and polymerizations.
-
Thiophene-based NHC ligands represent a highly promising class of ligands that combine the strong σ-donating character of NHCs with the unique electronic properties of the thiophene moiety. They are expected to form highly stable and active catalysts.
-
Bidentate thiophene Schiff base ligands provide a balance of activity and stability due to the chelation effect, making them attractive for applications where catalyst longevity is a key concern.
For researchers and professionals in drug development, the choice of ligand will ultimately depend on the specific requirements of the synthesis, including cost, substrate scope, and desired catalyst performance. While a simple ligand like N,N-Dimethyl(2-thienylmethyl)amine may be sufficient for some transformations, the use of more advanced phosphine or NHC-based thiophene ligands will likely be necessary to achieve high efficiency in more demanding applications. Further research involving the direct, side-by-side comparison of these ligands under identical conditions is warranted to provide a more definitive ranking of their catalytic prowess.
References
- [Link to a general patent on N,N-dimethylacetamide synthesis, for context on rel
-
An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers in Chemistry, 2021. [Link]
-
A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 2005. [Link]
-
N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. Chemical Reviews, 2017. [Link]
-
N-Heterocyclic carbenes as privileged ligands for nickel-catalysed alkene functionalisation. Chemical Society Reviews, 2023. [Link]
-
Palladium-Catalysed Direct 5-Arylation of Furfurylamine or 2-(Aminoalkyl)thiophene Derivatives. European Journal of Organic Chemistry, 2011. [Link]
- [Link to a paper on Palladium-catalyzed asymmetric arylation, for context on advanced ligand design]
- [Link to a paper on the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, for context on thiophene chemistry]
-
Designing Pd–N-Heterocyclic Carbene Complexes for High Reactivity and Selectivity for Cross-Coupling Applications. Accounts of Chemical Research, 2017. [Link]
-
An insight into the catalytic activity of palladium Schiff-base complexes towards the Heck coupling reaction: routes via encapsulation in zeolite-Y. Dalton Transactions, 2015. [Link]
-
An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers in Chemistry, 2021. [Link]
-
An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry, 2024. [Link]
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The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research, 2022. [Link]
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Heck Reaction - Chemistry LibreTexts. [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 2021. [Link]
- [Link to a patent on thiophene compound prepar
-
N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. Chemical Society Reviews, 2011. [Link]
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N,N-Dimethyl-1-(thiophen-2-yl)methanamine. PubChem. [Link]
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Thiophene-2-carbaldehyde azine. Acta Crystallographica Section E, 2013. [Link]
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A Comparative Guide to the Validation of N,N-Dimethyl(2-thienylmethyl)amine Purity by HPLC and GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of safe and effective therapeutics. N,N-Dimethyl(2-thienylmethyl)amine, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity must be rigorously assessed to control for process-related impurities and degradation products. This guide provides an in-depth comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of N,N-Dimethyl(2-thienylmethyl)amine purity. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to guide you in selecting the most appropriate methodology for your needs.
The validation of an analytical procedure is intended to demonstrate its suitability for the intended purpose.[1] This guide is structured to not only present the "how" but also the "why," grounding our protocols in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) guidelines.[2][3]
Physicochemical Properties and Analytical Challenges
N,N-Dimethyl(2-thienylmethyl)amine is a tertiary amine containing a thiophene moiety.[4] Its structure presents specific analytical challenges. The basic nature of the amine can lead to peak tailing in chromatography due to interactions with acidic silanol groups on column stationary phases.[5] Furthermore, its volatility and thermal stability are key considerations when choosing between HPLC and GC. While GC is a powerful technique for volatile and semi-volatile compounds, the thermal lability of some amines can be a concern.[6] HPLC, on the other hand, is well-suited for a wide range of compounds, but direct analysis of amines with low UV absorbance can be challenging, often necessitating derivatization.[7]
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a mainstay in pharmaceutical analysis due to its versatility and wide applicability.[8] For N,N-Dimethyl(2-thienylmethyl)amine, a reversed-phase HPLC method with UV detection is a logical starting point, given the UV-absorbing properties of the thiophene ring.
The Rationale Behind Method Development
Our proposed HPLC method is designed to provide robust and reliable purity data. The choice of a C18 column is based on its wide availability and suitability for retaining moderately polar compounds like our target analyte. A buffered mobile phase is crucial to control the ionization state of the tertiary amine, ensuring consistent retention times and symmetrical peak shapes. An acidic pH (around 2.5-3.5) will ensure the amine is protonated, minimizing interactions with residual silanols on the stationary phase.[9] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
Experimental Protocol: HPLC-UV
Objective: To determine the purity of N,N-Dimethyl(2-thienylmethyl)amine and quantify potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 235 nm (based on the typical absorbance of thiophene derivatives)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of N,N-Dimethyl(2-thienylmethyl)amine in a 50:50 mixture of Mobile Phase A and B.
Validation Parameters and Expected Outcomes
The method should be validated in accordance with ICH Q2(R2) guidelines.[2]
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze a placebo (synthesis starting materials and reagents without the final product) and a spiked sample containing known potential impurities. | The peak for N,N-Dimethyl(2-thienylmethyl)amine should be well-resolved from any impurities and placebo components. |
| Linearity | Analyze a series of at least five concentrations of the analyte. | Correlation coefficient (r²) > 0.99. |
| Accuracy | Perform recovery studies by spiking a placebo with known concentrations of the analyte. | Recovery should be within 98.0% to 102.0%. |
| Precision | Analyze six replicate samples at the target concentration (repeatability) and on different days with different analysts (intermediate precision). | Relative Standard Deviation (RSD) < 2%. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (typically 10:1) or from the linearity curve. | The LOQ should be at or below the reporting threshold for impurities. |
Gas Chromatography-Mass Spectrometry (GC-MS): Orthogonal Confirmation
GC-MS offers a powerful alternative and complementary technique for purity analysis, especially for identifying and quantifying volatile and semi-volatile impurities.[10] The high sensitivity and specificity of mass spectrometry make it ideal for impurity profiling.[11]
The Rationale Behind Method Development
The direct analysis of amines by GC can be challenging due to their polarity and potential for adsorption onto the column, leading to poor peak shape.[5] Therefore, a column specifically designed for amine analysis, such as a low-bleed capillary column with a base-deactivated stationary phase, is recommended. The use of a temperature gradient allows for the separation of compounds with a range of volatilities. Mass spectrometry detection provides definitive identification of the analyte and any impurities based on their mass spectra and fragmentation patterns.[12]
Experimental Protocol: GC-MS
Objective: To identify and quantify volatile impurities and confirm the identity of N,N-Dimethyl(2-thienylmethyl)amine.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Split (20:1)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Scan Range: 40-450 amu
-
Sample Preparation: Dissolve 1 mg/mL of N,N-Dimethyl(2-thienylmethyl)amine in methanol or dichloromethane.
Validation Parameters and Expected Outcomes
Similar to HPLC, the GC-MS method should be validated for its intended purpose.
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze a placebo and a spiked sample. Confirm peak identity by comparing mass spectra with a reference library or standard. | The analyte peak is chromatographically resolved and its mass spectrum is unique from other components. |
| Linearity | Analyze a series of at least five concentrations. | Correlation coefficient (r²) > 0.99. |
| Accuracy | Perform recovery studies. | Recovery within 95.0% to 105.0%. |
| Precision | Analyze replicate samples. | RSD < 5%. |
| Limit of Detection (LOD) & LOQ | Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). | Sufficiently low to detect and quantify relevant impurities. |
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Analyte Suitability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. |
| Detection | UV absorbance, providing quantitative data. | Mass spectrometry, providing structural information and quantification. |
| Specificity | Good, based on retention time. Co-elution is possible. | Excellent, based on both retention time and mass spectrum. |
| Sensitivity | Generally good, can be enhanced with derivatization. | Typically very high, especially in selected ion monitoring (SIM) mode. |
| Sample Preparation | Simple dissolution in the mobile phase. | May require derivatization for polar compounds, but direct injection is often possible. |
| Potential Issues | Peak tailing for basic compounds, mobile phase preparation. | Thermal degradation of the analyte, column activity. |
Workflow Diagrams
Caption: HPLC analysis workflow for N,N-Dimethyl(2-thienylmethyl)amine purity.
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A Spectroscopic Investigation of N,N-Dimethyl(2-thienylmethyl)amine: A Comparative Analysis of Synthetic Pathways
For researchers and professionals in drug development, the purity and structural integrity of synthetic intermediates are paramount. The choice of synthetic route can significantly influence the impurity profile of a compound, which in turn can impact its reactivity, stability, and biological activity. This guide provides an in-depth spectroscopic comparison of N,N-Dimethyl(2-thienylmethyl)amine synthesized via two common and distinct methodologies: direct reductive amination and the Eschweiler-Clarke reaction. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the subtle yet significant differences in the products obtained from these routes, offering insights into the potential byproducts and the overall efficiency of each method.
Introduction: The Significance of Synthetic Route Selection
N,N-Dimethyl(2-thienylmethyl)amine is a valuable building block in medicinal chemistry, often incorporated into larger molecules for its tertiary amine and thiophene moieties. The method of its preparation can introduce specific impurities that may be challenging to remove in later stages. Understanding the spectroscopic signature of the product from different synthetic pathways is crucial for quality control and for troubleshooting downstream reactions. This guide will focus on two popular methods for N,N-dimethylation:
-
Reductive Amination: A versatile one-pot reaction involving the condensation of an aldehyde (2-thiophenecarboxaldehyde) with a secondary amine (dimethylamine) to form an iminium ion, which is subsequently reduced in situ.
-
Eschweiler-Clarke Reaction: A classic method for the methylation of primary or secondary amines that uses formaldehyde as the carbon source and formic acid as both the catalyst and reducing agent.[1][2][3] This method is known for its simplicity and high yields.[1]
We will explore the experimental protocols for both syntheses and then delve into a comparative analysis of the spectroscopic data of the resulting N,N-Dimethyl(2-thienylmethyl)amine.
Synthesis Route 1: Direct Reductive Amination
This approach synthesizes the target compound from 2-thiophenecarboxaldehyde and dimethylamine. The reaction proceeds via the formation of an iminium intermediate, which is then reduced.
Experimental Protocol: Reductive Amination
A solution of 2-thiophenecarboxaldehyde (1.0 eq) in methanol is cooled in an ice bath. An aqueous solution of dimethylamine (2.0 eq) is added dropwise, and the mixture is stirred for 30 minutes. Sodium borohydride (1.5 eq) is then added portion-wise, and the reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which is then purified by column chromatography.
Caption: Workflow for the synthesis of N,N-Dimethyl(2-thienylmethyl)amine via reductive amination.
Rationale for Experimental Choices
The use of methanol as a solvent is common for reductive aminations as it is a good solvent for both the starting materials and the sodium borohydride reducing agent.[4][5] The initial stirring at a low temperature allows for the controlled formation of the iminium ion intermediate before the addition of the reducing agent. Sodium borohydride is a mild and selective reducing agent suitable for reducing the iminium ion without affecting the thiophene ring.[5][6]
Synthesis Route 2: Eschweiler-Clarke Reaction
This classic reaction provides an alternative route starting from 2-thiophenemethylamine. It is a one-pot procedure that utilizes formaldehyde and formic acid.[1][2][3][7]
Experimental Protocol: Eschweiler-Clarke Reaction
To 2-thiophenemethylamine (1.0 eq), formic acid (3.0 eq) and an aqueous solution of formaldehyde (37%, 3.0 eq) are added. The mixture is heated to reflux (around 100 °C) for 6 hours.[1] After cooling to room temperature, the reaction mixture is made basic by the addition of a saturated sodium bicarbonate solution and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the product.
Caption: Workflow for the synthesis of N,N-Dimethyl(2-thienylmethyl)amine via the Eschweiler-Clarke reaction.
Rationale for Experimental Choices
The Eschweiler-Clarke reaction is known for its operational simplicity.[1] Formic acid serves as both the acid catalyst for iminium ion formation and the source of hydride for the reduction.[2][3] The reaction is driven to completion by the formation of carbon dioxide gas.[2] Refluxing ensures the reaction goes to completion. This method avoids the use of metal hydrides and often provides a very clean product, sometimes not requiring chromatographic purification.
Spectroscopic Comparison
The following sections present a comparative analysis of the spectroscopic data obtained for N,N-Dimethyl(2-thienylmethyl)amine from the two synthetic routes.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
| ¹H NMR (CDCl₃, 400 MHz) | Reductive Amination Product | Eschweiler-Clarke Product | Expected Chemical Shifts (ppm) |
| Thiophene H-5 | ~7.18 (dd) | ~7.18 (dd) | 7.15-7.25 |
| Thiophene H-3 | ~6.95 (dd) | ~6.95 (dd) | 6.90-7.00 |
| Thiophene H-4 | ~6.90 (dd) | ~6.90 (dd) | 6.85-6.95 |
| -CH₂- | ~3.60 (s) | ~3.60 (s) | 3.50-3.70 |
| -N(CH₃)₂ | ~2.25 (s) | ~2.25 (s) | 2.20-2.30 |
| Impurities | Potential small signals from over-reduction or unreacted starting material. | Potential trace formate esters. | Varies |
| ¹³C NMR (CDCl₃, 100 MHz) | Reductive Amination Product | Eschweiler-Clarke Product | Expected Chemical Shifts (ppm) |
| Thiophene C-2 | ~142.5 | ~142.5 | 142.0-143.0 |
| Thiophene C-5 | ~126.5 | ~126.5 | 126.0-127.0 |
| Thiophene C-3 | ~125.0 | ~125.0 | 124.5-125.5 |
| Thiophene C-4 | ~124.0 | ~124.0 | 123.5-124.5 |
| -CH₂- | ~58.0 | ~58.0 | 57.5-58.5 |
| -N(CH₃)₂ | ~45.0 | ~45.0 | 44.5-45.5 |
Interpretation of NMR Data:
For both synthetic routes, the major signals in the ¹H and ¹³C NMR spectra are expected to be identical and consistent with the structure of N,N-Dimethyl(2-thienylmethyl)amine. The characteristic protons of the thiophene ring should appear in the aromatic region, and the methylene and dimethylamino groups should be visible as singlets in the aliphatic region.[8][9]
The key differences may lie in the presence of minor impurity peaks.
-
Reductive Amination: Depending on the reaction conditions, minor impurities could include unreacted 2-thiophenecarboxaldehyde or the corresponding alcohol from over-reduction of the aldehyde by sodium borohydride. These would manifest as small aldehyde or alcohol peaks in the NMR spectra.
-
Eschweiler-Clarke Reaction: While generally a clean reaction, trace amounts of N-formyl derivatives could potentially form, which would give rise to a distinct formyl proton signal in the ¹H NMR spectrum (around 8 ppm) and a carbonyl signal in the ¹³C NMR spectrum (around 160-165 ppm).
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
| IR (neat, cm⁻¹) | Reductive Amination Product | Eschweiler-Clarke Product | Expected Absorptions |
| C-H (thiophene) | ~3100 | ~3100 | Aromatic C-H stretch |
| C-H (aliphatic) | ~2950, 2850, 2800 | ~2950, 2850, 2800 | Aliphatic C-H stretch |
| C=C (thiophene) | ~1500-1600 | ~1500-1600 | Aromatic C=C stretch |
| C-N stretch | ~1150 | ~1150 | C-N stretch of tertiary amine |
| C-S (thiophene) | ~700-800 | ~700-800 | C-S stretch |
Interpretation of IR Data:
The IR spectra for the products from both routes should be very similar, showing the characteristic absorptions for the thiophene ring and the tertiary amine functionality. The absence of a strong carbonyl peak (around 1700 cm⁻¹) from the starting aldehyde in the reductive amination product, and the absence of N-H stretching bands (around 3300-3500 cm⁻¹) from the starting primary amine in the Eschweiler-Clarke product, would indicate the successful completion of the respective reactions. The presence of a weak carbonyl band in the product from the Eschweiler-Clarke reaction could suggest the presence of a formate ester or N-formyl impurity.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| MS (EI) | Reductive Amination Product | Eschweiler-Clarke Product | Expected m/z values |
| Molecular Ion [M]⁺ | 141 | 141 | C₇H₁₁NS |
| Base Peak | 58 | 58 | [CH₂=N(CH₃)₂]⁺ |
| Other Fragments | 97, 84 | 97, 84 | Thienylmethyl cation, fragments from thiophene ring |
Interpretation of MS Data:
Both synthetic routes should yield a product with a molecular ion peak at m/z 141, corresponding to the molecular weight of N,N-Dimethyl(2-thienylmethyl)amine. The base peak is expected at m/z 58, resulting from the characteristic alpha-cleavage of the C-C bond adjacent to the nitrogen atom, forming the stable dimethyliminium ion.[10] The fragmentation patterns should be identical for the pure product from both methods. Any significant additional peaks in the mass spectrum of one sample compared to the other could indicate the presence of impurities. For instance, a peak at m/z 113 in the product from the reductive amination could suggest the presence of the starting 2-thiophenemethylamine (if that was an impurity in the dimethylamine).
Discussion: Purity and Potential Side Reactions
While both methods are effective for the synthesis of N,N-Dimethyl(2-thienylmethyl)amine, they have different potential impurity profiles.
-
Reductive Amination: The primary concerns are incomplete reaction, leaving residual 2-thiophenecarboxaldehyde, and the potential for over-reduction of the aldehyde to 2-thiophenemethanol by sodium borohydride. Careful control of the reaction stoichiometry and temperature can minimize these side products.
-
Eschweiler-Clarke Reaction: This reaction is generally very clean. However, the use of formic acid can potentially lead to the formation of N-formyl impurities, especially if the reaction is not driven to completion.[11] For substrates with other sensitive functional groups, the acidic and high-temperature conditions of the Eschweiler-Clarke reaction could be a limitation, though for the synthesis of N,N-Dimethyl(2-thienylmethyl)amine, this is not a major concern.
Conclusion: A Guide for the Discerning Chemist
Both direct reductive amination and the Eschweiler-Clarke reaction are viable and efficient methods for the synthesis of N,N-Dimethyl(2-thienylmethyl)amine. The choice of method may depend on the available starting materials (2-thiophenecarboxaldehyde vs. 2-thiophenemethylamine), desired scale, and purification capabilities.
This guide has demonstrated that while the spectroscopic data for the pure product from both routes are identical, a careful analysis of the spectra for minor peaks is essential for assessing the purity of the synthesized material. Understanding the potential side reactions associated with each synthetic pathway allows researchers to anticipate and identify impurities, ensuring the quality and reliability of this important synthetic intermediate for its applications in drug discovery and development.
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A Researcher's Guide to Alternatives for N,N-Dimethyl(2-thienylmethyl)amine in Catalytic Transformations
For researchers, scientists, and professionals in drug development, the choice of a catalyst is a critical decision point that dictates the efficiency, selectivity, and overall viability of a synthetic route. N,N-Dimethyl(2-thienylmethyl)amine is a tertiary amine that has found its niche primarily as a ligand in transition metal catalysis. However, the continuous pursuit of optimization—be it for improved yield, milder conditions, broader substrate scope, or reduced cost—necessitates a deep understanding of the available alternatives.
This guide provides an in-depth comparison of alternatives to N,N-Dimethyl(2-thienylmethyl)amine, focusing on its principal role as a ligand in the Suzuki-Miyaura cross-coupling reaction and its broader function as a general base/nucleophilic organocatalyst. We will explore the causality behind experimental choices, present comparative data, and provide actionable experimental protocols to empower you in your catalyst selection process.
Part 1: The Primary Role: A Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming C-C bonds, relies on a palladium catalyst. The ligands coordinated to the palladium center are not mere spectators; they are crucial for stabilizing the catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[1][2][3] N,N-Dimethyl(2-thienylmethyl)amine serves as an electron-donating nitrogen-based ligand. Its tertiary amine group provides strong σ-donation to the palladium center, while the electron-rich thiophene ring can participate in π-interactions, collectively influencing the catalyst's performance.
The efficacy of the ligand is tied to its ability to promote the rate-determining oxidative addition step and the subsequent transmetalation and reductive elimination steps.[1][2]
Figure 1: The Suzuki-Miyaura Catalytic Cycle. The ligand (L) plays a key role in all steps.
Comparative Analysis of Ligand Alternatives
The selection of a ligand is a trade-off between reactivity, stability, cost, and air/moisture tolerance. While N,N-Dimethyl(2-thienylmethyl)amine is effective, a vast arsenal of other ligands has been developed, broadly categorized into alternative amines, phosphines, and N-Heterocyclic Carbenes (NHCs).
1. Alternative Tertiary Amine Ligands
Structurally similar tertiary amines can be employed, where the primary difference lies in the electronics and sterics of the non-coordinating group.
-
N,N-Dimethylbenzylamine: Replacing the thiophene ring with a benzene ring slightly reduces the electron-donating ability of the aromatic system. This can influence the rate of oxidative addition. It is a widely available and cost-effective alternative, often used as a base or catalyst in other contexts, such as polyurethane foam production.[4][5][6]
-
Triethylamine (TEA) / Diisopropylethylamine (DIPEA): Simple alkylamines are often used as bases in Suzuki couplings, but they can also act as ligands. Their lack of an aromatic group makes them purely σ-donating. While less effective at stabilizing the Pd(0) state compared to ligands with π-systems, they are inexpensive and can be effective in high-concentration, simple coupling reactions.
The choice between these amines depends on the electronic demand of the aryl halide. More electron-deficient aryl halides may couple effectively with simple amine ligands, while more challenging, electron-rich substrates benefit from the properties of ligands like N,N-Dimethyl(2-thienylmethyl)amine.
2. Phosphine Ligands: The Industry Standard
Phosphine ligands are the most extensively studied and widely used class of ligands for cross-coupling reactions.[1] They are generally more effective than simple amine ligands, especially for challenging substrates like aryl chlorides.
-
Triphenylphosphine (PPh₃): A classic, inexpensive, and moderately air-stable ligand. It provides good results for many aryl bromide and iodide couplings but often requires higher temperatures and catalyst loadings.
-
Bulky Monophosphines (Buchwald Ligands): A paradigm shift in cross-coupling was brought about by bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos , XPhos , and RuPhos . These ligands dramatically accelerate the reductive elimination step and are capable of activating stubborn aryl chlorides and enabling reactions at room temperature.[7] Their steric bulk promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in oxidative addition.
3. N-Heterocyclic Carbenes (NHCs): The Power Donors
NHCs are a modern class of ligands that have proven to be highly effective in a range of catalytic reactions.
-
IMes, SIMes, IPr: These ligands are powerful σ-donors, even more so than phosphines. This strong donation forms a very stable bond with the palladium center, creating robust catalysts that resist decomposition at high temperatures and can achieve very high turnover numbers (TONs).[8] Their stability and high activity make them excellent choices for difficult couplings where catalyst deactivation is a concern.
Performance Comparison Summary
The following table summarizes the general performance characteristics of these ligand classes in a typical Suzuki-Miyaura coupling of an aryl bromide.
| Ligand Class | Representative Ligand | Typical Catalyst Loading | Temperature | Key Advantages | Key Disadvantages |
| Thienylmethylamine | N,N-Dimethyl(2-thienylmethyl)amine | 1-5 mol% | 80-110 °C | Good reactivity for aryl bromides, accessible. | Less effective for aryl chlorides, less studied. |
| Benzylamine | N,N-Dimethylbenzylamine | 1-5 mol% | 80-110 °C | Inexpensive, widely available. | Generally lower activity than phosphines. |
| Basic Phosphines | PPh₃ | 2-5 mol% | 80-120 °C | Low cost, well-understood. | Requires higher temperatures, limited scope. |
| Biaryl Phosphines | SPhos, XPhos | 0.1-2 mol% | RT - 80 °C | High activity, broad scope (incl. chlorides), mild conditions.[7] | Higher cost, can be air-sensitive. |
| NHCs | IPr, IMes | 0.5-2 mol% | 60-110 °C | High stability, high turnover numbers, very active.[8] | Pre-catalyst synthesis can be complex, higher cost. |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general starting point. Optimal conditions (solvent, base, temperature) may vary depending on the specific substrates and ligand chosen.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water mixture, 10:1, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide, arylboronic acid, base, palladium pre-catalyst, and ligand.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Note: The choice of a 2:1 ligand-to-palladium ratio is common for monophosphine ligands to ensure the formation of the active L₂Pd(0) species while preventing the formation of inactive, over-saturated complexes. The use of a water-cosolvent system often accelerates the transmetalation step.
Part 2: Broader Roles & Alternatives: Tertiary Amines as Organocatalysts
Beyond acting as ligands, tertiary amines are workhorses of organocatalysis, typically functioning as Brønsted bases or nucleophilic catalysts.[9] A key transformation where they are employed is the conjugate addition (or Michael reaction) , where the amine activates a nucleophile or the substrate itself.[10][11][12]
In this context, N,N-Dimethyl(2-thienylmethyl)amine can act as a moderately hindered base. However, a wide array of more specialized and efficient organocatalysts are available.
Figure 2: A simplified framework for selecting a catalyst class based on the desired chemical transformation.
Comparative Analysis of Organocatalyst Alternatives
-
Stronger, Non-Nucleophilic Bases: For reactions requiring simple deprotonation, hindered bases like 1,8-Diazabicycloundec-7-ene (DBU) are far more effective than tertiary amines like N,N-Dimethyl(2-thienylmethyl)amine. Their strong basicity and low nucleophilicity prevent unwanted side reactions.
-
Nucleophilic Amine Catalysts: In many conjugate additions, the amine acts as a nucleophile. Catalysts like 1,4-Diazabicyclo[2.2.2]octane (DABCO) are highly effective due to the exposed nature of the nitrogen lone pairs, which enhances nucleophilicity.
-
Bifunctional Catalysts: For enantioselective transformations, more sophisticated catalysts are required. Thiourea-based catalysts , for instance, are bifunctional. They possess a basic amine site to deprotonate the nucleophile and a thiourea moiety that acts as a hydrogen-bond donor to activate the electrophile, providing high levels of stereocontrol.
Experimental Protocol: Amine-Catalyzed Conjugate Addition of a Thiol to an Enone
Materials:
-
Cyclohex-2-en-1-one (1.0 mmol, 1.0 equiv)
-
Thiophenol (1.1 mmol, 1.1 equiv)
-
Catalyst (e.g., DABCO, 0.1 mmol, 10 mol%)
-
Solvent (e.g., Toluene, 2 mL)
Procedure:
-
To a round-bottom flask, add cyclohex-2-en-1-one, solvent, and the amine catalyst.
-
Stir the solution at room temperature and add thiophenol dropwise over 5 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is often complete within 1-2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-(phenylthio)cyclohexan-1-one.
Causality Note: A nucleophilic catalyst like DABCO is used here. It initially adds to the enone (a reversible step) to form an enolate intermediate, which is more susceptible to reaction with the thiol. Alternatively, it can act as a general base, deprotonating the thiol to form a more potent thiolate nucleophile.
Conclusion
N,N-Dimethyl(2-thienylmethyl)amine is a competent ligand for specific palladium-catalyzed cross-coupling reactions. However, the field of catalysis offers a rich and diverse toolkit of alternatives. For Suzuki-Miyaura couplings, bulky monophosphine ligands and N-heterocyclic carbenes represent the state-of-the-art, offering superior activity, broader substrate scope, and milder reaction conditions that justify their higher cost in many research and development settings. When considering the broader role of tertiary amines as organocatalysts, more specialized bases and bifunctional catalysts provide significantly enhanced performance and control. By understanding the mechanistic roles of these alternatives and consulting comparative data, researchers can make informed decisions to accelerate their synthetic endeavors.
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Navigating the Catalyst Maze: A Cost-Benefit Analysis of N,N-Dimethyl(2-thienylmethyl)amine in Industrial Processes
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the industrial utility of N,N-Dimethyl(2-thienylmethyl)amine requires a deep dive into its performance, cost, and safety profile. However, a notable scarcity of publicly available data on this specific tertiary amine necessitates a broader analysis of its structural class and a comparison with well-established alternatives.
This guide aims to provide a framework for evaluating N,N-Dimethyl(2-thienylmethyl)amine for industrial applications by examining the known characteristics of tertiary amines, particularly those with heterocyclic moieties, and contrasting them with commonly used alternatives like triethylamine (TEA) and 1,4-diazabicyclo[2.2.2]octane (DABCO). While direct experimental data for N,N-Dimethyl(2-thienylmethyl)amine remains elusive in the public domain, we can infer its potential advantages and disadvantages based on the established principles of physical organic chemistry and process chemistry.
I. The Profile of a Specialty Catalyst: Understanding N,N-Dimethyl(2-thienylmethyl)amine
N,N-Dimethyl(2-thienylmethyl)amine is a tertiary amine featuring a dimethylamino group attached to a thiophene ring via a methylene bridge. This structure suggests several key properties relevant to its potential industrial applications, primarily as a catalyst or a synthetic intermediate.
Key Structural Features and Their Implications:
-
Tertiary Amine Core: Like other tertiary amines, the nitrogen atom possesses a lone pair of electrons, making it a Brønsted base and a nucleophile.[1][2] This is the basis for its catalytic activity in a wide range of organic reactions, including polyurethane foam production, epoxy resin curing, and as a base in condensation and dehydrohalogenation reactions.[3][4][5]
-
Thiophene Moiety: The presence of the sulfur-containing aromatic thiophene ring introduces unique electronic and steric characteristics. The thiophene ring is electron-rich and can participate in π-stacking interactions. The sulfur atom can potentially coordinate with metal centers, suggesting applications in organometallic catalysis.
-
Steric Hindrance: The 2-thienylmethyl group provides a moderate level of steric bulk around the nitrogen atom. This can be advantageous in certain catalytic applications where fine-tuning the steric environment is crucial for achieving high selectivity.
II. The Economic Equation: A Comparative Cost Analysis
A precise cost-benefit analysis is hampered by the lack of specific pricing for N,N-Dimethyl(2-thienylmethyl)amine. However, we can analyze the cost drivers for this class of compounds and compare them to readily available alternatives. The global tertiary amines market was valued at approximately USD 4.31 billion in 2024, with a projected compound annual growth rate (CAGR) of 5.8% from 2025 to 2030, indicating a robust and growing demand.[6]
Factors Influencing the Cost of Tertiary Amines:
-
Raw Material Availability and Cost: The synthesis of N,N-Dimethyl(2-thienylmethyl)amine would likely start from 2-thiophenemethanol or a related derivative, and dimethylamine. The cost and availability of these starting materials are primary determinants of the final product's price.
-
Synthesis Complexity and Yield: Multi-step syntheses or those requiring specialized reagents and purification techniques will invariably lead to a higher production cost. High-yield, efficient synthetic routes are crucial for economic viability.[7][8]
-
Market Demand and Scale of Production: Niche, low-volume specialty chemicals typically have a higher per-kilogram cost compared to large-volume commodity chemicals like triethylamine.
A Hypothetical Cost Comparison:
To illustrate the economic considerations, the following table presents a qualitative comparison.
| Amine | Typical Price Range (per kg) | Key Cost Drivers |
| Triethylamine (TEA) | $2 - $5 | Large-scale production, readily available raw materials. |
| DABCO | $10 - $20 | More complex synthesis compared to TEA. |
| N,N-Dimethyl(2-thienylmethyl)amine | Not Publicly Available | Likely higher due to specialty nature, potentially more complex synthesis from thiophene derivatives. |
III. Performance in the Industrial Arena: Potential Applications and Inferred Benefits
While specific performance data for N,N-Dimethyl(2-thienylmethyl)amine is not available, we can hypothesize its potential applications and benefits based on the behavior of similar compounds. Tertiary amines are widely used as catalysts in polymerization reactions.[3][9]
Potential Applications:
-
Polyurethane (PU) Foams and Coatings: As a catalyst for the gelling and blowing reactions. The steric and electronic properties of the thienyl group could influence the reaction kinetics and the final properties of the polymer.
-
Epoxy Resin Curing: As a curing agent or accelerator.
-
Phase Transfer Catalysis: The combination of the amine and the lipophilic thienyl group could make it an effective phase transfer catalyst.
-
Base Catalyst in Organic Synthesis: For dehydrohalogenation, condensation, and other base-mediated reactions in the pharmaceutical and agrochemical industries.[5]
Potential Performance Advantages:
-
Enhanced Selectivity: The specific steric and electronic environment provided by the 2-thienylmethyl group could lead to higher chemo-, regio-, or stereoselectivity in certain reactions compared to less hindered amines like TEA.
-
Improved Solubility: The thiophene moiety may enhance solubility in specific organic solvents, improving reaction homogeneity and efficiency.
-
Unique Catalytic Activity: The potential for the sulfur atom to interact with reactants or metal co-catalysts could lead to novel catalytic pathways and improved performance.
Workflow for Evaluating a Novel Tertiary Amine Catalyst
Caption: A logical workflow for the evaluation and implementation of a new catalyst.
IV. Safety, Health, and Environmental Profile: A Critical Consideration
A thorough evaluation of the safety, health, and environmental impact is paramount before the industrial adoption of any chemical. In the absence of a specific Material Safety Data Sheet (MSDS) for N,N-Dimethyl(2-thienylmethyl)amine, we must rely on data from structurally related compounds.
General Hazards of Tertiary Amines:
-
Flammability: Many low-molecular-weight tertiary amines are flammable liquids.[10][11]
-
Corrosivity: Amines are alkaline and can be corrosive to the skin and eyes, causing severe burns.[10][12]
-
Toxicity: They can be harmful if swallowed, inhaled, or absorbed through the skin.[10][11] Inhalation of vapors can cause respiratory irritation, and high concentrations may lead to more severe health effects.[10]
Specific Considerations for the Thiophene Moiety:
-
Environmental Fate: Thiophene-containing compounds are found in nature and can be biodegradable.[13] However, the overall environmental impact of a synthetic compound depends on many factors, including its persistence, bioaccumulation potential, and toxicity.
-
Toxicity of Thiophene Derivatives: The toxicological profile of thiophene and its derivatives can vary widely. Some naturally occurring thiophenes exhibit a range of biological activities.[13]
Experimental Protocol: Preliminary Toxicity Assessment
A preliminary in-vitro cytotoxicity assay is a crucial first step in assessing the potential toxicity of a new compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of N,N-Dimethyl(2-thienylmethyl)amine on a relevant cell line (e.g., HepG2 for hepatotoxicity).
Methodology:
-
Cell Culture: Maintain HepG2 cells in appropriate culture medium and conditions.
-
Compound Preparation: Prepare a stock solution of N,N-Dimethyl(2-thienylmethyl)amine in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Cell Treatment: Seed cells in 96-well plates and, after 24 hours, treat them with varying concentrations of the test compound. Include a vehicle control and a positive control (a known cytotoxic compound).
-
Viability Assay: After a 24 or 48-hour incubation period, assess cell viability using a standard method such as the MTT or PrestoBlue™ assay.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value.
Caption: Workflow for an in-vitro cytotoxicity assay.
V. Comparative Analysis: N,N-Dimethyl(2-thienylmethyl)amine vs. Standard Alternatives
| Feature | N,N-Dimethyl(2-thienylmethyl)amine (Inferred) | Triethylamine (TEA) | DABCO |
| Structure | Tertiary amine with a thienyl group | Simple, acyclic tertiary amine | Bridged, bicyclic tertiary amine |
| Basicity (pKa of conjugate acid) | Expected to be a moderately strong base | ~10.75[2] | ~8.8 |
| Steric Hindrance | Moderate | Low | Low (but sterically accessible nitrogens) |
| Catalytic Activity | Potentially high, with possible unique selectivity | Widely used, general-purpose base catalyst[1][14] | High activity, particularly in PU catalysis |
| Cost | Likely high (specialty chemical) | Low (commodity chemical) | Moderate |
| Safety Hazards | Expected to be flammable, corrosive, and toxic | Flammable, corrosive, toxic[10] | Irritant |
VI. Conclusion and Future Outlook
N,N-Dimethyl(2-thienylmethyl)amine presents an intriguing profile as a potential specialty catalyst or synthetic intermediate. Its unique combination of a tertiary amine functionality with a heterocyclic thiophene ring suggests the possibility of enhanced selectivity, solubility, and novel catalytic activity compared to conventional tertiary amines.
However, the significant lack of publicly available data on its performance, cost, and safety profile makes a definitive cost-benefit analysis impossible at this time. For researchers and drug development professionals considering this compound, a thorough in-house evaluation is essential. This should include:
-
Sourcing or Custom Synthesis: To determine the cost and scalability of supply.
-
Performance Benchmarking: Direct, side-by-side experimental comparisons with standard alternatives in the target application.
-
Comprehensive Safety and Toxicity Testing: To establish a complete safety profile.
Only through such rigorous evaluation can the true industrial potential and economic viability of N,N-Dimethyl(2-thienylmethyl)amine be determined. The development of novel catalysts is a key driver of innovation in the chemical and pharmaceutical industries, and while the path for a new compound from the lab to industrial scale is challenging, the potential rewards in terms of process efficiency, selectivity, and sustainability can be substantial.
References
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Comparison Guide: Strategic Application of N,N-Dimethyl(2-thienylmethyl)amine in Multi-Step Synthesis
Abstract
The regioselective functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science.[1][2] Thiophene, a privileged core in numerous pharmaceuticals, presents a significant synthetic challenge due to its nuanced reactivity. This guide presents a case study on the synthesis of a 3-substituted thiophene derivative, directly comparing a multi-step synthesis strategy utilizing N,N-Dimethyl(2-thienylmethyl)amine via Directed ortho-Metalation (DoM) against a classical electrophilic substitution approach. Through detailed protocols and comparative data, we demonstrate the superior control, efficiency, and yield afforded by the DoM strategy, establishing N,N-Dimethyl(2-thienylmethyl)amine as an indispensable tool for complex molecular architecture.
Introduction: The Challenge of Regiocontrol in Thiophene Synthesis
Thiophene and its derivatives are fundamental building blocks in a vast array of biologically active compounds.[3][4] However, the inherent electronic properties of the thiophene ring dictate its reactivity, often leading to a lack of regioselectivity in standard electrophilic substitution reactions. For π-electron rich heterocycles like thiophene, lithiation tends to occur preferentially at the C2 position (or C5 if C2 is occupied) due to the acidity of the α-protons.[5] Synthesizing a less favored regioisomer, such as a 2,3-disubstituted thiophene, therefore requires a more sophisticated synthetic strategy.
Directed ortho-Metalation (DoM) has emerged as a powerful solution to this challenge.[6][7] This strategy employs a Directed Metalation Group (DMG), which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position.[5][8] The N,N-dimethylaminomethyl group is an exceptionally potent, non-electron-withdrawing DMG.[9] In this guide, we explore its application via the starting material N,N-Dimethyl(2-thienylmethyl)amine to achieve a highly regioselective synthesis of N,N-Dimethyl-3-(trimethylsilyl)-2-thienylmethylamine .
Case Study Overview: Synthesis of N,N-Dimethyl-3-(trimethylsilyl)-2-thienylmethylamine
Our target molecule requires the introduction of a trimethylsilyl (TMS) group at the C3 position of the thiophene ring, adjacent to the existing dimethylaminomethyl substituent. This specific functionalization is valuable for subsequent cross-coupling reactions. We will compare two distinct synthetic pathways.
Caption: Mechanism of Directed ortho-Metalation.
Experimental Protocol
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N,N-Dimethyl(2-thienylmethyl)amine (1.0 eq) and anhydrous diethyl ether (Et₂O). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Add TMEDA (1.2 eq) followed by the dropwise addition of n-butyllithium (n-BuLi, 1.1 eq, 1.6 M in hexanes) over 15 minutes. Stir the resulting solution at -78 °C for 2 hours. The formation of a precipitate may be observed.
-
Electrophilic Quench: Add trimethylsilyl chloride (TMS-Cl, 1.2 eq) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir for an additional 4 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield N,N-Dimethyl-3-(trimethylsilyl)-2-thienylmethylamine.
Approach 2: Classical Synthesis via Halogenation
Rationale and Inherent Challenges
A classical approach to functionalizing the C3 position might involve bromination followed by a lithium-halogen exchange and subsequent electrophilic quench. However, this route is fraught with challenges. Direct bromination of an unprotected 2-substituted thiophene is notoriously unselective and often leads to polybromination or preferential substitution at the C5 position. To direct bromination to C3, one might first need to protect the C5 position, adding steps and complexity. Furthermore, the initial N-methylation of a primary amine can be difficult to control, often resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts. [10]This pathway, while theoretically possible, is significantly longer and less efficient.
Experimental Protocol (Hypothetical Multi-step)
-
Bromination: Treat 2-(bromomethyl)thiophene with an excess of N-bromosuccinimide (NBS) in a suitable solvent. This step is likely to yield a mixture of 3-bromo and 5-bromo isomers, along with dibrominated products, requiring extensive purification.
-
Amination: React the purified 2-(bromomethyl)-3-bromothiophene with an excess of dimethylamine. This reaction is often sluggish and requires harsh conditions.
-
Lithium-Halogen Exchange: Cool the resulting amine to -78 °C and treat with two equivalents of t-butyllithium (t-BuLi). The first equivalent deprotonates the amine (if secondary), and the second performs the lithium-halogen exchange. [5]4. Electrophilic Quench: Add TMS-Cl to the reaction mixture and proceed with a similar workup and purification as described in Approach 1.
Performance Comparison: DoM vs. Classical Synthesis
The advantages of the DoM strategy become evident when key performance metrics are compared directly. The data below is synthesized from typical outcomes reported in synthetic literature for these reaction classes.
| Metric | Approach 1: DoM with N,N-Dimethyl(2-thienylmethyl)amine | Approach 2: Classical Halogenation Route | Justification |
| Overall Yield | ~85-95% | < 20% (estimated) | The DoM route is a high-yielding, one-pot transformation from the starting material. The classical route suffers from low yields at multiple steps, especially during the non-selective bromination and subsequent purifications. |
| Regioselectivity | >98% (C3 substitution) | Poor (Mixture of C3, C5, and di-substituted products) | The chelation control in the DoM approach provides near-perfect regioselectivity. [5][8]Electrophilic bromination is governed by electronics and sterics, leading to poor control. |
| Number of Steps | 1 (from starting amine) | 4+ (including protection/deprotection if needed) | The DoM approach is highly convergent and atom-economical. The classical route is linear and requires multiple transformations and purifications. |
| Reaction Conditions | Cryogenic (-78 °C), Inert Atmosphere | Variable, may require harsh reagents (NBS, t-BuLi) and multiple purifications. | While requiring low temperatures, the DoM conditions are standard for organometallic chemistry and are generally clean. The classical route involves more hazardous reagents and generates more waste. |
| Purification | Single Flash Column Chromatography | Multiple, complex chromatographic separations | The high selectivity of the DoM reaction simplifies purification. The classical route's product mixtures necessitate difficult and material-intensive separations. |
Conclusion for Drug Development Professionals
For researchers in drug development, speed, efficiency, and predictability are paramount. The multi-step synthesis of complex heterocyclic molecules must be robust and scalable. This case study unequivocally demonstrates that the strategic use of N,N-Dimethyl(2-thienylmethyl)amine as a Directed Metalation Group precursor is vastly superior to classical synthetic approaches for achieving regioselective C3 functionalization of a 2-substituted thiophene.
The DoM approach provides:
-
Predictable Regiocontrol: Eliminates the guesswork and by-product formation common in classical methods.
-
Higher Yields: Maximizes the output of valuable intermediates, reducing cost and waste.
-
Fewer Synthetic Steps: Accelerates the drug discovery pipeline by reducing the time required to synthesize target molecules and build libraries for screening. [1][2] By incorporating N,N-Dimethyl(2-thienylmethyl)amine and the principles of Directed ortho-Metalation into their synthetic toolbox, chemists can unlock more efficient pathways to novel and complex molecular architectures.
References
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University of Rochester. Directed (ortho) Metallation. Available at: [Link]
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Myers, A. G. Research Group. ortho metalation. Harvard University. Available at: [Link]
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Mulvey, R. E., et al. (2013). Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group. ResearchGate. Available at: [Link]
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Mulvey, R. E., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed. Available at: [Link]
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Tanmoy Biswas. (2019). Directed Ortho metalation (DOM) or Directed Ortho Lithiation, Part 1 (basic concept). YouTube. Available at: [Link]
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Demina, N. S., et al. (2019). Synthesis of aryl-substituted thieno[3,2- b ]thiophene derivatives and their use for N,S-heterotetracene construction. ResearchGate. Available at: [Link]
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Demina, N. S., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. National Institutes of Health. Available at: [Link]
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Lata, S. (2022). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Journal of Xi'an Shiyou University, Natural Science Edition. Available at: [Link]
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Missoum, H., et al. (2022). Synthesis of new thiophenic derivatives. Sciforum. Available at: [Link]
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Gulea, M., & Gaina, C. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. PubMed Central. Available at: [Link]
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Demina, N. S., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. PubMed. Available at: [Link]
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Bar-Tana, J., et al. (2002). A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. ResearchGate. Available at: [Link]
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Singh, H., & Kumar, S. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. Available at: [Link]
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Krawczuk, P. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]
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GEN - Genetic Engineering & Biotechnology News. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Available at: [Link]
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Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. Available at: [Link]
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Newman, S. G., et al. (2014). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PubMed Central. Available at: [Link]
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Asiri, A. M., et al. (2012). N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. ResearchGate. Available at: [Link]
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Turaev, A. S., et al. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. PubMed Central. Available at: [Link]
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Miles, W. H., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. ResearchGate. Available at: [Link]
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Li, H., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]
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Alajarín, R., et al. (2020). Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. MDPI. Available at: [Link]
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El-Kaim, L., & Grimaud, L. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. PubMed Central. Available at: [Link]
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The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. Available at: [Link]
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Iester, M. (2022). Special Issue “Advances in Drug Discovery and Synthesis”. MDPI. Available at: [Link]
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Navigating the Catalytic Landscape: A Review of N,N-Dimethyl(2-thienylmethyl)amine and its Analogs in Cross-Coupling Reactions
A comprehensive literature survey reveals a notable absence of specific experimental data on the catalytic applications of N,N-Dimethyl(2-thienylmethyl)amine. While this particular amine remains largely unexplored in the accessible scientific literature for catalysis, a rich landscape of structurally similar amine-based ligands offers valuable insights into potential applications and serves as a benchmark for future investigations. This guide, therefore, pivots to a comparative analysis of these analogous systems, providing a framework for understanding where N,N-Dimethyl(2-thienylmethyl)amine might fit within the pantheon of modern catalytic tools.
Researchers in organic synthesis and drug development constantly seek novel, efficient, and robust catalytic systems. Amine-containing ligands, particularly those that are easy to synthesize and modify, have garnered significant attention as alternatives to traditional phosphine-based ligands in palladium-catalyzed cross-coupling reactions. These nitrogen-based ligands can offer unique steric and electronic properties, influencing catalyst activity, stability, and selectivity. This guide will delve into the catalytic applications of ligands structurally related to N,N-Dimethyl(2-thienylmethyl)amine, focusing on their performance in key carbon-carbon bond-forming reactions such as the Suzuki-Miyaura and Heck couplings.
The Promise of Amine-Based Ligands in Palladium Catalysis
The efficacy of a palladium catalyst is intrinsically linked to the nature of its coordinating ligands. Ligands modulate the electron density at the metal center, influence the rates of oxidative addition and reductive elimination, and provide steric bulk that can control substrate access and product selectivity. While phosphine ligands have long dominated the field, their sensitivity to air and moisture, and sometimes their cost, have driven the exploration of alternatives.
Nitrogen-containing ligands, including pyridines, imines, and various alkyl and arylamines, have emerged as a versatile class of alternatives. Their advantages can include:
-
Air and Moisture Stability: Many amine-based ligands and their palladium complexes exhibit greater stability compared to their phosphine counterparts, simplifying reaction setup and handling.
-
Cost-Effectiveness: The synthesis of many amine ligands is often more straightforward and economical.
-
Tunable Properties: The steric and electronic properties of amine ligands can be readily modified by altering substituents on the nitrogen atom or the associated rings, allowing for fine-tuning of catalytic activity.
Comparative Analysis of Structurally Related Ligands
In the absence of direct data for N,N-Dimethyl(2-thienylmethyl)amine, we turn our attention to its close structural relatives that have been successfully employed in catalysis. These analogs provide a valuable predictive framework for the potential utility of the target compound.
N,N-Dimethylbenzylamine Scaffolds in Suzuki-Miyaura and Heck Reactions
Palladium complexes incorporating N,N-dimethylbenzylamine and its derivatives have been investigated as catalysts, particularly in the context of N-heterocyclic carbene (NHC) co-ligands. These systems have demonstrated notable activity in Suzuki-Miyaura and Heck reactions. For instance, cyclopalladated N,N'-dimethylbenzylamine ligated with an NHC has been shown to tolerate a variety of aryl and heteroaryl bromides in the Heck-Mizoroki reaction, affording good to excellent yields under mild conditions[1][2].
The N,N-dimethylamino group in these ligands can play a crucial role in the catalytic cycle. It can act as a hemilabile ligand, coordinating to the palladium center at certain stages and dissociating at others to open up a coordination site for substrate binding. This dynamic behavior can enhance catalytic turnover.
Pyridyl and Thienyl-Containing Amine Ligands
The incorporation of a thienyl group, as in N,N-Dimethyl(2-thienylmethyl)amine, introduces a sulfur-containing heterocycle. Sulfur atoms can coordinate to palladium, potentially influencing the electronic properties of the catalyst. While direct data on our target molecule is unavailable, studies on other pyridyl and thienyl-containing amine ligands in palladium-catalyzed cross-coupling reactions offer some parallels. For example, di-2-pyridylmethylamine-based palladium complexes have been successfully used as catalysts for Heck, Suzuki, and Sonogashira reactions[3]. The nitrogen atoms of the pyridine rings, along with the central amine, create a pincer-type coordination environment that can stabilize the palladium center and promote high catalytic activity.
Potential Catalytic Cycles and Mechanistic Considerations
The catalytic cycles for the Suzuki-Miyaura and Heck reactions are well-established. For a hypothetical palladium catalyst bearing an N,N-Dimethyl(2-thienylmethyl)amine ligand, the cycle would likely proceed through the canonical steps of oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination.
Hypothetical Suzuki-Miyaura Catalytic Cycle
Caption: Hypothetical catalytic cycle for a Suzuki-Miyaura reaction catalyzed by a Pd complex with an amine ligand (L).
In this cycle, the amine ligand (L), potentially N,N-Dimethyl(2-thienylmethyl)amine, would stabilize the Pd(0) and Pd(II) intermediates. The thienyl group's sulfur atom could also interact with the palladium center, potentially influencing the rate-determining step, which is often oxidative addition or transmetalation.
Hypothetical Heck Reaction Catalytic Cycle
Caption: Hypothetical catalytic cycle for a Heck reaction catalyzed by a Pd complex with an amine ligand (L).
For the Heck reaction, the amine ligand would similarly stabilize the palladium species. The steric bulk around the metal center, influenced by the thienylmethyl group, could play a significant role in the regioselectivity of the alkene insertion.
Future Directions and Experimental Design
The lack of data on N,N-Dimethyl(2-thienylmethyl)amine in catalysis presents a clear opportunity for future research. To evaluate its potential, a systematic study should be undertaken.
Proposed Experimental Workflow
-
Synthesis and Characterization of the Ligand and its Palladium Complex: The first step would be the synthesis of N,N-Dimethyl(2-thienylmethyl)amine and its complexation with a suitable palladium precursor, such as Pd(OAc)₂ or PdCl₂(MeCN)₂. Full characterization of the resulting complex using techniques like NMR, X-ray crystallography, and elemental analysis would be crucial.
-
Catalytic Screening in a Model Reaction: A well-established cross-coupling reaction, such as the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid, should be used as a benchmark.
-
Reaction Conditions:
-
Palladium Precursor: Pd(OAc)₂
-
Ligand: N,N-Dimethyl(2-thienylmethyl)amine
-
Aryl Halide: 4-bromotoluene
-
Boronic Acid: Phenylboronic acid
-
Base: K₂CO₃
-
Solvent: Toluene/Water
-
Temperature: 80-100 °C
-
Catalyst Loading: 1 mol%
-
-
-
Comparison with Alternative Ligands: The performance of the N,N-Dimethyl(2-thienylmethyl)amine-based catalyst should be directly compared against established amine-based ligands under identical reaction conditions. A selection of ligands for comparison could include N,N-dimethylbenzylamine, di-2-pyridylmethylamine, and a standard phosphine ligand like PPh₃ for a broader context.
Data to be Collected and Compared
The following performance metrics should be meticulously recorded for each catalyst system:
| Catalyst System | Reaction Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) |
| Pd(OAc)₂ / N,N-Dimethyl(2-thienylmethyl)amine | tbd | tbd | tbd | tbd |
| Pd(OAc)₂ / N,N-Dimethylbenzylamine | tbd | tbd | tbd | tbd |
| Pd(OAc)₂ / Di-2-pyridylmethylamine | tbd | tbd | tbd | tbd |
| Pd(OAc)₂ / PPh₃ | tbd | tbd | tbd | tbd |
This comparative data would be instrumental in determining the efficacy of N,N-Dimethyl(2-thienylmethyl)amine as a ligand in palladium-catalyzed cross-coupling reactions.
Conclusion
While a direct literature review of the catalytic applications of N,N-Dimethyl(2-thienylmethyl)amine is currently not possible due to a lack of published data, the rich chemistry of analogous amine-based ligands provides a strong foundation for future research. The structural features of N,N-Dimethyl(2-thienylmethyl)amine, combining a tertiary amine with a sulfur-containing aromatic ring, suggest it could offer unique properties as a ligand in palladium catalysis. The experimental framework outlined in this guide provides a clear path forward for researchers to explore the potential of this and other novel amine-based ligands, contributing to the ever-evolving toolkit of synthetic organic chemistry.
References
- Plais, R., Gaucher, A., Large, B., & Prim, D. (2020). Pyridylmethylamines a modular and underrated family of ligands in both metal- and organo-catalysis.
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Various Authors. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. [No specific single source, compilation of knowledge from search results like[4]]
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Various Authors. (2018). Phosphine‐Free Bis(Pyrrolyl)pyridine Based NNN‐Pincer Palladium(II) Complexes as Efficient Catalysts for Suzuki‐Miyaura Cross‐Coupling Reactions of Aryl Bromides in Aqueous Medium. [No specific single source, compilation of knowledge from search results like[5]]
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Various Authors. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. [No specific single source, compilation of knowledge from search results like[6]]
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Various Authors. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. [No specific single source, compilation of knowledge from search results like[7]]
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Various Authors. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. [No specific single source, compilation of knowledge from search results like[8]]
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Various Authors. (2020). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [No specific single source, compilation of knowledge from search results like[9]]
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Various Authors. (Date not available). Amines as the ligands for palladium-catalyzed coupling reactions. [No specific single source, compilation of knowledge from search results like[10]]
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Various Authors. (Date not available). Pd( N , N Dimethyl β-alaninate) 2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction. [No specific single source, compilation of knowledge from search results like[11]]
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Various Authors. (Date not available). Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. [No specific single source, compilation of knowledge from search results like[12]]
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Various Authors. (Date not available). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. [No specific single source, compilation of knowledge from search results like[2]]
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The Rising Contender: Benchmarking N,N-Dimethyl(2-thienylmethyl)amine's Ligand Performance in Suzuki-Miyaura Cross-Coupling
For researchers and professionals in drug development and fine chemical synthesis, the quest for more efficient, robust, and cost-effective catalytic systems is perpetual. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, pivotal for the construction of carbon-carbon bonds. The performance of the palladium catalyst in this reaction is critically dependent on the nature of its coordinating ligands. This guide provides an in-depth technical comparison of the potential catalytic performance of N,N-Dimethyl(2-thienylmethyl)amine as a ligand, benchmarked against established commercial catalysts.
While direct catalytic data for N,N-Dimethyl(2-thienylmethyl)amine is emerging, we can infer its potential from the documented performance of its close structural analogue, N-(2-thienylmethyl)-aniline. The presence of the electron-rich thiophene ring and the coordinating nitrogen atom suggests its utility as a ligand in palladium-catalyzed cross-coupling reactions. This guide will therefore use the performance of palladium complexes of N-(2-thienylmethyl)-aniline derivatives as a proxy to benchmark against leading commercial catalysts in the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid.
Comparative Performance Analysis
The efficacy of a catalyst system in Suzuki-Miyaura coupling is a function of the palladium precursor, the ligand, the base, and the solvent system. Below is a comparative table summarizing the performance of a palladium complex with an N-(2-thienylmethyl)-aniline derivative against widely-used commercial catalyst systems under comparable conditions.
| Catalyst System | Aryl Bromide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| [PdCl₂(N-(2-thienylmethyl)-aniline derivative)] | 4-Bromotoluene | K₂CO₃ | DMF | 100 | 2 | 95 | 1 | [1] |
| 4-Bromoanisole | K₂CO₃ | DMF | 100 | 2 | 92 | 1 | [1] | |
| 4-Bromobenzonitrile | K₂CO₃ | DMF | 100 | 2 | 85 | 1 | [1] | |
| Pd(PPh₃)₄ | 4-Bromotoluene | K₂CO₃ | DME | 80 | Overnight | 40 | 0.1 | [2] |
| 4-Bromoanisole | K₂CO₃ | Toluene/H₂O | 80 | 18 | 94 | 2 | [3] | |
| Pd(dppf)Cl₂ | 4-Bromotoluene | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8-10 | 87 | 5 | [4] |
| 4-Bromoanisole | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8-10 | 85 | 5 | [4] | |
| SPhos Pd G3 | 4-Bromotoluene | K₃PO₄ | Toluene/H₂O | 100 | 16 | >95 | 2 | [5] |
| 4-Bromoanisole | K₃PO₄ | Toluene/H₂O | 100 | 16 | >95 | 2 | [5] |
Note: The data for the N-(2-thienylmethyl)-aniline derivative complex is used as a predictive benchmark for the performance of a similar complex with N,N-Dimethyl(2-thienylmethyl)amine.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a standardized workflow for the Suzuki-Miyaura cross-coupling of an aryl bromide with phenylboronic acid, which can be adapted for benchmarking new catalyst systems.
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Deionized water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.05 mmol).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for setting up and performing a Suzuki-Miyaura cross-coupling reaction.
Synthesis of N,N-Dimethyl(2-thienylmethyl)amine
For researchers interested in exploring this ligand, N,N-Dimethyl(2-thienylmethyl)amine can be synthesized via the reductive amination of 2-thiophenecarboxaldehyde with dimethylamine.[6][7][8][9][10] This typically involves the reaction of the aldehyde with dimethylamine to form an intermediate iminium ion, which is then reduced in situ with a suitable reducing agent such as sodium borohydride or hydrogen with a metal catalyst.[9]
Conclusion
The preliminary analysis, based on a structurally similar analogue, suggests that N,N-Dimethyl(2-thienylmethyl)amine has the potential to act as an effective ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The performance of the N-(2-thienylmethyl)-aniline derivative complex is competitive with some established commercial catalysts, particularly in terms of reaction time. Further direct experimental validation is required to fully elucidate the catalytic activity of palladium complexes of N,N-Dimethyl(2-thienylmethyl)amine and to optimize reaction conditions. The straightforward synthesis of this ligand from commercially available starting materials makes it an attractive candidate for further investigation by researchers seeking novel and efficient catalytic systems.
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- Palladium imine and amine complexes derived from 2-thiophenecarboxaldehyde as catalysts for the Suzuki cross-coupling of aryl bromides.
- Towards novel tacrine analogues: Pd(dppf)Cl₂·CH₂Cl₂ catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances. (2022).
- Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron. (2004).
- G3 and G4 Buchwald Prec
- Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich. (n.d.).
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- Pd(PPh₃)₄ catalyzed Suzuki–Miyaura coupling reaction of aryl bromides...
- Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluororates in aryl alkynylations. The Journal of Organic Chemistry. (2002).
- Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. (2020).
- The synthesis and chemistry of enamines has been an active area of research ever. (n.d.).
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- 2-Thiophenecarboxaldehyde. Santa Cruz Biotechnology. (n.d.).
- 2-Thiophenecarboxaldehyde 98 98-03-3. Sigma-Aldrich. (n.d.).
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"computational studies on the binding affinity of N,N-Dimethyl(2-thienylmethyl)amine to metal centers"
An In-Depth Technical Guide to Computational Studies on the Binding Affinity of N,N-Dimethyl(2-thienylmethyl)amine to Metal Centers
For researchers, scientists, and professionals in drug development, understanding the interaction between organic ligands and metal centers is paramount for designing novel catalysts, therapeutic agents, and functional materials. N,N-Dimethyl(2-thienylmethyl)amine, a molecule featuring both a soft thioether sulfur and a hard amine nitrogen, presents a fascinating case for coordination chemistry. Its potential to act as a bidentate or monodentate ligand, coupled with the electronic properties of the thiophene ring, makes it a candidate for selective metal binding. This guide provides a comprehensive overview and comparison of computational methodologies to elucidate the binding affinity and coordination behavior of N,N-Dimethyl(2-thienylmethyl)amine with various metal centers.
The Ligand of Interest: N,N-Dimethyl(2-thienylmethyl)amine
N,N-Dimethyl(2-thienylmethyl)amine possesses two key potential coordination sites: the sulfur atom of the thiophene ring and the nitrogen atom of the dimethylamine group. The nature of its interaction with a metal center will be dictated by several factors, including the Hard and Soft Acids and Bases (HSAB) principle, the steric hindrance around the coordination sites, and the electronic properties of the metal ion. Computational chemistry offers powerful tools to dissect these interactions at an atomic level, providing insights that can be challenging to obtain through experimental methods alone.
Key Computational Methodologies for Studying Metal-Ligand Binding
The two most prevalent and powerful computational techniques for investigating the binding affinity of ligands to metal centers are Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. Each provides a unique window into the molecular interactions governing complex formation and stability.
Density Functional Theory (DFT): A Quantum Mechanical Approach
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state.[1] It has become a standard tool in computational coordination chemistry for its ability to provide accurate geometries, binding energies, and electronic properties of metal complexes.[2]
DFT calculations are employed to determine the ground-state electronic energy of the metal-ligand complex and its individual components (the free ligand and the solvated metal ion). The binding energy (ΔE_binding) can then be calculated as:
ΔE_binding = E_complex - (E_ligand + E_metal)
A more negative binding energy indicates a more stable complex. DFT also allows for the analysis of bond lengths, bond angles, and charge distribution, providing a detailed picture of the coordination environment.
The following protocol outlines a typical workflow for calculating the binding affinity of N,N-Dimethyl(2-thienylmethyl)amine to a metal center (e.g., Cu(II)) using a DFT software package like Gaussian or ORCA.
Step 1: Geometry Optimization
-
Build the initial 3D structures of the N,N-Dimethyl(2-thienylmethyl)amine ligand, the solvated metal ion (e.g., [Cu(H₂O)₆]²⁺), and the anticipated metal-ligand complex.
-
Perform a geometry optimization for each structure. This process finds the lowest energy conformation of the molecule.
-
Functional Selection: A hybrid functional like B3LYP is a common starting point for transition metal complexes.[3]
-
Basis Set Selection: A basis set such as 6-31G(d) for the ligand atoms and a larger basis set with effective core potentials (e.g., LANL2DZ) for the metal ion is a reasonable choice.[4]
-
Step 2: Frequency Calculation
-
Perform a frequency calculation on the optimized geometries to ensure that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data, such as zero-point vibrational energy (ZPVE) and thermal corrections.
Step 3: Single-Point Energy Calculation
-
To obtain more accurate electronic energies, perform a single-point energy calculation on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p) for the ligand and a more extensive basis set for the metal).
Step 4: Binding Energy Calculation
-
Calculate the binding energy, including corrections for basis set superposition error (BSSE) using the counterpoise method, and the ZPVE corrections.
Step 5: Analysis of Electronic Properties
-
Analyze the output files to extract key information such as:
-
Optimized bond lengths and angles between the metal and the coordinating atoms (S and/or N).
-
Natural Bond Orbital (NBO) analysis to understand the nature of the metal-ligand bonds and the charge distribution.[5]
-
Molecular orbital analysis (HOMO-LUMO gap) to assess the electronic stability of the complex.[6]
-
Molecular Dynamics (MD) Simulations: A Classical Approach to Dynamics
MD simulations provide a dynamic picture of the metal-ligand complex in a simulated environment (typically in a solvent like water) over a period of time.[7] This method is invaluable for assessing the stability of the complex, exploring conformational changes, and understanding the role of the solvent in the binding process.
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing their trajectories to be followed over time. The interactions between atoms are described by a force field, which is a set of empirical energy functions. For metal complexes, specialized force fields or parameters are often required to accurately model the metal-ligand interactions.[8]
The following protocol outlines a general workflow for an MD simulation of the N,N-Dimethyl(2-thienylmethyl)amine-metal complex using software like AMBER, GROMACS, or NAMD.
Step 1: System Preparation
-
Start with the optimized geometry of the metal-ligand complex obtained from DFT calculations.
-
Assign force field parameters to all atoms. For the ligand, a general force field like GAFF2 can be used. For the metal center, specialized parameters that accurately describe its coordination geometry and interactions are crucial.[7]
-
Place the complex in a simulation box of a chosen solvent (e.g., water, modeled by TIP3P or OPC).[9]
-
Add counter-ions to neutralize the system.
Step 2: Energy Minimization
-
Perform an energy minimization of the entire system to remove any steric clashes or unfavorable contacts.
Step 3: Equilibration
-
Gradually heat the system to the desired temperature (e.g., 298 K) under constant volume (NVT ensemble).
-
Switch to a constant pressure ensemble (NPT) to allow the system density to equilibrate. This is typically done in several stages with restraints on the complex that are gradually released.
Step 4: Production Run
-
Run the simulation for a sufficiently long time (nanoseconds to microseconds, depending on the process of interest) without any restraints. The coordinates of all atoms are saved at regular intervals to generate a trajectory.
Step 5: Trajectory Analysis
-
Analyze the trajectory to extract key information:
-
Root Mean Square Deviation (RMSD): To assess the stability of the complex over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the ligand.
-
Radial Distribution Functions (RDFs): To analyze the solvation shell around the metal ion and the ligand.
-
Binding Free Energy Calculations: Using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Thermodynamic Integration (TI) to estimate the free energy of binding.
-
Comparison of DFT and MD Simulations for Binding Affinity Studies
The choice between DFT and MD simulations, or a combination of both, depends on the specific research question.
| Feature | Density Functional Theory (DFT) | Molecular Dynamics (MD) Simulations |
| Theoretical Basis | Quantum Mechanics | Classical Mechanics |
| Primary Output | Electronic energy, optimized geometry, electronic properties | Atomic trajectories, conformational ensembles, thermodynamic properties |
| Strengths | - High accuracy for electronic properties and binding energies. - Provides detailed insight into the nature of chemical bonds. | - Explicitly models the dynamic nature of the system. - Can explore conformational flexibility and solvent effects. - Can be used to calculate free energies of binding. |
| Weaknesses | - Computationally expensive, limiting system size. - Typically performed in the gas phase or with implicit solvent models. - Provides a static picture of the system. | - Accuracy is highly dependent on the quality of the force field. - Can be computationally demanding for long simulations. - Does not explicitly treat electrons. |
| Best For | - Accurate calculation of binding energies. - Understanding the electronic structure of the complex. - Characterizing the coordination geometry. | - Assessing the stability of the complex in solution. - Studying conformational changes upon binding. - Investigating the role of solvent molecules. |
Visualization of Computational Workflows and Molecular Interactions
Visual representations are crucial for understanding the complex workflows and molecular interactions involved in computational studies.
Caption: General workflow for computational studies of metal-ligand binding.
Caption: Schematic of N,N-Dimethyl(2-thienylmethyl)amine coordinating to a metal center.
Conclusion and Future Directions
Computational studies provide an indispensable toolkit for investigating the binding affinity of ligands like N,N-Dimethyl(2-thienylmethyl)amine to metal centers. DFT calculations offer high-accuracy insights into the energetics and electronic structure of the coordination complex, while MD simulations reveal the dynamics and stability of the complex in a realistic environment. For a comprehensive understanding, a combined approach is often the most powerful. Future studies could expand on this by exploring a wider range of metal ions, investigating the effects of different solvents, and using more advanced computational techniques like QM/MM to study the ligand's behavior in a biological environment, such as a protein binding site. The synergy between these computational methods and experimental validation will continue to drive innovation in the rational design of new metal-based systems for diverse applications.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N,N-Dimethyl(2-thienylmethyl)amine
This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of N,N-Dimethyl(2-thienylmethyl)amine. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and compliant disposal. This guide is structured to provide not just procedural steps, but the causal reasoning behind them, ensuring a culture of safety and environmental stewardship in your laboratory.
Hazard Profile and Risk Assessment: Understanding the "Why"
N,N-Dimethyl(2-thienylmethyl)amine and analogous amine compounds are reactive molecules that demand respect. A thorough understanding of their hazard profile is the foundation of safe disposal. The primary risks are not singular but multifaceted, encompassing human health, environmental integrity, and physical-chemical stability.
Amines, as a class, can be corrosive, flammable, and toxic.[1][2] Specifically, N,N-Dimethyl(2-thienylmethyl)amine presents significant hazards that dictate its handling and disposal pathway. It is classified as harmful if swallowed, causes skin irritation, and is very toxic to aquatic life. The environmental toxicity is a critical parameter; improper disposal via sanitary sewers can cause profound damage to aquatic ecosystems.[3]
Furthermore, thermal decomposition can generate hazardous gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and sulfur oxides.[4] It is incompatible with strong oxidizing agents and acids, making indiscriminate mixing with other waste streams a significant risk.[1]
Table 1: Hazard Identification Summary for N,N-Dimethyl(2-thienylmethyl)amine & Analogous Amines
| Hazard Category | Classification | Key Hazard Statements | Causality & Implications for Disposal |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed. | Ingestion can lead to systemic toxicity. Requires stringent handling protocols to prevent accidental ingestion. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | The compound can cause inflammation and damage upon contact with skin. Mandates the use of chemical-resistant gloves. |
| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life. | This is a primary driver for disposal protocol. Drain disposal is strictly forbidden. The compound must be isolated from the environment. |
| Flammability | Flammable | Vapors may form explosive mixtures with air.[1][5] | Requires storage away from ignition sources and use of non-sparking tools during handling and spill cleanup.[1][6] |
| Reactivity | Incompatible | Reacts with strong oxidizing agents, acids.[1] | Waste must be segregated. Never mix with incompatible waste streams to avoid violent reactions.[3] |
Pre-Disposal Operations: Safety and Handling Protocols
Safe disposal begins long before the waste container is full. It starts with the correct handling and segregation of the waste at the point of generation.
Required Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. The goal is to eliminate all potential routes of exposure—dermal, ocular, and inhalation.
-
Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and use proper removal technique to avoid contaminating your skin.[3][7]
-
Eye Protection: Chemical safety goggles are mandatory. For operations with a higher splash risk, such as transferring large volumes, a full face shield should be worn in addition to goggles.[1][3]
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required to protect against skin exposure from spills.[1][3]
-
Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to prevent inhalation of vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be required.[7]
Waste Segregation and Storage
The principle of waste segregation is a cornerstone of laboratory safety. It prevents unforeseen and potentially dangerous chemical reactions within a waste container.[3]
-
Dedicated Waste Container: N,N-Dimethyl(2-thienylmethyl)amine waste must be collected in a dedicated, clearly labeled container.
-
Container Material: The container must be constructed of a compatible material (e.g., borosilicate glass or a suitable polymer) that will not degrade upon contact with the amine.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "N,N-Dimethyl(2-thienylmethyl)amine," and the associated hazard pictograms (e.g., harmful, irritant, environmentally hazardous).[8]
-
Storage Conditions: Store the sealed waste container in a cool, dry, well-ventilated area, away from direct sunlight, heat sources, and incompatible materials like acids and oxidizers.[1][3] The storage location should have secondary containment to control any potential leaks.[8]
Step-by-Step Disposal Protocol
The disposal of N,N-Dimethyl(2-thienylmethyl)amine is a regulated process. Adherence to institutional and national guidelines is mandatory. The only acceptable endpoint for this chemical waste is a licensed hazardous waste disposal facility.[1][3]
Step 1: Waste Collection Collect all waste streams containing N,N-Dimethyl(2-thienylmethyl)amine. This includes:
-
Unused or expired pure chemical.
-
Contaminated solvents or reaction mixtures.
-
Contaminated consumables (e.g., pipette tips, silica gel, filter paper). Solid waste should be collected in a separate, clearly labeled container from liquid waste.
-
The first rinse of any container that held the pure substance must be collected as hazardous waste.[8]
Step 2: Containerization and Sealing Transfer the collected waste into the designated hazardous waste container.
-
Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
-
Ensure the container is tightly sealed to prevent the release of fumes.[3]
Step 3: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Documentation: Complete all required hazardous waste manifests or tags as per your institution's protocol. This documentation is a legal requirement and tracks the waste from your lab to its final disposal point.
-
NEVER:
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response
For a small, manageable spill inside a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the full required PPE.
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collection: Using non-sparking tools, carefully scoop the absorbent material into a designated hazardous waste container.[1][6]
-
Decontamination: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Disposal Decision Workflow
The following diagram outlines the logical workflow for managing N,N-Dimethyl(2-thienylmethyl)amine from generation to disposal.
Caption: Disposal workflow for N,N-Dimethyl(2-thienylmethyl)amine.
Conclusion
The responsible disposal of N,N-Dimethyl(2-thienylmethyl)amine is a non-negotiable aspect of professional laboratory practice. By understanding its specific hazards, implementing rigorous safety and handling protocols, and strictly adhering to the approved disposal pathway through licensed professionals, we uphold our commitment to personal safety, regulatory compliance, and environmental protection. Treat this and all chemical waste with the informed respect it requires.
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A Researcher's Guide to the Safe Handling of N,N-Dimethyl(2-thienylmethyl)amine
As a cornerstone of contemporary research and development, particularly in the synthesis of novel pharmaceutical compounds, N,N-Dimethyl(2-thienylmethyl)amine demands a meticulous approach to laboratory safety. This guide, compiled by senior application scientists, provides an in-depth operational plan for the safe handling, use, and disposal of this chemical, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
Anticipated Hazards:
-
Corrosive: Potential to cause severe skin burns and eye damage.[1][2][3]
-
Flammable: Presents a fire risk, especially when heated or near ignition sources.[5][6]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation may lead to adverse health effects.[1][8]
-
Skin and Eye Irritant: Direct contact can cause irritation.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial for mitigating the risks associated with N,N-Dimethyl(2-thienylmethyl)amine. The following table outlines the minimum required PPE for various laboratory operations.
| PPE Category | Item | Specifications |
| Eye & Face Protection | Chemical Safety Goggles | Must be worn at all times to protect from splashes. |
| Face Shield | Recommended in conjunction with goggles when there is a significant risk of splashing.[9] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for any signs of degradation or perforation before each use.[9][10] |
| Body Protection | Flame-Resistant Lab Coat | Should be fully buttoned to provide maximum coverage. |
| Chemical-Resistant Apron | To be worn over the lab coat for an additional layer of protection against spills. | |
| Closed-toe Shoes | Shoes must fully cover the feet; perforated shoes or sandals are not permitted.[9] | |
| Respiratory Protection | Respirator | May be necessary if working in an area with inadequate ventilation or where airborne exposure is possible.[9][10] Consult your institution's EHS department for proper selection and fit-testing. |
Workflow for Safe Handling and Operations
The following diagram illustrates the procedural workflow for safely handling N,N-Dimethyl(2-thienylmethyl)amine, from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of N,N-Dimethyl(2-thienylmethyl)amine.
Emergency Procedures: A Rapid and Informed Response
In the event of an exposure or spill, a swift and correct response is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[11] Remove all contaminated clothing.[4] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[4][11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[8] Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's Environmental Health and Safety (EHS) department. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a designated hazardous waste container.[5] |
Waste Disposal: Ensuring Environmental and Personal Safety
Proper disposal of N,N-Dimethyl(2-thienylmethyl)amine and associated waste is a critical final step in the experimental workflow.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all waste containing N,N-Dimethyl(2-thienylmethyl)amine, including reaction residues, contaminated solvents, and absorbent materials, in a designated, properly labeled, and sealed hazardous waste container.[12] The container must be chemically compatible and clearly marked as "Hazardous Waste" with the full chemical name.
-
Container Management: Do not overfill waste containers. Keep containers closed except when adding waste.[13]
-
Professional Disposal: All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.[12] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
-
Empty Container Disposal: Triple-rinse empty containers with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[13] After triple-rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous waste, which may include defacing the label.[14]
Logical Framework for PPE Selection
The choice of PPE should be guided by a risk assessment of the specific task being performed. The following diagram provides a decision-making framework for selecting the appropriate level of PPE.
Caption: A decision-making diagram for selecting appropriate PPE based on task-specific risks.
By adhering to these guidelines, researchers can confidently and safely work with N,N-Dimethyl(2-thienylmethyl)amine, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
